molecular formula C26H53N3O13 B11828363 Azido-PEG12-alcohol

Azido-PEG12-alcohol

Número de catálogo: B11828363
Peso molecular: 615.7 g/mol
Clave InChI: QTOHMSLEMQLKDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Azido-PEG12-alcohol is a useful research compound. Its molecular formula is C26H53N3O13 and its molecular weight is 615.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H53N3O13

Peso molecular

615.7 g/mol

Nombre IUPAC

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C26H53N3O13/c27-29-28-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-26H2

Clave InChI

QTOHMSLEMQLKDH-UHFFFAOYSA-N

SMILES canónico

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]

Origen del producto

United States

Foundational & Exploratory

Azido-PEG12-alcohol: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG12-alcohol is a heterobifunctional linker widely utilized in biochemistry and drug development. It features a terminal azide (B81097) group (N₃) and a primary alcohol (-OH) group, separated by a discrete 12-unit polyethylene (B3416737) glycol (PEG) chain. This structure provides a versatile platform for bioconjugation, enabling the covalent linkage of diverse molecules through "click chemistry." The PEG spacer is a critical component, imparting hydrophilicity to the linked molecules, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles.[1][2][3] This guide provides an in-depth overview of the applications of this compound, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Core Applications in Biochemistry

The primary utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The azide group is a key participant in bioorthogonal click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions are highly efficient and specific, proceeding under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules. The terminal alcohol can be further functionalized or used as a point of attachment for other molecules.

The 12-unit PEG chain offers a balance of linker length and hydrophilicity. It is long enough to bridge significant distances between two conjugated molecules, which is crucial for applications like PROTACs, while enhancing the aqueous solubility of hydrophobic molecules, a common challenge in drug development.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is a valuable tool for constructing PROTACs, often serving as a segment of the linker. The azide group allows for the efficient connection of the target-binding or E3 ligase-binding moiety via click chemistry.

The length and composition of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for effective ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism E1 E1 E2 E2 E1->E2 E3 E3 E2->E3

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker in an ADC is a critical component that connects the antibody to the drug payload, influencing the ADC's stability, solubility, and pharmacokinetic properties. The inclusion of hydrophilic PEG linkers, such as those derived from this compound, can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties. A PEG12 linker often represents a balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation_purification Conjugation and Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) mAb_activated Activated mAb (e.g., with alkyne groups) mAb->mAb_activated Modification Payload Cytotoxic Payload Linker_Payload Azido-PEG12-Payload Payload->Linker_Payload Conjugation to -OH Azido_PEG12_OH This compound Azido_PEG12_OH->Linker_Payload Conjugation Click Chemistry (CuAAC or SPAAC) Crude_ADC Crude ADC Purification Purification (e.g., SEC, HIC) Final_ADC Purified ADC Analysis Analysis: - DAR (HIC, MS) - Purity (SEC) - Potency (in vitro assay) Final_ADC->Analysis

Quantitative Data on PEG Linker Length

The length of the PEG linker is a critical parameter that must be optimized for each specific application. The following tables summarize data from various studies, illustrating the impact of PEG linker length on the performance of PROTACs and ADCs.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (atoms)DC₅₀ (Degradation)Dₘₐₓ (%)Reference
Estrogen Receptor α (ERα)VHL12Less Potent-
Estrogen Receptor α (ERα)VHL16More Potent>90
TANK-binding kinase 1 (TBK1)VHL< 12No Degradation-
TANK-binding kinase 1 (TBK1)VHL213 nM96
Bromodomain-containing protein 4 (BRD4)CRBNPEG33.1 nM>98
Bromodomain-containing protein 4 (BRD4)CRBNPEG51.3 nM>98

Note: Data is compiled from multiple sources and may not be directly comparable due to different experimental systems. A 12-unit PEG linker corresponds to approximately 37 atoms.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC TargetPayloadLinker LengthClearance (mL/day/kg) in RatsIn Vivo EfficacyReference
GenericMMAENo PEG~15-
GenericMMAEPEG4~7-
GenericMMAEPEG8~5Improved
GenericMMAEPEG12 ~5Further Improved
GenericMMAEPEG24~5Similar to PEG12
BrentuximabMMAEPEG12 -Enhanced vs. non-PEGylated

Note: This table summarizes general trends. Absolute values are highly dependent on the specific antibody, payload, and conjugation chemistry.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound. These are representative procedures and may require optimization for specific molecules and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation

This protocol describes the conjugation of an alkyne-modified protein with an azide-functionalized molecule, which could be a payload pre-conjugated to this compound.

Materials:

  • Alkyne-modified protein

  • Azido-PEG12-functionalized molecule (e.g., Azido-PEG12-Payload)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh solution of sodium ascorbate.

    • Prepare a premix of CuSO₄ and THPTA by combining them in a 1:5 molar ratio and allowing them to incubate at room temperature for 5 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 2-10 mg/mL.

    • Add the Azido-PEG12-functionalized molecule to the protein solution. A 5- to 10-fold molar excess over the protein is a good starting point.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion, purify the conjugate from excess reagents and unreacted starting materials using SEC. The column should be equilibrated with a suitable storage buffer for the protein conjugate.

  • Characterization:

    • Characterize the purified conjugate by mass spectrometry to confirm the addition of the Azido-PEG12-payload and by SEC to assess purity and aggregation. The drug-to-antibody ratio (DAR) can be determined by Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Protocol 2: Synthesis of a PROTAC using this compound and Click Chemistry

This protocol outlines the final step in a modular PROTAC synthesis, where an alkyne-functionalized target-binding ligand is conjugated to an azide-functionalized E3 ligase ligand connected via a PEG12 linker.

Materials:

  • Alkyne-functionalized target-binding ligand

  • E3 ligase ligand-PEG12-Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne-functionalized target-binding ligand (1.0 eq) and the E3 ligase ligand-PEG12-Azide (1.0-1.2 eq) in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Conclusion

This compound is a powerful and versatile tool in modern biochemistry and drug development. Its well-defined structure, combining the reactivity of an azide group for click chemistry with the beneficial properties of a 12-unit PEG spacer, makes it an excellent choice for constructing complex biomolecules like PROTACs and ADCs. The ability of the PEG12 linker to enhance solubility and improve pharmacokinetic profiles, while providing an optimal spatial separation between conjugated moieties, underscores its importance in the rational design of next-generation therapeutics. The experimental protocols provided herein offer a starting point for researchers to harness the potential of this compound in their own investigations.

References

An In-depth Technical Guide to Azido-PEG12-alcohol: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG12-alcohol. This bifunctional molecule is a cornerstone in the field of bioconjugation and drug development, primarily utilized as a hydrophilic linker to connect molecules of interest. Its unique combination of an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group offers researchers a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound, systematically named 35-azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol, is a well-defined, monodisperse PEG linker.[1] The presence of the twelve ethylene (B1197577) glycol units confers high water solubility to the molecule and any conjugate it is a part of.[1][2] This increased hydrophilicity can improve the pharmacokinetic properties of therapeutic molecules by reducing aggregation and improving in vivo stability.

PropertyValueReferences
Chemical Formula C24H49N3O12[1]
Molecular Weight 571.67 g/mol [1]
CAS Number 1821464-55-4, 73342-16-2
Appearance Liquid or White Solid
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM.

Table 1: Key Chemical and Physical Properties of this compound

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is sufficient. The compound is stable enough for shipping at ambient temperatures for a few weeks.

Reactivity and Functional Groups

The utility of this compound stems from its two distinct functional groups: the terminal azide and the terminal hydroxyl group.

The Azide Group: A Gateway to "Click" Chemistry

The azide moiety is a key player in "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. This makes the azide group on this compound an ideal handle for conjugation to a wide range of molecules. It readily participates in two main types of cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly reliable reaction joins the azide with a terminal alkyne to form a stable triazole linkage. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for applications in living systems.

The Hydroxyl Group: A Site for Further Derivatization

The terminal hydroxyl group provides an additional site for chemical modification. It can be functionalized through various standard organic chemistry reactions, such as esterification or etherification, to introduce other reactive groups or to attach it to a solid support. This dual functionality allows for the sequential or orthogonal synthesis of complex molecular architectures.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a molecule containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO4 (e.g., 100 mM in deionized water).

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in deionized water) immediately before use.

    • Prepare a stock solution of the THPTA or TBTA ligand (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule to the reaction buffer to achieve the desired final concentration.

    • Add this compound to the reaction mixture, typically at a 1.1 to 1.5 molar excess relative to the alkyne.

    • Add the Cu(I)-stabilizing ligand to the mixture. A 5-fold molar excess of ligand to copper is often used.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO4 stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution. A final concentration of 0.1-1 mM CuSO4 and 1-5 mM sodium ascorbate is common.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Upon completion, the product can be purified using methods appropriate for the conjugate, such as size exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of this compound to a molecule functionalized with a DBCO group.

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or other suitable organic solvent

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent. Ensure the solvent is miscible with the aqueous reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, dissolve the DBCO-functionalized molecule in the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion. The final concentration of the organic solvent should typically be kept below 10-15% to avoid precipitation of biomolecules.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight. The reaction progress can be monitored by observing the disappearance of the DBCO absorbance at approximately 310 nm using UV-Vis spectroscopy, or by LC-MS.

  • Purification:

    • Purify the conjugate using a method suitable for the product, such as size exclusion chromatography or HPLC, to remove any unreacted starting materials.

Applications and Workflows

This compound is a versatile tool in the development of complex biomolecules and therapeutic agents. Below are diagrams illustrating its application in two key areas.

Bioconjugation_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Reaction cluster_2 Step 3: Final Conjugate Protein Protein Alkyne_Modification Introduce Alkyne Group Protein->Alkyne_Modification e.g., NHS-alkyne Alkyne_Protein Alkyne-modified Protein Alkyne_Modification->Alkyne_Protein CuAAC CuAAC Reaction (CuSO4, NaAsc) Alkyne_Protein->CuAAC Azido_PEG12_OH This compound Azido_PEG12_OH->CuAAC Protein_PEG_OH Protein-PEG12-alcohol Conjugate CuAAC->Protein_PEG_OH

Figure 1: General workflow for protein bioconjugation using this compound via CuAAC.

The workflow in Figure 1 illustrates the conjugation of this compound to a protein. Initially, the protein is functionalized with an alkyne group. Subsequently, the alkyne-modified protein is reacted with this compound through a copper-catalyzed click reaction to form a stable conjugate. The terminal hydroxyl group on the PEG linker remains available for further modification if desired.

PROTAC_Synthesis_Workflow cluster_ternary Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand with Alkyne Click_Reaction CuAAC or SPAAC POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand Linker_E3 Azido-PEG12-E3 Ligand E3_Ligand->Linker_E3 Azido_PEG12_OH This compound Derivatization Activate -OH for E3 Ligand attachment Azido_PEG12_OH->Derivatization e.g., Mesylation Activated_Linker Azido-PEG12-Activated Derivatization->Activated_Linker Activated_Linker->Linker_E3 Linker_E3->Click_Reaction PROTAC PROTAC Molecule Click_Reaction->PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Induces proximity Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of POI Ubiquitination->Proteasomal_Degradation

Figure 2: Logical workflow for the synthesis and mechanism of action of a PROTAC utilizing this compound.

Figure 2 depicts a common strategy for synthesizing a PROTAC molecule. The hydroxyl group of this compound is first activated to allow for the attachment of an E3 ligase ligand. The resulting azide-functionalized linker-ligand construct is then "clicked" to a ligand for the protein of interest (POI) that has been modified with an alkyne. The final PROTAC molecule acts by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and dual-functionality make it an ideal linker for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics. The robust and efficient click chemistry reactions enabled by its azide group, coupled with the potential for further modification at its hydroxyl terminus, provide a powerful platform for the construction of complex and precisely defined molecular architectures.

References

Azido-PEG12-alcohol structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and applications of Azido-PEG12-alcohol, a versatile heterobifunctional linker molecule. This guide is intended for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in utilizing this reagent for bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group (-N₃) and a hydroxyl group (-OH). The PEG linker is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media. The azide and hydroxyl groups provide orthogonal reactivity, allowing for sequential conjugation to different molecules.

PropertyValue
Molecular Formula C₂₄H₄₉N₃O₁₂
Molecular Weight 571.67 g/mol [1][2]
Exact Mass 571.3316 g/mol [2]
Appearance Viscous liquid or white solid[3]
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM[4]
Storage Recommended storage at -20°C for long-term stability

Chemical Structure

The structure of this compound consists of a twelve-unit polyethylene glycol chain flanked by an azidoethyl group at one end and a hydroxyl group at the other.

G N1 N N2 N N1->N2 + N3 N N2->N3 C1 CH₂ N3->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 PEG_repeat (CH₂CH₂O)₁₀ O2->PEG_repeat C5 CH₂ PEG_repeat->C5 C6 CH₂ C5->C6 OH OH C6->OH

Caption: Chemical structure of this compound.

Applications in Bioconjugation and Drug Development

The primary application of this compound is in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are widely used to conjugate molecules of interest, such as small molecule drugs, peptides, proteins, and fluorescent dyes.

A significant area of application is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the linker component that connects the target protein-binding ligand to the E3 ligase-binding ligand.

Experimental Protocols

The following is a representative, generalized protocol for the conjugation of an alkyne-functionalized molecule to this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is a common step in the synthesis of more complex molecules like PROTACs.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.0 equivalent) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS.

  • Work-up: Upon completion of the reaction, dilute the mixture with deionized water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the final conjugate.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC, where this compound is first functionalized and then conjugated to a target-binding ligand via a CuAAC reaction.

G cluster_0 PROTAC Synthesis Workflow A Component A-COOH (E3 Ligase Ligand) C Amide Bond Formation (HATU, DIPEA) A->C B Amine-PEG12-N₃ (from this compound) B->C D Component A-PEG12-N₃ C->D F CuAAC Click Chemistry (CuSO₄, NaAsc) D->F E Component B-Alkyne (Target Protein Ligand) E->F G Final PROTAC Conjugate F->G H Purification (HPLC) G->H

Caption: Generalized workflow for PROTAC synthesis using an azide-PEG linker.

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG12-alcohol, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a detailed, two-step synthetic protocol, a robust purification methodology using column chromatography, and the expected analytical data for the final product.

Overview of this compound

This compound is a chemical reagent characterized by a discrete-length polyethylene (B3416737) glycol (PEG) chain of twelve ethylene (B1197577) oxide units, capped at one end with a reactive azide (B81097) group and at the other with a primary alcohol. The azide functionality allows for efficient and specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry". The terminal hydroxyl group offers a versatile handle for further chemical modification. The hydrophilic PEG linker enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₄₉N₃O₁₂
Molecular Weight 571.66 g/mol
Appearance Colorless to pale yellow oil or solid
Purity (Typical) >95%
Solubility Soluble in water, DMSO, DMF, dichloromethane (B109758)
Storage Conditions -20°C, desiccated

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available dodecaethylene glycol (HO-PEG12-OH). The first step involves the selective mono-tosylation of one of the terminal hydroxyl groups, followed by nucleophilic substitution of the tosylate with sodium azide.

Synthesis Workflow

Synthesis_Workflow A Dodecaethylene Glycol (HO-PEG12-OH) B Mono-tosyl-PEG12-alcohol (TsO-PEG12-OH) A->B  p-Toluenesulfonyl chloride (TsCl), Triethylamine (B128534) (Et3N), Dichloromethane (DCM)   C This compound (N3-PEG12-OH) B->C  Sodium Azide (NaN3), N,N-Dimethylformamide (DMF)  

A high-level overview of the synthetic route to this compound.
Experimental Protocol: Synthesis

Step 1: Mono-tosylation of Dodecaethylene Glycol

  • Preparation: To a solution of dodecaethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 eq).

  • Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 dichloromethane:methanol (B129727). The product, mono-tosyl-PEG12-alcohol, will have a higher Rf value than the starting diol.

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosyl-PEG12-alcohol as a viscous oil. The crude product can be used in the next step without further purification.

Step 2: Azidation of Mono-tosyl-PEG12-alcohol

  • Preparation: Dissolve the crude mono-tosyl-PEG12-alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Reaction: Add sodium azide (3.0 eq) to the solution. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC using a mobile phase of 10:1 dichloromethane:methanol. The product, this compound, will have a slightly higher Rf than the tosylated intermediate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Table 2: Typical Reaction Parameters and Expected Yields

StepReactantStoichiometrySolventTemperatureTime (h)Typical Yield
1. Tosylation Dodecaethylene Glycol1.0 eqDichloromethane0 °C to RT12-16>90% (crude)
p-Toluenesulfonyl Chloride1.05 eq
Triethylamine1.1 eq
2. Azidation Mono-tosyl-PEG12-alcohol1.0 eqDMF80-90 °C12-2485-95% (crude)
Sodium Azide3.0 eq

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, byproducts such as di-azido-PEG12, and residual solvents. The primary method for purification is flash column chromatography on silica (B1680970) gel.

Purification Workflow

Purification_Workflow A Crude This compound B Silica Gel Column Chromatography A->B  Load onto column   D Fraction Analysis (TLC) B->D  Elute with gradient (DCM:Methanol)   C Pure This compound E Solvent Removal (Rotary Evaporation) D->E  Pool pure fractions   E->C  Yields purified product  

A schematic of the purification process for this compound.
Experimental Protocol: Purification

  • TLC Analysis: Before performing column chromatography, determine an appropriate solvent system using TLC. A common mobile phase for PEG compounds is a mixture of dichloromethane and methanol. A gradient elution will likely be necessary. For visualization, Dragendorff's stain or a ceric ammonium (B1175870) molybdate (B1676688) stain can be used.

  • Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material. A typical ratio of silica gel to crude product is 50:1 to 100:1 by weight. Equilibrate the column with the initial, less polar eluent (e.g., 100% dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the top of the silica gel column.

  • Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a clear, viscous oil or a white solid.

Table 3: Purity Profile of this compound

StageTypical PurityAnalytical Method
Crude Product 70-85%¹H NMR, TLC
After Column Chromatography >95%¹H NMR, HPLC, Mass Spectrometry

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show the characteristic peaks for the ethylene glycol backbone (a broad multiplet around 3.6 ppm), the methylene (B1212753) protons adjacent to the azide group (a triplet around 3.4 ppm), and the methylene protons adjacent to the hydroxyl group (a triplet around 3.7 ppm).

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight of the product. The expected [M+Na]⁺ ion would be at m/z 594.3.

  • HPLC: High-performance liquid chromatography can be used to assess the purity of the final product. A reversed-phase C18 column with a water/acetonitrile gradient is a common method.

This comprehensive guide provides a robust framework for the successful synthesis and purification of this compound, enabling researchers and drug development professionals to produce this key linker for their bioconjugation needs.

solubility of Azido-PEG12-alcohol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Azido-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. This document outlines the qualitative and quantitative solubility of this reagent in various common laboratory solvents, details experimental protocols for solubility determination, and provides a logical workflow for assessing its solubility.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a hydroxyl group. The presence of the 12-unit PEG chain imparts significant hydrophilicity to the molecule, influencing its solubility profile. The azide group allows for covalent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The hydroxyl group offers an additional site for further chemical derivatization. Understanding the solubility of this linker is critical for its effective use in aqueous and organic media for various bioconjugation applications.

Solubility Profile of this compound

The solubility of this compound is largely dictated by its PEG chain, which readily forms hydrogen bonds with protic solvents. Generally, PEG compounds are known to be soluble in water and a range of organic solvents.

Qualitative Solubility

Multiple suppliers of this compound and similar Azido-PEG-alcohol compounds consistently report its solubility in the following solvents:

  • Water [1][2]

  • Dimethyl Sulfoxide (DMSO) [1][2]

  • Dichloromethane (DCM) [1]

  • Dimethylformamide (DMF)

The hydrophilic nature of the PEG spacer enhances the aqueous solubility of molecules it is conjugated to.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, data for analogous Azido-PEG-alcohol compounds with shorter PEG chains provide valuable insights. The following table summarizes available data and provides estimations for this compound. It is important to note that as the PEG chain length increases, the mass of the compound increases, which can influence the mg/mL solubility. However, the overall hydrophilicity also increases, often leading to very high solubility in polar solvents.

SolventCompoundReported SolubilityEstimated Solubility of this compound (mg/mL)
Dimethyl Sulfoxide (DMSO)Azido-PEG3-alcohol100 mg/mL> 100 mg/mL
WaterAzido-PEG3-alcohol100 mg/mL> 100 mg/mL
Dimethyl Sulfoxide (DMSO)Azido-PEG4-alcohol≥ 33.33 mg/mL> 30 mg/mL
WaterAzido-PEG4-alcohol≥ 100 mg/mL> 100 mg/mL

Disclaimer: The estimated solubility values for this compound are based on data from shorter-chain analogs and the general understanding of PEG solubility. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a method for determining the quantitative solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials
  • This compound

  • Solvents of interest (e.g., Water, DMSO, DMF, DCM, Ethanol)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • HPLC-UV or a UV-Vis spectrophotometer

Procedure
  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO) to prepare a stock solution of known concentration. This stock will be used to prepare a calibration curve.

  • Generation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Analyze these standards using HPLC-UV or a UV-Vis spectrophotometer to measure the absorbance at a wavelength where the compound absorbs.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a series of vials. The amount should be sufficient to ensure that not all of the compound dissolves.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent if necessary to bring the concentration within the range of the calibration curve.

    • Analyze the diluted supernatant using the same analytical method (HPLC-UV or UV-Vis spectrophotometry) used for the calibration curve.

    • Determine the absorbance of the sample and use the calibration curve to calculate the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • The concentration determined in the previous step represents the solubility of this compound in the test solvent at the specified temperature. This can be expressed in mg/mL or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution (Known Concentration) prep_cal Prepare Calibration Standards (Serial Dilution) prep_stock->prep_cal gen_cal Generate Calibration Curve (e.g., HPLC-UV) prep_cal->gen_cal prep_sat Prepare Saturated Solutions (Excess Solute) equilibrate Equilibrate Saturated Solutions (e.g., 24h @ 25°C) prep_sat->equilibrate quantify Quantify Solute in Supernatant gen_cal->quantify Use Curve separate Separate Undissolved Solute (Centrifugation) equilibrate->separate separate->quantify calc_sol Calculate Solubility (mg/mL or M) quantify->calc_sol

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound exhibits excellent solubility in water and common polar organic solvents such as DMSO, DMF, and DCM, which is a key advantage for its application in bioconjugation and drug delivery research. While precise quantitative data for this specific molecule is limited, the available information for shorter PEG analogs suggests very high solubility in these solvents. The provided experimental protocol offers a reliable method for researchers to determine the exact solubility in their specific solvent systems and experimental conditions. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling the effective and efficient use of this compound in their research endeavors.

References

Azido-PEG12-alcohol CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Azido-PEG12-alcohol is a critical tool in the field of bioconjugation and targeted therapeutics. This technical guide provides comprehensive information on its chemical properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) group and a hydroxyl group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics crucial for its application in bioconjugation. The azide group serves as a reactive handle for "click chemistry," while the hydroxyl group can be further modified. The PEG spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1]

It is important to note that several CAS (Chemical Abstracts Service) numbers are associated with this compound and its variations. The most commonly cited CAS number is 73342-16-2 .[][3] Other reported CAS numbers include 1821464-55-4 and 1111239-69-0 .[4][5] Researchers should verify the specific product information with their supplier.

A summary of its key chemical and physical properties is presented below:

PropertyValueReferences
Molecular Formula C₂₄H₄₉N₃O₁₂
Molecular Weight ~571.66 g/mol
Appearance Viscous liquid or white solid
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Recommended at -20°C for long-term stability

Core Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a versatile reagent in several advanced applications:

Click Chemistry

The azide moiety of this compound is a key component in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This reaction is highly efficient and specific, forming a stable triazole linkage under mild, aqueous conditions. It is widely used for:

  • Bioconjugation: Attaching molecules to proteins, peptides, nucleic acids, and other biomolecules that have been modified to contain an alkyne group.

  • Surface Modification: Functionalizing surfaces of materials for biological applications.

  • Fluorescent Labeling: Conjugating fluorescent dyes for imaging and tracking studies.

There are two primary types of azide-alkyne click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN), making it ideal for applications in living systems.

PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to this compound using a copper catalyst. Optimization may be required for specific applications.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)) solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS)

  • Solvent for dissolving reactants (e.g., DMSO, water)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound and the alkyne-containing molecule in a suitable solvent to the desired concentrations.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the reaction buffer.

  • Addition of Catalyst Components:

    • Add the copper ligand to the reaction mixture to a final concentration of 0.1 mM. Vortex gently to mix.

    • Add the CuSO₄ solution to a final concentration of 1 mM. Vortex gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM. Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may vary depending on the specific reactants.

  • Quenching (Optional):

    • The reaction can be quenched by adding a chelating agent like EDTA or by proceeding directly to purification.

  • Purification:

    • Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC to remove unreacted reagents and catalyst.

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams depict key processes.

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azido_PEG12_Alcohol This compound (N₃-PEG12-OH) Reaction Click Reaction Azido_PEG12_Alcohol->Reaction Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Reaction Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Catalyst->Reaction Triazole_Conjugate Stable Triazole-Linked Conjugate Reaction->Triazole_Conjugate

Workflow for CuAAC using this compound.

G cluster_1 PROTAC Structure and Mechanism of Action cluster_2 Ternary Complex Formation POI_Ligand Target Protein (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker This compound (as Linker) Linker->PROTAC POI Target Protein PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ubiquitination Ubiquitination of Target Protein POI->Ubiquitination E3_Ligase->Ubiquitination mediates Degradation Proteasomal Degradation Ubiquitination->Degradation

Role of this compound as a linker in PROTACs.

References

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two distinct ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] Far from being a mere spacer, this linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, valued for their hydrophilicity, biocompatibility, and tunable length.[4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC development, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

The Core Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous balance of flexibility and hydrophilicity. This characteristic is fundamental to addressing a key challenge in PROTAC development: the often large and lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications.

Modulating Cellular Permeability

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, it is crucial to note that excessive PEGylation can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and an E3 ligase. The length and flexibility of the PEG linker are critical parameters in this process.

  • Linker Length: An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

  • Flexibility: The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry. This can be particularly beneficial when dealing with challenging targets or E3 ligases.

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
Data compiled from publicly available research.
PROTACTarget ProteinE3 LigaseLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A SMARCA2VHLAlkyl>1000<202.5
PROTAC B SMARCA2VHLPEG2500551.8
PROTAC C SMARCA2VHLPEG4250701.1
ERα PROTAC 1 ERαVHL12>100--
ERα PROTAC 2 ERαVHL16~10>90-
TBK1 PROTAC 1 TBK1VHL< 12No degradation--
TBK1 PROTAC 2 TBK1VHL21396-
Data is illustrative and compiled from various sources in the literature.

Mandatory Visualization

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Ub Ubiquitin Ub->Ubiquitination Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 PROTAC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Downstream Signaling Analysis Synthesis Synthesis of PROTAC with PEG Linker Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Characterization->Degradation_Assay Permeability_Assay Permeability Assays (PAMPA, Caco-2) Characterization->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET, SPR) Characterization->Ternary_Complex_Assay Pathway_Analysis Analysis of Downstream Signaling Pathways Degradation_Assay->Pathway_Analysis

A typical workflow for the design and evaluation of PROTACs.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation Degradation BTK Degradation BTK->Degradation PLCG2 PLCγ2 BTK->PLCG2 Activation PROTAC BTK PROTAC PROTAC->BTK PROTAC->Degradation AKT AKT PLCG2->AKT ERK ERK PLCG2->ERK Cell_Survival B-Cell Proliferation and Survival AKT->Cell_Survival ERK->Cell_Survival

Impact of BTK degradation by PROTACs on B-cell receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of PROTACs with PEG linkers.

Protocol 1: General Synthesis of a PEGylated PROTAC (Amide Coupling)

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker via amide bond formation.

Materials:

  • POI ligand with a carboxylic acid functional group (Component A-COOH)

  • E3 ligase ligand with an amine functional group (e.g., pomalidomide (B1683931) derivative)

  • Amine-PEGn-Boc (Boc-protected amine PEG linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Standard glassware for organic synthesis

  • HPLC for purification

Procedure:

Step 1: Coupling of Component A with Amine-PEGn-Boc

  • Dissolve Component A-COOH (1.0 eq) and Amine-PEGn-Boc (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Dissolve the purified Component A-PEGn-Boc in DCM.

  • Add TFA (20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH₂) is often used in the next step without further purification.

Step 3: Final Coupling with E3 Ligase Ligand

  • Follow the procedure outlined in Step 1, using the deprotected Component A-PEGn-NH₂ and an E3 ligase ligand with a carboxylic acid functional group as the coupling partners.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the POI

  • PROTAC compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the western blot.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • PROTAC stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Add the artificial membrane solution to the filter of the donor plate and allow it to impregnate the filter.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Add the PROTAC solution (diluted in PBS from the DMSO stock) to the wells of the donor plate.

  • Incubation: Assemble the PAMPA plate by placing the donor plate into the acceptor plate. Incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_a(t) = Concentration in the acceptor well at time t

    • C_eq = Equilibrium concentration

Protocol 4: Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that models human intestinal absorption and can assess both passive and active transport of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • PROTAC stock solution in DMSO

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the PROTAC solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated as described in the PAMPA protocol. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active efflux.

Protocol 5: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged POI and a HaloTag®-labeled E3 ligase.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Protocol 6: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified POI

  • Purified E3 ligase complex (e.g., VCB)

  • PROTAC

  • Running buffer

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity (KD).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The increase in response compared to the binary interaction represents the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the kinetic rate constants (ka and kd) and the affinity (KD) for both the binary and ternary interactions.

    • Calculate the cooperativity (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG linkers in the development of next-generation protein degraders.

References

An In-depth Technical Guide to Bioconjugation with PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and PEGylation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate with combined or enhanced properties. A widely utilized and impactful strategy within this field is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, most notably proteins, peptides, and antibody fragments. This modification has become a cornerstone in pharmaceutical development, offering a powerful method to improve the therapeutic efficacy and safety of many drugs.

The addition of PEG imparts several advantageous physicochemical properties to the conjugated molecule. These include an increased hydrodynamic size, enhanced solubility, and steric shielding of the biomolecule's surface. Consequently, PEGylation can lead to a range of clinically significant benefits:

  • Prolonged Plasma Half-Life: The increased size of the PEG-protein conjugate reduces its rate of clearance by the kidneys, extending its circulation time in the bloodstream.

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chains can mask epitopes on the protein surface, diminishing its recognition by the immune system and reducing the likelihood of an adverse immune response.

  • Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, increasing their stability in biological environments.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and proteins.

These benefits have led to the successful development and regulatory approval of numerous PEGylated therapeutics for a variety of diseases, including cancer, hepatitis, and chronic kidney disease.

Core Principles of PEGylation Chemistry

The foundation of PEGylation lies in the reaction between a functionalized PEG reagent and a specific functional group on the target biomolecule. The choice of PEG reagent and reaction conditions is critical for controlling the site of attachment and the degree of PEGylation, which in turn influences the biological activity and pharmacokinetic profile of the resulting conjugate.

Common PEGylation Strategies

Two of the most prevalent strategies for protein PEGylation target the primary amines of lysine (B10760008) residues and the N-terminus, or the thiol groups of cysteine residues.

  • Amine-Reactive PEGylation (e.g., NHS Esters): N-hydroxysuccinimide (NHS) ester-activated PEGs are widely used to modify the primary amine groups found on lysine residues and the N-terminus of proteins. This reaction proceeds efficiently under mild pH conditions (typically pH 7-9) to form a stable amide bond.

  • Thiol-Reactive PEGylation (e.g., Maleimides): PEG reagents containing a maleimide (B117702) group react specifically with the sulfhydryl (thiol) group of cysteine residues. This reaction is highly selective and occurs readily at neutral or slightly basic pH (pH 6.5-7.5), forming a stable thioether bond.

The choice between these strategies often depends on the amino acid composition and structure of the target protein, as well as the desired level of site-specificity.

Quantitative Data on PEGylation

The effectiveness of a PEGylation strategy is evaluated through various quantitative parameters, including PEGylation efficiency, the impact on the biomolecule's in vitro bioactivity, and the resulting changes in its pharmacokinetic profile.

Table 1: Comparative PEGylation Efficiency
PEGylation StrategyTarget ResidueTypical Molar Excess of PEG ReagentReaction pHTypical Reaction TimeReported Efficiency/Yield
NHS Ester Lysine, N-terminus5 to 50-fold7.0 - 9.030 min - 2 hoursCan result in a heterogeneous mixture of mono-, di-, and multi-PEGylated species. Yield of mono-PEGylated protein can be around 60%.
Maleimide Cysteine10 to 20-fold6.5 - 7.52 - 4 hoursGenerally high due to the specificity of the thiol-maleimide reaction.
Aldehyde N-terminus2 to 5-fold4.0 - 7.0Up to 20 hoursCan achieve high selectivity for the N-terminus, leading to a more homogeneous product.
Table 2: Impact of PEGylation on In Vitro Bioactivity
ProteinPEG Size (kDa)PEGylation SiteRetained In Vitro Bioactivity (%)Reference
Interferon-α2a40 (branched)Lysine7%
Interferon-α2a20 (linear)Lysine14.2%
Interferon-α2a10 (linear)Lysine20.9%
Growth Hormone-Releasing Factor (GRF) Analog2 or 5N-terminusReduced potency
GRF Analog2 or 5Asp8 or Lys12Decreased potency
GRF Analog2 or 5Lys21 or Asp25Not significantly affected
GRF Analog2 or 5C-terminusRetained high potency
Table 3: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Proteins
ProteinPEG Size (kDa)Elimination Half-Life (PEGylated)Elimination Half-Life (Non-PEGylated)Fold IncreaseReference
Interferon-α2a40 (branched)61-110 hours~2-3 hours~20-55
Interferon-α2b12 (linear)27.2-39.3 hours~2-3 hours~9-20
G-CSF (Filgrastim)20 (linear)up to 42 hours3.5-3.8 hours~11-12
Adenosine Deaminase5 (linear)~48-72 hoursminutesSignificant increase
Interferon-α2a20 (linear)26.6-fold increase vs. native-26.6
Interferon-α2a10 (linear)11.9-fold increase vs. native-11.9
Proticles (nanoparticles)-0.23 ± 0.01 % ID/g (1 h p.i.)0.06 ± 0.01 % ID/g (1 h p.i.)3.8

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation experiments. Below are protocols for common PEGylation and characterization techniques.

Protocol 1: NHS Ester PEGylation of a Protein

Objective: To covalently attach an NHS-activated PEG to the primary amines of a protein.

Materials:

  • Protein solution (e.g., 1-10 mg/mL in a suitable buffer)

  • Amine-reactive PEG-NHS ester

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the PEG-NHS ester.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes to hydrolyze any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by purifying the PEGylated protein using size exclusion or ion-exchange chromatography.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE and mass spectrometry.

Protocol 2: Maleimide PEGylation of a Thiol-Containing Protein

Objective: To selectively conjugate a maleimide-activated PEG to the free sulfhydryl groups of a protein.

Materials:

  • Thiol-containing protein solution

  • PEG-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5 (thiol-free)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reduction step with a reagent like DTT or TCEP should be performed, followed by removal of the reducing agent.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible organic solvent (e.g., DMSO).

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and protein using size exclusion chromatography.

  • Characterization: Characterize the purified conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and assess purity.

Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE

Objective: To visualize the increase in molecular weight of a protein after PEGylation.

Materials:

  • Unmodified protein (control)

  • PEGylated protein sample

  • Protein molecular weight markers

  • SDS-PAGE gels (appropriate percentage for the protein size)

  • Running buffer (e.g., Tris-Glycine-SDS)

  • Sample loading buffer (e.g., Laemmli buffer)

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Prepare the protein samples (unmodified and PEGylated) by diluting them in sample loading buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Loading: Load the molecular weight markers and the protein samples into the wells of the SDS-PAGE gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue for a sufficient amount of time to visualize the protein bands.

  • Destaining: Destain the gel to reduce the background and enhance the visibility of the protein bands.

  • Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band or a smear at a higher apparent molecular weight. The degree of PEGylation can be qualitatively assessed by the extent of the molecular weight shift.

Visualization of Pathways and Workflows

Signaling Pathways Involving PEGylated Molecules

PEGylated molecules are not only therapeutic agents but also valuable tools for studying biological signaling pathways. By altering the pharmacokinetic and pharmacodynamic properties of ligands, PEGylation allows for sustained receptor activation and detailed investigation of downstream signaling events.

PEG_IFN_Signaling PEGylated Interferon (PEG-IFN) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-IFN IFNAR IFNAR1/2 Receptor PEG_IFN->IFNAR Binds JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 Forms complex with IRF9 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE ISGF3->ISRE Binds to ISG_Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISG_Transcription Initiates

Caption: PEG-IFN binds to its receptor, initiating the JAK-STAT pathway.

PEG_GCSF_Signaling PEGylated G-CSF (PEG-G-CSF) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_GCSF PEG-G-CSF GCSF_R G-CSF Receptor PEG_GCSF->GCSF_R Binds JAK JAK GCSF_R->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Target_Genes Target Genes STAT_dimer->Target_Genes Binds to promoter Cell_Response Increased Neutrophil Proliferation, Differentiation, and Survival Target_Genes->Cell_Response Induces transcription

Caption: PEG-G-CSF activates the JAK-STAT pathway to promote neutrophil development.

PEG_TLR7_Signaling PEGylated TLR7 Ligand Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm PEG_Ligand PEGylated TLR7 Ligand TLR7 TLR7 PEG_Ligand->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs_TRAF6 IRAKs / TRAF6 MyD88->IRAKs_TRAF6 Activates NFkB_IRFs NF-κB & IRFs IRAKs_TRAF6->NFkB_IRFs Activates Cytokine_Production Pro-inflammatory Cytokine and Type I IFN Production NFkB_IRFs->Cytokine_Production Induces

Caption: PEGylated TLR7 ligands activate the MyD88-dependent signaling pathway.

Experimental and Logical Workflows

A well-defined workflow is essential for the successful design, execution, and analysis of bioconjugation experiments.

PEGylation_Workflow General Experimental Workflow for Protein PEGylation cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Reaction and Purification cluster_analysis Phase 3: Characterization and Analysis Protein_Selection Protein Selection and Characterization PEG_Reagent_Selection PEG Reagent Selection (e.g., NHS, Maleimide) Protein_Selection->PEG_Reagent_Selection Buffer_Prep Buffer and Reagent Preparation PEG_Reagent_Selection->Buffer_Prep PEGylation_Reaction PEGylation Reaction Buffer_Prep->PEGylation_Reaction Quenching Reaction Quenching (if applicable) PEGylation_Reaction->Quenching Purification Purification of PEGylated Protein (e.g., SEC, IEX) Quenching->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec Bioactivity_Assay In Vitro Bioactivity Assay Purification->Bioactivity_Assay Final_Product Characterized PEGylated Protein SDS_PAGE->Final_Product Mass_Spec->Final_Product Bioactivity_Assay->Final_Product

Caption: A structured workflow for protein PEGylation from planning to characterization.

Azido-PEG12-alcohol: An In-Depth Technical Guide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG12-alcohol, a versatile heterobifunctional linker, and its critical role in the development of targeted drug delivery systems. This document details its physicochemical properties, experimental protocols for its use in creating antibody-drug conjugates (ADCs) and functionalized nanoparticles, and its application in targeting key signaling pathways in oncology.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal azide (B81097) group and a terminal hydroxyl group.[1][2] The presence of a 12-unit polyethylene glycol chain imparts hydrophilicity to the linker, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[3][4] The azide and hydroxyl functionalities allow for sequential and orthogonal conjugation reactions, making it a valuable tool in the construction of complex biomolecules.[1]

The primary application of this compound is in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes. This makes this compound an ideal candidate for linking targeting moieties, such as antibodies, to therapeutic payloads, such as small molecule drugs or nanoparticles.

Physicochemical Properties

The well-defined structure of this compound ensures batch-to-batch consistency and reproducibility in conjugation reactions. Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C24H49N3O12
Molecular Weight 571.66 g/mol
Purity >95%
Appearance Colorless to pale yellow oil or solid
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in the synthesis of antibody-drug conjugates and the functionalization of nanoparticles.

Synthesis of Antibody-Drug Conjugates (ADCs)

The synthesis of an ADC using this compound typically involves a two-step process: first, the modification of the antibody with an alkyne-bearing moiety, and second, the "click" reaction with the azide-functionalized drug, which is often pre-conjugated to the this compound linker.

Step 1: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group onto an antibody using an NHS-ester functionalized alkyne linker.

  • Materials:

    • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

    • Alkyne-PEG4-NHS ester (or similar alkyne linker)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Desalting column (e.g., Sephadex G-25)

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Procedure:

    • Prepare a stock solution of the Alkyne-PEG4-NHS ester in DMSO (e.g., 10 mM).

    • Exchange the antibody buffer to the reaction buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

    • Add a 10-20 fold molar excess of the alkyne linker to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess alkyne linker by buffer exchange into PBS using a desalting column.

    • Characterize the alkyne-modified antibody to determine the degree of labeling (DOL).

Step 2: Drug Conjugation via Click Chemistry

This section provides protocols for both CuAAC and SPAAC reactions.

a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Alkyne-modified antibody

    • This compound conjugated to the drug of interest

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Sodium ascorbate (B8700270)

    • Reaction buffer (e.g., PBS)

  • Procedure:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 1 M in water, freshly prepared).

    • In a reaction tube, combine the alkyne-modified antibody and a 1.5-3 fold molar excess of the azido-drug conjugate.

    • Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution. The final concentration of copper is typically 50-200 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

    • Purify the ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted drug and catalyst.

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Materials:

    • Antibody modified with a strained alkyne (e.g., DBCO)

    • This compound conjugated to the drug of interest

    • Reaction buffer (e.g., PBS)

  • Procedure:

    • Prepare a stock solution of the azido-drug conjugate in a suitable solvent (e.g., DMSO).

    • In a reaction tube, combine the DBCO-modified antibody with a 1.5-3 fold molar excess of the azido-drug conjugate.

    • Incubate the reaction for 4-24 hours at room temperature or 37°C.

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

    • Purify the ADC using SEC or affinity chromatography.

Functionalization of Nanoparticles

This protocol describes the surface modification of pre-formed nanoparticles with this compound.

  • Materials:

    • Nanoparticles with a reactive surface (e.g., amine-functionalized nanoparticles)

    • Azido-PEG12-acid (a derivative of this compound)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

    • Coupling buffer (e.g., PBS, pH 7.4)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Procedure:

    • Activate the carboxyl group of Azido-PEG12-acid by dissolving it in the activation buffer and adding EDC and NHS. Incubate for 15-30 minutes at room temperature.

    • Add the activated Azido-PEG12-acid to the amine-functionalized nanoparticles suspended in the coupling buffer.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution.

    • Purify the azide-functionalized nanoparticles by centrifugation or dialysis to remove unreacted reagents.

    • The azide-functionalized nanoparticles can then be conjugated to an alkyne-modified drug or targeting ligand using the click chemistry protocols described in section 3.1.2.

Characterization of Drug Delivery Systems

Thorough characterization of the synthesized drug delivery systems is crucial to ensure their quality, efficacy, and safety.

ParameterMethod(s)DescriptionReferences
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)Determines the average number of drug molecules conjugated to each antibody.
Drug Loading Efficiency UV-Vis Spectroscopy, HPLCQuantifies the amount of drug successfully loaded onto the nanoparticles.
Size and Aggregation Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC)Measures the size distribution and the presence of aggregates in the final product.
Purity SDS-PAGE, SEC-HPLCAssesses the presence of unconjugated antibody, free drug, and other impurities.
In vitro Cell Viability MTT assay, CellTiter-Glo® assayEvaluates the cytotoxic effect of the drug delivery system on cancer cell lines.
Cellular Uptake Flow Cytometry, Confocal MicroscopyMeasures the internalization of the drug delivery system by target cells.

Targeted Signaling Pathways

ADCs and functionalized nanoparticles developed using this compound are often designed to target specific signaling pathways that are dysregulated in cancer. Two prominent examples are the HER2 and EGFR pathways.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and other malignancies. Overexpression of HER2 leads to the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd), deliver potent cytotoxic agents directly to HER2-positive cancer cells.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression or mutation can drive tumor growth. The EGFR signaling pathway also involves the activation of the PI3K/Akt and MAPK pathways. Targeted drug delivery systems, including ADCs and nanoparticles, are being developed to deliver EGFR inhibitors or other cytotoxic agents to EGFR-expressing tumors.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_adc cluster_antibody_prep Antibody Preparation cluster_modification Antibody Modification cluster_drug_prep Drug Preparation cluster_click_chemistry Click Chemistry antibody Native Antibody buffer_exchange Buffer Exchange antibody->buffer_exchange reaction1 Conjugation Reaction buffer_exchange->reaction1 alkyne_linker Alkyne-NHS Ester alkyne_linker->reaction1 purification1 Purification (Desalting) reaction1->purification1 alkyne_modified_ab Alkyne-Modified Antibody purification1->alkyne_modified_ab reaction2 CuAAC or SPAAC Reaction alkyne_modified_ab->reaction2 azido_peg This compound azido_drug Azido-Drug Conjugate azido_peg->azido_drug drug Drug Molecule drug->azido_drug azido_drug->reaction2 purification2 Purification (SEC/Affinity) reaction2->purification2 final_adc Final Antibody-Drug Conjugate purification2->final_adc

Caption: Workflow for ADC synthesis using this compound.

experimental_workflow_nanoparticle cluster_np_prep Nanoparticle Preparation cluster_linker_activation Linker Activation cluster_functionalization Nanoparticle Functionalization cluster_drug_conjugation Drug/Ligand Conjugation amine_np Amine-Functionalized Nanoparticle reaction1 Conjugation Reaction amine_np->reaction1 azido_peg_acid Azido-PEG12-Acid activated_linker Activated Azido-PEG12-Linker azido_peg_acid->activated_linker Activation edc_nhs EDC/NHS edc_nhs->activated_linker activated_linker->reaction1 purification1 Purification (Centrifugation/Dialysis) reaction1->purification1 azide_np Azide-Functionalized Nanoparticle purification1->azide_np reaction2 Click Chemistry (CuAAC/SPAAC) azide_np->reaction2 alkyne_drug Alkyne-Modified Drug/Ligand alkyne_drug->reaction2 final_np Functionalized Nanoparticle reaction2->final_np

Caption: Workflow for nanoparticle functionalization.

Signaling Pathways

her2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 HER2->HER3 Dimerization Ras Ras HER2->Ras PI3K PI3K HER3->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Invasion Invasion MAPK->Invasion ADC HER2-Targeted ADC ADC->HER2 Binding & Inhibition

Caption: HER2 signaling pathway and ADC intervention.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Targeted_NP EGFR-Targeted Nanoparticle Targeted_NP->EGFR Binding & Drug Delivery

Caption: EGFR signaling pathway and targeted nanoparticle delivery.

Conclusion

This compound is a powerful and versatile tool in the development of targeted drug delivery systems. Its well-defined structure, hydrophilicity, and bioorthogonal reactivity make it an excellent choice for linking targeting moieties to therapeutic payloads. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this compound in creating the next generation of precision medicines. As the field of targeted therapy continues to evolve, the importance of such advanced linkers in optimizing the efficacy and safety of novel therapeutics cannot be overstated.

References

Methodological & Application

Application Notes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent linking of molecules in complex biological environments.[1][2] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097), which forms a stable triazole linkage.[1] The reaction's primary driving force is the high ring strain of the cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN), which significantly lowers the activation energy.[2] This allows the reaction to proceed efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts, a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are largely unreactive with native biological molecules, ensuring high selectivity and minimal off-target reactions.

Azido-PEG12-alcohol: A Versatile Tool for SPAAC

This compound is a heterobifunctional linker designed for use in click chemistry. It consists of three key components:

  • An Azide Group (N₃): The reactive moiety that participates in the SPAAC reaction with a strained alkyne.

  • A Polyethylene Glycol (PEG) Spacer: The 12-unit PEG chain is hydrophilic, which increases the aqueous solubility of the molecule and the resulting conjugate. This property is highly beneficial for biological applications, reducing aggregation and improving pharmacokinetics.

  • A Terminal Hydroxyl Group (-OH): This alcohol group provides a reactive handle for further chemical modification or conjugation to other molecules of interest.

This combination of features makes this compound an ideal reagent for linking biomolecules, creating targeted drug delivery systems, and synthesizing complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Key Applications
  • Biomolecule Labeling: SPAAC is widely used to label proteins, nucleic acids, and lipids without disrupting biological processes. By functionalizing a biomolecule with a strained alkyne, this compound can be used to attach probes, fluorophores, or other tags for visualization and tracking in living cells.

  • Drug Development and Delivery: The biocompatibility of SPAAC makes it an excellent tool for creating targeted drug delivery systems. Targeting ligands can be attached to drug-loaded nanoparticles or carriers using this chemistry to enhance accumulation at the desired site of action. It is also instrumental in the synthesis of Antibody-Drug Conjugates (ADCs).

  • PROTAC Synthesis: this compound can serve as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

  • Radiopharmaceutical Development: SPAAC is used to prepare radiolabeled tracers for PET and SPECT imaging, as it avoids competition between a radiometal and a copper catalyst.

  • Materials Science: The formation of stable triazole linkages is employed in creating novel biomaterials, hydrogels, and functionalized surfaces.

Quantitative Data: SPAAC Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). This value is critical for designing experiments, as it helps determine the required reaction times and reactant concentrations. The rate is influenced by the structure of the cyclooctyne, solvent, and temperature. Below is a summary of representative kinetic data.

Strained AlkyneReaction PartnerSolventRate Constant (k₂) M⁻¹s⁻¹Reference
DIBO (Dibenzocyclooctynol)Benzyl AzideMethanol0.0567
DIBO-ketoneBenzyl AzideMethanol0.2590
Alexa488-DIBORhodopsin S144azF-62
[9+1]CPPBenzyl AzideDMSO2.2 x 10⁻³
[11+1]CPPBenzyl AzideDMSO4.5 x 10⁻⁴
m[9+1]CPPBenzyl AzideDMSO9.6 x 10⁻³
fluor[11+1]CPPBenzyl AzideDMSO4.7 x 10⁻³

Visualizations

SPAAC_Mechanism cluster_product Product StrainedAlkyne Strained Alkyne (e.g., DBCO-Biomolecule) Triazole Stable Triazole Linkage (Conjugate) StrainedAlkyne->Triazole SPAAC Reaction (Physiological Conditions, No Catalyst) AzidoPEG This compound AzidoPEG->Triazole SPAAC Reaction (Physiological Conditions, No Catalyst) Experimental_Workflow A Step 1: Prepare Reactants - DBCO-functionalized Protein (1-5 mg/mL) - this compound Stock Solution (in DMSO/DMF) B Step 2: SPAAC Reaction - Mix reactants (5-20 fold excess of Azide-PEG) - Incubate at RT or 37°C for 1-4 hours A->B C Step 3: Purification - Remove excess this compound - Methods: RP-HPLC, SEC, or Dialysis B->C D Step 4: Characterization - Confirm successful conjugation - Methods: Mass Spectrometry (MS), SDS-PAGE, NMR C->D

References

Application Notes and Protocols for the Use of Azido-PEG12-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility of often large and greasy PROTAC molecules.[1][2] The Azido-PEG12-alcohol is a versatile bifunctional linker that offers a discrete length PEG chain to provide spatial separation between the two ligands, and terminal azide (B81097) and alcohol functionalities for sequential conjugation. The azide group is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction for the final assembly of the PROTAC molecule.[3][4]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing this compound, with a focus on targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

The Role of this compound in PROTAC Synthesis

This compound serves as a flexible, hydrophilic linker that facilitates a modular and efficient synthesis of PROTACs. Its key features include:

  • Hydrophilicity: The 12-unit ethylene (B1197577) glycol chain improves the aqueous solubility of the final PROTAC, which can enhance cell permeability and bioavailability.[5]

  • Bifunctionality: The terminal azide and alcohol groups allow for directional and sequential attachment of the POI ligand and the E3 ligase ligand.

  • "Click Chemistry" Handle: The azide moiety is a key component for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is often used in the final step of PROTAC synthesis due to its high yield and tolerance of a wide range of functional groups.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system to ensure the productive formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The following table summarizes the degradation potency of IRAK4-targeting PROTACs with varying linker lengths, illustrating the importance of linker optimization.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
Compound A PEG2>1000<10OCI-LY10Pomalidomide (B1683931)
Compound B PEG4500~40OCI-LY10Pomalidomide
Compound C PEG6151>90PBMCsVHL
Compound D PEG850>95OCI-LY10Pomalidomide
Compound 9 PEG2potenthighOCI-LY10Pomalidomide

Data compiled from multiple sources. DC50 and Dmax values are approximate and for illustrative purposes.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a modular approach. Below are representative protocols for the key steps.

Protocol 1: Functionalization of a Ligand with an Alkyne Handle

This protocol describes the introduction of a terminal alkyne to a POI ligand (Warhead-COOH) for subsequent click chemistry.

Reagents and Materials:

  • Warhead-COOH (1.0 eq)

  • Propargylamine (B41283) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add propargylamine to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-functionalized warhead (Warhead-Alkyne).

Protocol 2: Synthesis of the E3 Ligase Ligand-Linker Intermediate

This protocol describes the attachment of this compound to an E3 ligase ligand (e.g., pomalidomide derivative with a carboxylic acid handle).

Reagents and Materials:

  • Pomalidomide-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Follow the amide coupling procedure outlined in Protocol 1, using Pomalidomide-COOH and this compound as the coupling partners.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate (Pomalidomide-PEG12-Azide).

Protocol 3: Final PROTAC Assembly via Click Chemistry (CuAAC)

This protocol describes the final copper-catalyzed azide-alkyne cycloaddition to assemble the PROTAC.

Reagents and Materials:

  • Warhead-Alkyne (1.0 eq)

  • Pomalidomide-PEG12-Azide (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve Warhead-Alkyne and Pomalidomide-PEG12-Azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by a solution of CuSO4·5H2O in water.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 4: Characterization of the Final PROTAC

The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure of the synthesized PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the PROTAC.

  • HPLC: To assess the purity of the final compound.

Protocol 5: Western Blot Analysis of IRAK4 Degradation

This protocol is used to quantify the degradation of the target protein (IRAK4) in cells treated with the PROTAC.

Reagents and Materials:

  • Cell line expressing IRAK4 (e.g., OCI-LY10, PBMCs)

  • Synthesized IRAK4 PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer

  • Primary antibody against IRAK4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Plate cells at an appropriate density and allow them to adhere.

  • Treat cells with varying concentrations of the IRAK4 PROTAC or DMSO for a specified time (e.g., 24 hours). Include a positive control group pre-treated with a proteasome inhibitor to confirm proteasome-dependent degradation.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies for IRAK4 and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the IRAK4 signal to the loading control.

  • Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizations

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. PROTAC-mediated degradation of IRAK4 aims to disrupt this cascade, thereby reducing the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb cluster_nucleus Nucleus TLR/IL-1R TLR / IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression PROTAC IRAK4 PROTAC PROTAC->IRAK4 E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->IRAK4 Ubiquitination Ub Ub Ub->E3_Ligase

Caption: IRAK4 signaling pathway and its disruption by a PROTAC.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines the general workflow for the synthesis of an IRAK4 PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Analysis Warhead_COOH IRAK4 Ligand (Warhead-COOH) Amide_Coupling1 Amide Coupling Warhead_COOH->Amide_Coupling1 Propargylamine Propargylamine Propargylamine->Amide_Coupling1 Warhead_Alkyne Warhead-Alkyne Amide_Coupling1->Warhead_Alkyne Click_Chemistry CuAAC Click Chemistry Warhead_Alkyne->Click_Chemistry Pomalidomide_COOH Pomalidomide Derivative (E3 Ligand) Amide_Coupling2 Amide Coupling Pomalidomide_COOH->Amide_Coupling2 Azido_PEG12_OH This compound Azido_PEG12_OH->Amide_Coupling2 E3_Linker_Azide Pomalidomide-PEG12-Azide Amide_Coupling2->E3_Linker_Azide E3_Linker_Azide->Click_Chemistry Final_PROTAC Final IRAK4 PROTAC Click_Chemistry->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Assay (Western Blot) Characterization->Biological_Assay

Caption: Modular workflow for the synthesis and analysis of an IRAK4 PROTAC.

References

Step-by-Step Guide for Bioconjugation with Azido-PEG12-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of Azido-PEG12-alcohol in bioconjugation, a critical process in the development of targeted therapeutics, diagnostic agents, and research tools. These protocols focus on a versatile two-step strategy: the initial functionalization of a biomolecule with a bioorthogonal azide (B81097) group, followed by a highly specific "click chemistry" reaction to conjugate a second molecule of interest. This method is particularly relevant for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound Bioconjugation

This compound is a heterobifunctional linker that features a terminal azide group and a hydroxyl group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group serves as a bioorthogonal handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal hydroxyl group can be further modified, for example, by converting it to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins.

This guide will detail a common two-step bioconjugation workflow:

  • Activation and Azide Functionalization: A protein (e.g., an antibody) is reacted with an NHS ester derivative of this compound to introduce the azide group onto the protein surface.

  • Click Chemistry Conjugation: The azide-functionalized protein is then reacted with a second molecule containing a complementary reactive group, such as a dibenzocyclooctyne (DBCO) group, via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.

Experimental Protocols

Protocol 1: Activation of a Protein with Azido-PEG12-NHS Ester

This protocol describes the functionalization of a protein, such as an antibody, with azide groups by reacting its primary amines (lysine residues and the N-terminus) with an Azido-PEG12-NHS ester.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Azido-PEG12-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., 7K MWCO)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Azido-PEG12-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of Azido-PEG12-NHS ester in anhydrous DMSO.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the Azido-PEG12-NHS ester stock solution to the protein solution. Ensure the final DMSO concentration is below 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching: (Optional) Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted Azido-PEG12-NHS ester using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.

  • Characterization: Determine the protein concentration and the Degree of Labeling (DOL), which is the average number of azide groups per protein molecule. This can be achieved using methods like mass spectrometry.

Protocol 2: SPAAC "Click" Chemistry Conjugation of Azide-Functionalized Protein with a DBCO-Containing Molecule

This protocol describes the conjugation of the azide-functionalized protein from Protocol 1 with a molecule containing a DBCO group.

Materials:

  • Azide-functionalized protein (from Protocol 1) in PBS

  • DBCO-containing molecule (e.g., DBCO-drug, DBCO-fluorophore)

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • DBCO-Molecule Stock Solution: Prepare a 10 mM stock solution of the DBCO-containing molecule in anhydrous DMSO.

  • Reaction Setup: Add a 1.5- to 3-fold molar excess of the DBCO-containing molecule to the azide-functionalized protein solution.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, with gentle mixing. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting bioconjugate from unreacted DBCO-molecule and other byproducts using SEC.

  • Characterization: Characterize the final conjugate to determine its purity, concentration, and the final drug-to-antibody ratio (DAR) or fluorophore-to-protein ratio using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Quantitative Data

The following tables provide representative quantitative data for the bioconjugation process. The actual results may vary depending on the specific protein, reagents, and experimental conditions.

Table 1: Quantitative Parameters for Protein Azide Functionalization

ParameterValueMethod of Determination
Input Protein
Protein Concentration1-10 mg/mLUV-Vis Spectroscopy (A280)
Reagents
Molar Excess of Azido-PEG12-NHS Ester10-20 foldCalculation
Reaction Conditions
Reaction Time30-60 min (RT) or 2 h (ice)Timed Incubation
Purified Product
Protein Recovery> 85%UV-Vis Spectroscopy (A280)
Degree of Labeling (DOL)2-8 azides/proteinMass Spectrometry

Table 2: Quantitative Parameters for SPAAC "Click" Chemistry Conjugation

ParameterValueMethod of Determination
Input Molecules
Azide-Functionalized Protein Conc.1-5 mg/mLUV-Vis Spectroscopy (A280)
Molar Excess of DBCO-Molecule1.5-3 foldCalculation
Reaction Conditions
Reaction Time4-12 h (RT) or 12-24 h (4°C)Timed Incubation
Purified Product
Conjugate Yield> 70%SEC-HPLC
Final Conjugate Purity> 95%SDS-PAGE, SEC-HPLC
Drug-to-Antibody Ratio (DAR)2-4Mass Spectrometry, UV-Vis

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the two-step bioconjugation process.

experimental_workflow cluster_step1 Step 1: Azide Functionalization cluster_step2 Step 2: Click Chemistry Conjugation protein Protein (e.g., Antibody) reaction1 Incubation (RT or 4°C) protein->reaction1 reagent1 Azido-PEG12-NHS Ester reagent1->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 azide_protein Azide-Functionalized Protein purification1->azide_protein reaction2 SPAAC Reaction (RT or 4°C) azide_protein->reaction2 dbco_molecule DBCO-Molecule (Drug, Fluorophore, etc.) dbco_molecule->reaction2 purification2 Purification (SEC) reaction2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Figure 1: Two-step bioconjugation workflow.
Chemical Reaction Pathway

The diagram below outlines the chemical transformations occurring during the bioconjugation process.

reaction_pathway cluster_reaction1 Amine-NHS Ester Reaction cluster_reaction2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) protein_amine Protein-NH2 amide_bond Protein-NH-CO-PEG12-N3 protein_amine->amide_bond + azido_peg_nhs Azido-PEG12-O-NHS azido_peg_nhs->amide_bond triazole Protein-NH-CO-PEG12-Triazole-Molecule amide_bond->triazole dbco_mol DBCO-Molecule dbco_mol->triazole +

Figure 2: Chemical reaction pathway for bioconjugation.

Troubleshooting and Key Considerations

  • NHS Ester Hydrolysis: Azido-PEG12-NHS ester is moisture-sensitive. Always equilibrate the reagent to room temperature before opening and prepare stock solutions immediately before use in an anhydrous solvent like DMSO.

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction, as they will compete for reaction with the NHS ester.

  • Protein Concentration: Higher protein concentrations generally lead to more efficient labeling.

  • Molar Excess: The molar excess of the Azido-PEG12-NHS ester and the DBCO-containing molecule should be optimized for each specific protein to achieve the desired degree of labeling and avoid potential issues like protein aggregation.

  • Purification: Thorough purification after each step is crucial to remove unreacted reagents and ensure the purity of the final conjugate.

  • Characterization: Comprehensive characterization of the final bioconjugate is essential to confirm its identity, purity, and functionality for its intended application. Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the final DAR.[1][2][3][4]

References

Application Notes and Protocols for Azido-PEG12-alcohol in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG12-alcohol as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). This document outlines the advantages of utilizing a PEG12 linker, presents key quantitative data from relevant studies, and offers detailed protocols for the synthesis and evaluation of ADCs incorporating this linker.

The this compound linker is a bifunctional molecule featuring a terminal azide (B81097) group for "click chemistry" conjugation and a hydroxyl group that can be activated for payload attachment. The polyethylene (B3416737) glycol (PEG) component, with 12 ethylene (B1197577) glycol units, imparts favorable physicochemical properties to the resulting ADC, enhancing its therapeutic potential.

Advantages of PEG12 Linkers in ADCs

The incorporation of a PEG12 spacer in ADC design offers several key advantages that address common challenges in ADC development, such as aggregation and rapid clearance of hydrophobic drug-linker payloads.[1][2]

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic nature of the PEG12 linker counteracts this hydrophobicity, improving the overall solubility and stability of the ADC.[1][2]

  • Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius of the ADC, the PEG12 linker can reduce the rate of clearance from circulation, leading to a longer plasma half-life and increased tumor accumulation.[3] This can result in enhanced in vivo efficacy.

  • Reduced Immunogenicity: The PEG component can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.

  • Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers like this compound allows for more precise control over the DAR during conjugation, leading to a more homogeneous ADC product. A well-defined DAR is a critical quality attribute that impacts the ADC's efficacy and safety.

  • Versatile Conjugation Chemistry: The azide group on the linker enables the use of highly efficient and bioorthogonal click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to an alkyne-modified antibody. This method offers high specificity and yield under mild reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the impact of PEG linkers on ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructPEG LengthClearance (mL/day/kg)In Vivo Efficacy
Glucuronide-MMAE ADCNo PEG~15Suboptimal
Glucuronide-MMAE ADCPEG4~10Improved
Glucuronide-MMAE ADCPEG8~5Optimal
Glucuronide-MMAE ADCPEG12~5Optimal
Glucuronide-MMAE ADCPEG24~5Optimal

This table illustrates that increasing the PEG linker length up to PEG8 significantly decreases the ADC clearance rate, leading to improved in vivo performance.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10

This table showcases that for certain cell lines and payload combinations, the inclusion of a PEG linker does not negatively impact the in vitro potency of the ADC.

Experimental Protocols

The following protocols provide a general framework for the synthesis, conjugation, and in vitro evaluation of an ADC utilizing an this compound linker.

Protocol 1: Synthesis of the Drug-Linker Cassette

This protocol describes the activation of the hydroxyl group of this compound and its subsequent conjugation to a cytotoxic payload.

Materials:

  • This compound

  • Cytotoxic payload with a reactive functional group (e.g., amine)

  • Activating agent (e.g., p-nitrophenyl chloroformate)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous dichloromethane.

    • Add p-nitrophenyl chloroformate and triethylamine.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the activated Azido-PEG12-carbonate by flash chromatography.

  • Conjugation to Payload:

    • Dissolve the cytotoxic payload in anhydrous dimethylformamide.

    • Add the activated Azido-PEG12-carbonate and diisopropylethylamine.

    • Stir the reaction at room temperature until the payload is consumed, as monitored by LC-MS.

    • Purify the Azido-PEG12-Payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final drug-linker cassette.

Protocol 2: Antibody Modification and ADC Conjugation via Click Chemistry

This protocol outlines the introduction of an alkyne handle onto the antibody and the subsequent conjugation of the Azido-PEG12-Payload via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Materials:

  • Monoclonal antibody (mAb)

  • Alkyne-modification reagent (e.g., DBCO-NHS ester)

  • Azido-PEG12-Payload (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column

  • Desalting column

Procedure:

  • Antibody Modification:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Dissolve the DBCO-NHS ester in anhydrous DMSO to create a stock solution.

    • Add the DBCO-NHS ester solution to the antibody solution at a 5-10 fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Remove excess DBCO reagent by buffer exchange using a desalting column equilibrated with PBS.

  • ADC Conjugation (SPAAC):

    • Prepare a stock solution of the Azido-PEG12-Payload in anhydrous DMSO.

    • Add the Azido-PEG12-Payload solution to the alkyne-modified antibody solution. A 3-5 fold molar excess of the drug-linker is a common starting point.

    • Incubate the reaction at room temperature for 4-16 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other reagents using an SEC column.

    • Collect the fractions corresponding to the monomeric ADC.

    • Perform a buffer exchange into a suitable formulation buffer.

Protocol 3: Characterization of the ADC

Thorough characterization is crucial to ensure the quality and consistency of the ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. Calculate the DAR using the Beer-Lambert law.

    • Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different DARs based on their hydrophobicity.

    • Mass Spectrometry (MS): Determine the mass of the intact ADC to confirm the DAR distribution.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Assess the percentage of monomer, aggregate, and fragment in the ADC sample.

  • In Vitro Cytotoxicity Assay:

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 values to determine the potency and specificity of the ADC.

Visualizations

ADC_Synthesis_Workflow cluster_linker_synthesis Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation & Purification cluster_characterization Characterization Azido_PEG12_OH This compound Activated_Linker Activated Linker Azido_PEG12_OH->Activated_Linker Activation Drug_Linker Azido-PEG12-Payload Activated_Linker->Drug_Linker Payload Cytotoxic Payload Payload->Drug_Linker Conjugation ADC ADC Drug_Linker->ADC Click Chemistry (SPAAC) Antibody Antibody Modified_Ab Alkyne-Modified Ab Antibody->Modified_Ab Modification Modified_Ab->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (SEC) DAR DAR Analysis (UV, HIC, MS) Purified_ADC->DAR Purity Purity & Aggregation (SEC) Purified_ADC->Purity Cytotoxicity In Vitro Cytotoxicity Purified_ADC->Cytotoxicity

Caption: Experimental workflow for ADC development using this compound.

Click_Chemistry_Conjugation cluster_reactants Reactants cluster_product Product Alkyne_Ab Alkyne-Modified Antibody ADC Antibody-Drug Conjugate (Stable Triazole Linkage) Alkyne_Ab->ADC SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Azido_Linker Azido-PEG12-Payload Azido_Linker->ADC

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC formation.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death Payload->Apoptosis Induces

Caption: ADC internalization and payload release signaling pathway.

References

Application Notes: Streamlined Protein Labeling with Azido-PEG12-alcohol for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, such as fluorescent dyes, to proteins of interest enables detailed investigation of their localization, trafficking, and interactions within complex biological systems. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3]

This document provides detailed application notes and protocols for the use of Azido-PEG12-alcohol, a hydrophilic linker, for the versatile and efficient labeling of proteins for imaging applications. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the labeled protein and minimizes steric hindrance, thereby preserving protein structure and function.[1] The terminal azide (B81097) group serves as a bio-orthogonal handle for subsequent "clicking" with a variety of alkyne-modified fluorescent probes.[1]

Principle of the Technology

The protein labeling strategy using this compound is a two-step process:

  • Protein Modification: The hydroxyl group of this compound can be activated or modified to react with specific functional groups on the protein surface. A common approach is to first activate the protein's carboxyl groups (e.g., on aspartic and glutamic acid residues) and then react them with the alcohol, or to modify the alcohol to a more reactive species. Alternatively, for proteins with available primary amines (lysine residues and the N-terminus), the alcohol can be functionalized with an amine-reactive group like an N-hydroxysuccinimide (NHS) ester. This initial step introduces the azide-PEG12 moiety onto the protein.

  • Bio-orthogonal Ligation ("Click" Reaction): The azide-functionalized protein is then reacted with a fluorescent probe containing a terminal alkyne or a strained cyclooctyne (B158145). This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the protein. This two-step approach allows for modularity, where the same azide-modified protein can be labeled with a variety of alkyne-containing probes for different imaging modalities.

Experimental Workflow Overview

The general workflow for labeling proteins with this compound for imaging is depicted below. This process involves the initial modification of the protein with the azide-PEG linker, followed by the click chemistry reaction with a fluorescent alkyne probe, and subsequent purification and analysis.

G cluster_0 Step 1: Protein Azide Functionalization cluster_1 Step 2: Fluorescent Labeling via Click Chemistry cluster_2 Click Reaction cluster_3 Step 3: Analysis and Imaging P Protein of Interest React1 Reaction: Covalent Bond Formation P->React1 APEG This compound (Activated) APEG->React1 P_N3 Azide-Functionalized Protein React1->P_N3 Purify1 Purification: (e.g., Dialysis, SEC) P_N3->Purify1 P_N3_in Azide-Functionalized Protein Purify1->P_N3_in CuAAC CuAAC (Copper-Catalyzed) P_N3_in->CuAAC SPAAC SPAAC (Copper-Free) P_N3_in->SPAAC AlkyneDye Alkyne-Fluorescent Dye AlkyneDye->CuAAC AlkyneDye->SPAAC Labeled_P Fluorescently Labeled Protein CuAAC->Labeled_P SPAAC->Labeled_P Purify2 Purification: (e.g., Desalting Column) Labeled_P->Purify2 Analyzed_P Characterization: (SDS-PAGE, Mass Spec) Purify2->Analyzed_P Imaging Fluorescence Imaging: (Microscopy, Flow Cytometry) Analyzed_P->Imaging

Figure 1. General experimental workflow for protein labeling and imaging.

Data Presentation

The efficiency of protein labeling with this compound and a subsequent click reaction can be assessed using various analytical techniques. The following tables provide representative data from typical labeling experiments.

Table 1: Optimization of Protein Functionalization with Azido-PEG12-NHS Ester

ProteinProtein Concentration (mg/mL)Molar Excess of Azido-PEG12-NHS EsterDegree of Labeling (Azides/Protein)Protein Recovery (%)
Bovine Serum Albumin (BSA)510x2.192
Monoclonal Antibody (IgG)220x3.588
Lysozyme105x1.295

Degree of labeling is determined by mass spectrometry.

Table 2: Comparison of Click Chemistry Reactions for Fluorescent Labeling

Azide-Functionalized ProteinClick Reaction TypeMolar Excess of Alkyne/Cyclooctyne DyeReaction Time (hours)Labeling Efficiency (%)
Azide-BSACuAAC5x1>95
Azide-BSASPAAC10x2>90
Azide-IgGCuAAC10x2>95
Azide-IgGSPAAC20x4>85

Labeling efficiency is determined by SDS-PAGE with fluorescent imaging or UV-Vis spectroscopy.

Table 3: Stability of the Triazole Linkage

LinkageConditionStability after 7 days
Triazole (from CuAAC)PBS, pH 7.4, 37°C>99% intact
Triazole (from SPAAC)Cell Culture Medium + 10% FBS, 37°C>98% intact

Detailed Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG12-NHS Ester

This protocol describes the initial labeling of a protein with an amine-reactive derivative of this compound.

Materials:

  • Protein of interest

  • Azido-PEG12-NHS Ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing or desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG12-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.

  • Labeling Reaction: Add the desired molar excess of the Azido-PEG12-NHS ester stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or 4°C.

  • Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted Azido-PEG12-NHS ester and reaction byproducts by dialysis against PBS or by using a spin desalting column.

  • Characterization: Determine the degree of labeling by mass spectrometry. The resulting azide-functionalized protein is now ready for click chemistry.

Protocol 2: Copper-Catalyzed "Click" Reaction of the Azide-Functionalized Protein with an Alkyne-Containing Fluorescent Dye (CuAAC)

This protocol is suitable for in vitro labeling. For live-cell imaging, SPAAC (Protocol 3) is recommended to avoid copper-induced toxicity.

Materials:

  • Azide-functionalized protein

  • Alkyne-containing fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing fluorescent dye in the reaction buffer.

  • Catalyst Preparation: Prepare fresh stock solutions of 50 mM CuSO₄ in water and 50 mM Sodium Ascorbate in water. If using a ligand, prepare a 10 mM solution in DMSO or water.

  • Click Reaction: Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:

    • Copper ligand (to a final concentration of 0.1-0.5 mM)

    • CuSO₄ (to a final concentration of 1 mM)

    • Sodium Ascorbate (to a final concentration of 1-5 mM)

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein using a desalting column to remove the catalyst and excess dye.

  • Analysis: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and by UV-Vis spectroscopy to determine the labeling efficiency.

Protocol 3: Strain-Promoted "Click" Reaction of the Azide-Functionalized Protein with a Cyclooctyne-Containing Fluorescent Dye (SPAAC)

This copper-free method is ideal for labeling proteins in living cells or in complex biological samples where copper toxicity is a concern.

Materials:

  • Azide-functionalized protein (or cells metabolically labeled with an azide)

  • Cyclooctyne-containing fluorescent dye (e.g., DBCO, BCN derivatives)

  • Reaction Buffer: PBS, pH 7.4, or cell culture medium

Procedure:

  • Reaction Setup: Combine the azide-functionalized protein and the cyclooctyne-containing fluorescent dye in the appropriate reaction buffer.

  • Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C, protected from light. The reaction time will depend on the specific cyclooctyne used.

  • Purification: If labeling a purified protein, remove any unreacted dye using a desalting column. For cell-based labeling, wash the cells several times with fresh medium or PBS.

  • Imaging: The labeled protein is now ready for fluorescence imaging.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the two primary click chemistry pathways for labeling an azide-functionalized protein with a fluorescent probe.

G cluster_protein Azide-Functionalized Protein cluster_probes Fluorescent Probes cluster_reactions Click Chemistry Reactions cluster_catalysts Catalysts cluster_products Labeled Products P_N3 Protein-PEG12-N3 CuAAC CuAAC Reaction P_N3->CuAAC SPAAC SPAAC Reaction P_N3->SPAAC Alkyne Alkyne-Dye Alkyne->CuAAC DBCO DBCO-Dye DBCO->SPAAC Labeled_CuAAC Protein-PEG12-Triazole-Dye CuAAC->Labeled_CuAAC Labeled_SPAAC Protein-PEG12-Triazole-Dye SPAAC->Labeled_SPAAC Cu Cu(I) Catalyst (from CuSO4 + Ascorbate) Cu->CuAAC NoCatalyst No Catalyst Required (Strain-Promoted) NoCatalyst->SPAAC

Figure 2. Click chemistry pathways for protein labeling.

Conclusion

The use of this compound in a two-step labeling strategy provides a robust and versatile method for the site-selective modification of proteins. This approach enables the attachment of a wide range of functionalities to proteins for diverse applications in research and drug development. The high efficiency, specificity, and stability of the resulting conjugates make this a valuable tool for any life scientist's toolkit.

References

Application Notes and Protocols for Functionalizing Surfaces with Azido-PEG12-alcohol in Biomaterial Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of biomaterial surfaces is a cornerstone of modern biomedical engineering, aiming to control biological interactions at the material-tissue interface. Poly(ethylene glycol) (PEG) has become a widely used surface modification agent due to its ability to reduce non-specific protein adsorption and cell adhesion, thereby improving the biocompatibility of implanted materials. This document provides detailed application notes and protocols for the use of Azido-PEG12-alcohol, a heterobifunctional PEG linker, for the surface functionalization of biomaterials.

This compound possesses a terminal azide (B81097) group, enabling covalent attachment of biomolecules via "click chemistry," a set of highly efficient and specific reactions. The terminal hydroxyl group can be used for initial surface attachment or further modification. This dual functionality makes this compound a versatile tool for creating tailored biomaterial surfaces designed to elicit specific cellular responses or to resist non-specific interactions.

These notes will cover the chemical properties of this compound, protocols for surface modification and subsequent bio-conjugation, and methods for characterizing the functionalized surfaces.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C24H49N3O12[1][2]
Molecular Weight 571.66 g/mol [1][2]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Functional Groups Azide (-N3), Hydroxyl (-OH)[1]
Purity ≥95%

Experimental Protocols

Protocol 1: Cleaning and Activation of Silicon-Based Substrates

A clean and activated surface is crucial for efficient and uniform functionalization. This protocol is suitable for silicon wafers, glass coverslips, and other silica-based materials.

Materials:

  • Silicon-based substrates

  • Acetone (ACS grade)

  • Isopropanol (B130326) (ACS grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (7:3 mixture of concentrated H2SO4:30% H2O2) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE)).

  • Oxygen plasma cleaner (alternative to Piranha solution)

  • Nitrogen gas (high purity)

  • Beakers, tweezers, and a substrate rack (Teflon or glass)

  • Ultrasonic bath

Procedure:

  • Initial Cleaning:

    • Place the substrates in a substrate rack.

    • Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Surface Activation (Choose one method):

    • Piranha Etching (for robust substrates):

      • In a designated glass beaker inside a fume hood, slowly and carefully add the 30% H2O2 to the concentrated H2SO4. (WARNING: Always add peroxide to acid, never the reverse). The solution will become very hot.

      • Immerse the cleaned and dried substrates in the Piranha solution for 15-30 minutes.

      • Carefully remove the substrates and rinse extensively with DI water.

      • Dry the substrates under a stream of nitrogen gas.

    • Oxygen Plasma Treatment (safer alternative):

      • Place the cleaned and dried substrates in the chamber of an oxygen plasma cleaner.

      • Treat the substrates with oxygen plasma according to the manufacturer's instructions (e.g., 2-5 minutes at medium power). This process creates a high density of hydroxyl groups on the surface.

  • Storage: Use the activated substrates immediately for the best results. If storage is necessary, keep them in a desiccator or under vacuum.

Protocol 2: Surface Functionalization with this compound

This protocol describes the covalent attachment of this compound to the activated substrate.

Materials:

  • Cleaned and activated substrates

  • This compound

  • Anhydrous toluene (B28343) or dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or another suitable base

  • Reaction vessel (e.g., a sealed glass container)

  • Nitrogen or argon gas for inert atmosphere

Procedure:

  • Prepare the Reaction Solution:

    • In the reaction vessel under an inert atmosphere, dissolve this compound in anhydrous toluene or DMF to a final concentration of 1-10 mg/mL.

    • Add triethylamine to the solution (approximately 1-2% v/v).

  • Immobilization:

    • Place the activated substrates in the reaction solution, ensuring the entire surface is submerged.

    • Seal the reaction vessel and allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Rinse the substrates thoroughly with fresh anhydrous toluene or DMF to remove any non-covalently bound PEG.

    • Perform a final rinse with isopropanol and then DI water.

  • Drying and Storage:

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Store the azide-functionalized substrates in a desiccator or under vacuum until further use.

Protocol 3: Bio-conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing biomolecule to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrates

  • Alkyne-containing biomolecule (e.g., peptide, protein, or small molecule)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

  • Reaction vessel

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the alkyne-containing biomolecule in a suitable buffer.

    • Prepare a 100 mM stock solution of sodium ascorbate in DI water (prepare fresh).

    • Prepare a 20 mM stock solution of CuSO4·5H2O in DI water.

    • Prepare a 50 mM stock solution of THPTA in DI water.

  • Prepare the "Click" Reaction Mixture:

    • In the reaction vessel, add the alkyne-containing biomolecule solution to cover the azide-functionalized substrate.

    • To the solution, add the THPTA stock solution to a final concentration of 1 mM.

    • Add the CuSO4 stock solution to a final concentration of 0.2 mM. Mix gently.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2 mM.

  • Reaction:

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Rinse the substrates extensively with the reaction buffer, followed by DI water.

  • Drying and Storage:

    • Dry the bio-conjugated substrates under a gentle stream of nitrogen gas.

    • Store the substrates under appropriate conditions for the conjugated biomolecule.

Surface Characterization Data

Successful surface functionalization can be verified using various surface-sensitive techniques. The following tables provide representative data that can be expected after each modification step.

Table 1: Water Contact Angle Measurements

A decrease in water contact angle indicates an increase in surface hydrophilicity, which is expected after PEGylation.

SurfaceExpected Water Contact Angle (°)
Unmodified Silicon Wafer30-50
Piranha/Plasma Activated<10
This compound Functionalized40-60
Biomolecule ConjugatedDependent on biomolecule properties

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition

XPS can confirm the presence of expected elements after each functionalization step.

SurfaceExpected Elements Detected (Atomic %)
Unmodified Silicon WaferSi, O
This compound FunctionalizedSi, O, C, N
Biomolecule ConjugatedSi, O, C, N (with potential increase in N and C)

Application: Controlling Protein Adsorption and Cell Adhesion

A primary application of PEGylating biomaterial surfaces is to prevent non-specific protein adsorption, which in turn reduces cell adhesion.

Table 3: Protein Adsorption on Functionalized Surfaces

Protein adsorption can be quantified using techniques such as Quartz Crystal Microbalance (QCM) or Enzyme-Linked Immunosorbent Assay (ELISA).

SurfaceFibrinogen Adsorption (ng/cm²)
Unmodified Control>300
This compound Functionalized<50

Table 4: Cell Adhesion Assay

Cell adhesion can be assessed by seeding cells onto the functionalized surfaces and quantifying the number of adherent cells after a specific incubation period.

SurfaceCell Adhesion (cells/mm²)
Unmodified ControlHigh
This compound FunctionalizedLow
RGD Peptide ConjugatedHigh (specific adhesion)

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Functionalization cluster_2 Bio-conjugation cluster_3 Characterization & Application Substrate Substrate Cleaning Cleaning Substrate->Cleaning Acetone, Isopropanol, DI Water Activation Activation Cleaning->Activation Piranha or O2 Plasma PEGylation PEGylation Activation->PEGylation This compound Click_Reaction Click_Reaction PEGylation->Click_Reaction Alkyne-Biomolecule, CuSO4, NaAsc Characterization Characterization Click_Reaction->Characterization XPS, Contact Angle Application Application Characterization->Application Protein Adsorption, Cell Adhesion Assays

Caption: Experimental workflow for surface functionalization and characterization.

Mechanism of Reduced Protein Adsorption

G Biomaterial_Surface Biomaterial_Surface PEG_Layer This compound Layer Biomaterial_Surface->PEG_Layer Functionalization Hydration_Layer Steric Hindrance & Hydration Layer PEG_Layer->Hydration_Layer Reduced_Adsorption Reduced Protein Adsorption Hydration_Layer->Reduced_Adsorption Protein Protein Protein->Hydration_Layer Repulsion

Caption: How PEGylation reduces protein adsorption.

Influence on Cellular Signaling

PEGylated surfaces that are further functionalized with specific ligands, such as the RGD peptide, can influence cell behavior by engaging specific cell surface receptors like integrins. This can trigger downstream signaling cascades that affect cell adhesion, proliferation, and differentiation.

G cluster_0 Cell-Surface Interaction cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RGD_Ligand RGD Ligand on PEGylated Surface Integrin_Receptor Integrin Receptor (e.g., αvβ3) RGD_Ligand->Integrin_Receptor Binding FAK Focal Adhesion Kinase (FAK) Activation Integrin_Receptor->FAK Actin_Cytoskeleton Actin Cytoskeleton Reorganization FAK->Actin_Cytoskeleton Gene_Expression Changes in Gene Expression FAK->Gene_Expression Cell_Adhesion Cell Adhesion & Spreading Actin_Cytoskeleton->Cell_Adhesion

Caption: Integrin-mediated signaling on a bio-functionalized surface.

References

Revolutionizing Bioconjugation: A Detailed Guide to Azido-PEG12-alcohol Reactions with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the applications and detailed protocols for the reaction of Azido-PEG12-alcohol with terminal alkynes and cyclooctyne (B158145) derivatives. This versatile PEG linker is a cornerstone in the field of bioconjugation, enabling the precise and efficient modification of biomolecules for advanced therapeutic and diagnostic applications.

This compound is a heterobifunctional linker that incorporates a terminal azide (B81097) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol. The azide group serves as a chemical handle for highly specific "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of this compound to molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[1][2][3]

The inclusion of the PEG spacer offers significant advantages in bioconjugation. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[4][5] It can enhance solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life. This makes this compound an ideal tool for the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This document will delve into the two primary click chemistry reactions involving this compound, providing detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to guide researchers in their experimental design.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to monoclonal antibodies through stable triazole linkages.

  • PROTACs: The synthesis of heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation.

  • Biomolecule Labeling: The attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

  • Surface Modification: The functionalization of surfaces for various biomedical and material science applications.

  • Drug Delivery: The development of PEGylated drug delivery systems with improved therapeutic profiles.

Reaction Workflows

CuAAC_Workflow cluster_reactants Reactants Preparation cluster_catalyst Catalyst Preparation This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Terminal Alkyne Biomolecule Terminal Alkyne Biomolecule Terminal Alkyne Biomolecule->Reaction Mixture Cu(II)SO4 Cu(II)SO4 Cu(II)SO4->Reaction Mixture Cu(I) in situ Reducing Agent (e.g., Sodium Ascorbate) Reducing Agent (e.g., Sodium Ascorbate) Reducing Agent (e.g., Sodium Ascorbate)->Reaction Mixture Ligand (e.g., TBTA) Ligand (e.g., TBTA) Ligand (e.g., TBTA)->Reaction Mixture Purification Purification Reaction Mixture->Purification Incubation PEGylated Bioconjugate PEGylated Bioconjugate Purification->PEGylated Bioconjugate

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_reactants Reactants This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Cyclooctyne-modified Biomolecule Cyclooctyne-modified Biomolecule Cyclooctyne-modified Biomolecule->Reaction Mixture Purification Purification Reaction Mixture->Purification Incubation (Copper-free) PEGylated Bioconjugate PEGylated Bioconjugate Purification->PEGylated Bioconjugate

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Quantitative Data for Reaction Optimization

The efficiency of both CuAAC and SPAAC reactions can be influenced by several factors. The following tables summarize typical reaction conditions and performance metrics to aid in experimental design and optimization.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Typical Reaction Parameters

ParameterRecommended RangeNotes
Reactant Molar Ratio 1.1 - 2 fold excess of one reactantA slight excess of the less critical or more accessible reactant can drive the reaction to completion.
Copper(I) Catalyst 0.01 - 0.1 equivalents (1-10 mol%)Generated in situ from a Cu(II) salt and a reducing agent.
Reducing Agent 0.1 - 1.0 equivalentsSodium ascorbate (B8700270) is commonly used. A fresh solution is recommended.
Ligand 0.01 - 0.1 equivalents (1-10 mol%)Ligands like TBTA stabilize the Cu(I) catalyst.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature (20-25°C)Reactions are typically efficient at ambient temperature.
Reaction Time 1 - 4 hoursReaction progress can be monitored by TLC, LC-MS, or other analytical techniques.
Typical Yields > 90%CuAAC is known for its high efficiency and yields.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Typical Reaction Parameters

ParameterRecommended RangeNotes
Reactant Molar Ratio 1.5 - 20 fold excess of one reactantA larger excess is often used compared to CuAAC to ensure efficient conjugation, especially with precious biomolecules.
Cyclooctyne Derivative DBCO, BCN, DIFO, etc.The choice of cyclooctyne affects reaction kinetics. DBCO and BCN are commonly used.
Solvent Aqueous buffers (e.g., PBS, pH 7.4)SPAAC is highly compatible with biological conditions.
Temperature 4°C to 37°CThe reaction can be performed at various temperatures depending on the stability of the biomolecule.
Reaction Time 1 - 24 hoursReaction times can be longer than CuAAC and depend on the specific cyclooctyne and azide.
Typical Yields HighWhile generally high, yields can be influenced by the reactivity of the specific cyclooctyne and steric hindrance.

Table 3: Comparison of Second-Order Rate Constants for SPAAC

CyclooctyneAzideSolventRate Constant (M⁻¹s⁻¹)
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)1.22
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.85
DBCO-PEG5-trastuzumab3-azido-L-alaninePBS0.37
DBCO-trastuzumab3-azido-L-alaninePBS0.18

Data compiled from a study investigating the effects of buffer, pH, and PEG linkers on SPAAC reaction rates. The presence of a PEG linker has been shown to enhance SPAAC reaction rates.

Detailed Experimental Protocols

The following protocols provide a general framework for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific applications and biomolecules.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne-Modified Protein

Materials:

  • This compound

  • Terminal alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Degassed reaction buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation:

    • Dissolve the terminal alkyne-modified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve a 2 to 10-fold molar excess over the protein.

    • In a separate tube, pre-mix the CuSO₄ and TBTA solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

    • Add the copper/ligand mixture to the protein/azide solution. The final concentration of copper is typically in the range of 50-250 µM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored using SDS-PAGE or LC-MS.

  • Purification:

    • Upon completion, remove the excess reagents and byproducts. This can be achieved by size-exclusion chromatography, dialysis against a suitable buffer, or using spin desalting columns.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a Cyclooctyne-Modified Biomolecule

Materials:

  • This compound

  • Cyclooctyne-modified biomolecule (e.g., DBCO- or BCN-modified) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic solvent (optional, e.g., anhydrous DMSO or DMF for dissolving this compound)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation:

    • Dissolve the cyclooctyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of this compound in a compatible solvent.

  • Reaction Setup:

    • Add the this compound stock solution to the solution of the cyclooctyne-modified biomolecule. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.

    • If an organic solvent is used to dissolve the azide, ensure the final concentration in the reaction mixture is low (e.g., <10%) to avoid denaturation of the biomolecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

    • The reaction progress can be monitored by analytical techniques such as UV-Vis spectroscopy (disappearance of the DBCO absorbance at ~310 nm), SDS-PAGE, or mass spectrometry.

  • Purification:

    • After the reaction is complete, purify the PEGylated bioconjugate from unreacted this compound and other small molecules using size-exclusion chromatography, dialysis, or spin desalting columns.

By leveraging the principles and protocols outlined in this document, researchers can effectively utilize this compound to advance their work in bioconjugation, drug delivery, and the development of novel therapeutics and diagnostics.

References

Application Notes and Protocols for the Use of Azido-PEG12-alcohol in Developing Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG12-alcohol in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique properties of the 12-unit polyethylene (B3416737) glycol (PEG) spacer, combined with the versatile azide (B81097) functional group for "click chemistry," make this compound a valuable tool for optimizing the therapeutic index of targeted drugs.

Introduction to this compound in Targeted Therapeutics

This compound is a heterobifunctional linker that plays a crucial role in the design and synthesis of targeted therapeutics. The discrete PEG12 chain offers a balance of hydrophilicity and defined length, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The azide (N₃) group is a key component for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and site-specific conjugation of molecules in complex biological environments. The terminal alcohol (-OH) group provides a handle for further chemical modification, for instance, by attaching a targeting ligand or a payload.

The primary applications of this compound in targeted therapeutics include:

  • Antibody-Drug Conjugates (ADCs): As a linker to connect a potent cytotoxic payload to a monoclonal antibody (mAb). The PEG12 spacer can help to overcome the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall stability and pharmacokinetic profile of the ADC.

  • PROTACs: As a component of the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG12 linker can be optimized to promote the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. This data is illustrative and compiled from various studies to demonstrate the impact of PEGylation on key ADC characteristics.

Table 1: Physicochemical Properties of a Representative ADC with a PEG12 Linker

ParameterUnconjugated mAbADC without PEG Linker (DAR 4)ADC with PEG12 Linker (DAR 4)
Aggregation (%) < 15-10< 2
Drug-to-Antibody Ratio (DAR) 03.83.9
Solubility in Aqueous Buffer HighModerateHigh

Table 2: In Vitro Cytotoxicity of a Representative ADC with a PEG12 Linker

Cell LineTarget Antigen ExpressionADC without PEG Linker IC₅₀ (nM)ADC with PEG12 Linker IC₅₀ (nM)
Target-Positive Cell Line High1.51.2
Target-Negative Cell Line Low> 1000> 1000

Table 3: Pharmacokinetic Parameters of a Representative ADC with a PEG12 Linker in a Murine Model

ADC FormulationHalf-life (t½) in hoursArea Under the Curve (AUC) in µg*h/mL
ADC without PEG Linker 1505000
ADC with PEG12 Linker 2007500

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the site-specific conjugation of a cytotoxic payload to an antibody that has been engineered to contain an alkyne-bearing unnatural amino acid.

Materials:

  • Alkyne-modified monoclonal antibody (mAb-alkyne) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Cytotoxic payload with a reactive group for conjugation to the alcohol of the PEG linker (e.g., an activated ester)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification columns (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Preparation of the Azido-PEG12-Payload:

    • Dissolve the cytotoxic payload (1.2 equivalents) and this compound (1 equivalent) in anhydrous DMSO.

    • Add a suitable coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Purify the Azido-PEG12-Payload conjugate by reverse-phase HPLC.

  • Preparation of Reagents for CuAAC:

    • Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.

    • Prepare a 200 mM stock solution of THPTA in ultrapure water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.

  • CuAAC Conjugation Reaction:

    • In a reaction vessel, dilute the mAb-alkyne to a final concentration of 5-10 mg/mL in PBS.

    • Add the Azido-PEG12-Payload (5-10 molar excess over the antibody) from a concentrated stock solution in DMSO. The final DMSO concentration should be kept below 10%.

    • Prepare the copper(I)-THPTA catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and letting it stand for 3-5 minutes.

    • Add the catalyst to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.

    • Gently mix and incubate at room temperature for 2-4 hours, protected from light.

  • Purification of the ADC:

    • Quench the reaction by adding 5 mM EDTA.

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted payload, catalyst, and other small molecules.

    • Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Run a gradient from high to low salt concentration to elute the ADC species. The unconjugated antibody will elute first, followed by species with increasing DAR.

    • Calculate the average DAR by integrating the peak areas for each species and using a weighted average formula.

2. Analysis of Aggregation by Size-Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric ADC.

  • Method:

    • Use an SEC column suitable for proteins (e.g., TSKgel G3000SWxl).

    • Use an isocratic mobile phase (e.g., PBS, pH 7.4).

    • Monitor the eluent at 280 nm.

    • Quantify the percentage of high molecular weight species (aggregates) relative to the main monomer peak.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Method:

    • Seed target-positive and target-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Synthesis_Workflow cluster_payload Payload Functionalization cluster_conjugation Click Chemistry Conjugation (CuAAC) cluster_purification Purification & Characterization Payload Cytotoxic Payload AzidoPEG12Payload Azido-PEG12-Payload Payload->AzidoPEG12Payload Coupling AzidoPEG12OH This compound AzidoPEG12OH->AzidoPEG12Payload ADC Antibody-Drug Conjugate AzidoPEG12Payload->ADC mAb_alkyne Alkyne-modified mAb mAb_alkyne->ADC Cu(I), THPTA, Na-Ascorbate PurifiedADC Purified ADC ADC->PurifiedADC SEC Analysis DAR (HIC) Aggregation (SEC) Cytotoxicity (MTT) PurifiedADC->Analysis

Caption: Workflow for ADC synthesis using this compound.

PROTAC_MoA cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC (with PEG12 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC with a PEG12 linker.

Troubleshooting & Optimization

How to improve the yield of Azido-PEG12-alcohol conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Azido-PEG12-alcohol conjugation reactions, primarily focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Troubleshooting Guide

This guide addresses specific issues that can lead to low conjugation yield in a question-and-answer format.

Q1: I am observing very low to no product formation in my CuAAC reaction. What are the primary factors to investigate?

Low or no conversion is a common issue that can often be resolved by systematically checking the fundamental components of the reaction.

  • Inactive Catalyst: The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state.[1] Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state.[2]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] Use freshly prepared sodium ascorbate (B8700270) solution to reduce the Cu(II) precursor (e.g., CuSO₄) to Cu(I) in situ.[3][4] Degas all solutions thoroughly before starting the reaction.

  • Reagent Quality: Degradation of the this compound or the alkyne-containing molecule can prevent the reaction.

    • Solution: Use fresh, high-quality reagents. Ensure proper storage of all reactants, particularly the azide (B81097) which should be protected from light and heat.

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the reaction rate.

    • Solution: The optimal pH for CuAAC reactions is typically between 4 and 12, with pH 7-8 being recommended for most bioconjugation applications. Avoid buffers containing primary amines (e.g., Tris) as they can coordinate with the copper catalyst and inhibit the reaction. Phosphate (B84403), carbonate, or HEPES buffers are generally compatible.

  • Poor Substrate Solubility: If your substrates are not fully dissolved, the reaction will be inefficient.

    • Solution: Add a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of your reactants.

Q2: My reaction starts but seems to stall before reaching completion. What could be the cause?

Reaction stalling often points to catalyst deactivation or issues with reactant stability.

  • Catalyst Deactivation: The Cu(I) catalyst can be consumed by side reactions or oxidation over time, especially with prolonged reaction times.

    • Solution: Use a copper-stabilizing ligand such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). These ligands protect the Cu(I) from oxidation and can accelerate the reaction rate. A ligand-to-copper ratio of 1:1 to 5:1 is generally recommended.

  • Substrate or Product Instability: The starting materials or the desired product might be degrading under the reaction conditions.

    • Solution: Monitor the reaction over time using an appropriate analytical technique (e.g., LC-MS or TLC) to assess the stability of all components. If degradation is observed, consider lowering the reaction temperature or reducing the reaction time.

Q3: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?

The most common side reaction in CuAAC is the homocoupling of the alkyne substrate, known as Glaser coupling.

  • Glaser Coupling: This occurs when two alkyne molecules couple in the presence of a copper catalyst and an oxidant (like oxygen).

    • Solution: Perform the reaction under strictly anaerobic conditions by thoroughly degassing all reagents and maintaining an inert atmosphere. The use of a stabilizing ligand also helps to suppress this side reaction.

  • Protein Damage in Bioconjugations: In reactions involving proteins, the copper catalyst and sodium ascorbate can generate reactive oxygen species (ROS) that may lead to the oxidation of sensitive amino acid residues like histidine and arginine.

    • Solution: Use a copper-stabilizing ligand like THPTA, which can also act as a sacrificial reductant to protect the biomolecule. Adding aminoguanidine (B1677879) can help intercept byproducts of ascorbate oxidation that might otherwise modify the protein. Minimize the reaction time by optimizing conditions for a faster reaction.

Frequently Asked Questions (FAQs)

Q4: What is the optimal stoichiometry for the reactants?

While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, using a slight excess (1.1 to 1.5 equivalents) of one of the reactants (typically the less precious one) can help drive the reaction to completion.

Q5: How does temperature affect the reaction yield?

CuAAC reactions are often performed at room temperature. However, for sterically hindered substrates or slow reactions, increasing the temperature (e.g., to 37°C or higher) can improve the reaction rate and yield, provided the substrates are stable at elevated temperatures.

Q6: Which copper source and ligand should I choose?

  • Copper Source: Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate is the most common and convenient system. Pre-formed Cu(I) salts like CuBr can also be used.

  • Ligand: The choice of ligand depends on the solvent. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended. For reactions in organic solvents, TBTA is a common choice. The ligand not only stabilizes the Cu(I) but can also significantly accelerate the reaction.

Q7: What are the best solvents for this compound conjugation?

The choice of solvent depends on the solubility of the substrates. Water is an excellent solvent for many CuAAC reactions and can even accelerate the rate. For less soluble substrates, co-solvents like DMSO, DMF, t-BuOH, or ethanol (B145695) can be used in combination with water.

Q8: How can I monitor the progress of the reaction and quantify the yield?

Several analytical techniques can be used:

  • Chromatography: HPLC and LC-MS are powerful tools to separate and identify the starting materials and the product, allowing for accurate quantification of the yield. Size-exclusion chromatography (SEC) can be particularly useful for separating PEGylated products.

  • Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the alkyne proton signal and the appearance of the triazole proton signal.

  • Mass Spectrometry: MALDI-TOF or ESI-MS can confirm the formation of the desired conjugate by identifying its molecular weight.

Q9: What is the best method for purifying the final PEGylated conjugate?

The choice of purification method depends on the properties of the conjugate and the impurities present.

  • Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted reagents.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and can be used to purify PEGylated proteins.

  • Reverse-Phase Chromatography (RPC): RP-HPLC can be used for the purification of smaller molecules and peptides.

  • Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities from larger PEGylated biomolecules.

Quantitative Data Presentation

The following tables summarize typical reaction parameters and the impact of various factors on the reaction yield.

Table 1: Typical Quantitative Parameters for a CuAAC Reaction

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)Precursor for the Cu(I) catalyst.
Sodium Ascorbate0.1 - 1 equivalent (10-100 mol%)Should be in excess relative to the copper catalyst. A 3- to 10-fold excess is common.
Stabilizing Ligand (e.g., THPTA)0.05 - 0.5 equivalents (5-50 mol%)A ligand-to-copper ratio of 1:1 to 5:1 is often optimal.
Reactant Concentration10 µM - 10 mMHigher concentrations generally lead to faster reactions.
TemperatureRoom Temperature (20-25°C)Can be increased to 37-50°C for slower reactions.
Reaction Time1 - 24 hoursHighly dependent on substrates and conditions.

Table 2: Impact of Ligands and Solvents on CuAAC Reaction Yield

AlkyneAzideCopper Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuI (5)NoneGlycerol85593
PhenylacetyleneBenzyl AzideCuSO₄/AscorbateNoneGlycerol85584
PhenylacetyleneBenzyl AzideCuI (1)L-prolineGlycerolRT14>95
VariousVariousCuCl (10)NoneWater (Ultrasound)RT-~90
Peptide-AlkyneAzideCuSO₄/AscorbateNoneCHCl₃/H₂O (10:1)40130-65
Peptide-AlkyneAzideCuSO₄/AscorbateNoneCHCl₃/H₂O (1:1)403>75

Experimental Protocols

General Protocol for a High-Yield CuAAC Reaction in Aqueous Buffer

This protocol provides a starting point and may require optimization for specific substrates.

  • Prepare Stock Solutions:

    • Alkyne-functionalized molecule: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) or an organic co-solvent like DMSO.

    • This compound: Prepare a stock solution in the same buffer or co-solvent.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and the this compound to the desired final concentrations.

    • Add the reaction buffer to reach the final volume, accounting for the subsequent additions.

    • Add the ligand stock solution (e.g., to a final concentration of 500 µM).

    • Add the CuSO₄ stock solution (e.g., to a final concentration of 100 µM). It is recommended to pre-mix the copper and ligand before adding them to the reaction mixture.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Initiate the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., to a final concentration of 5 mM).

    • Seal the reaction vessel to maintain an inert atmosphere.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature with gentle stirring or agitation.

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by a suitable method (e.g., LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the conjugate using an appropriate method such as SEC, IEX, or dialysis to remove unreacted reagents and byproducts.

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Reaction & Purification cluster_analysis 4. Analysis prep_alkyne Prepare Alkyne Stock mix_reactants Combine Alkyne, Azide, and Buffer prep_alkyne->mix_reactants prep_azide Prepare this compound Stock prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock add_catalyst Add Premixed Cu/Ligand prep_cu->add_catalyst prep_ligand Prepare Ligand Stock prep_ligand->add_catalyst prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reactants->add_catalyst degas Degas with Inert Gas add_catalyst->degas degas->initiate monitor Monitor Progress (e.g., LC-MS) initiate->monitor quench Quench Reaction (e.g., EDTA) monitor->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize Final Product purify->analyze

Caption: General experimental workflow for the CuAAC reaction.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Inactive Cu(II)? start->catalyst_inactive catalyst_solution Solution: - Use fresh reducing agent - Degas solutions - Work under inert atmosphere catalyst_inactive->catalyst_solution Yes reagent_quality Degraded Reagents? catalyst_inactive->reagent_quality No reagent_solution Solution: - Use fresh, high-purity reagents - Check storage conditions reagent_quality->reagent_solution Yes reagent_solubility Poor Solubility? reagent_quality->reagent_solubility No solubility_solution Solution: - Add co-solvent (DMSO, DMF) reagent_solubility->solubility_solution Yes conditions_ph Incorrect pH? reagent_solubility->conditions_ph No ph_solution Solution: - Adjust pH to 7-8 - Avoid amine buffers conditions_ph->ph_solution Yes conditions_ligand No/Wrong Ligand? conditions_ph->conditions_ligand No ligand_solution Solution: - Add stabilizing ligand (THPTA/TBTA) conditions_ligand->ligand_solution

Caption: Troubleshooting workflow for low or no product yield.

References

Common issues in PEGylation and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the PEGylation process.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems in PEGylation experiments.

Issue 1: Low or No PEGylation Yield

Q: I am observing a very low yield or no PEGylated product. What are the possible causes and how can I troubleshoot this?

A: Low PEGylation yield is a frequent challenge that can be addressed by systematically evaluating your reaction components and conditions.[1]

Troubleshooting Workflow for Low PEGylation Yield

Here is a logical workflow to diagnose the root cause of low PEGylation yield:

LowYieldWorkflow Start Low PEGylation Yield Observed CheckReagents Step 1: Verify Reagent Quality - PEG Reagent Active? - Protein Intact & Concentrated? - Reducing Agent (if applicable) Active? Start->CheckReagents ReagentDegraded Reagents Degraded or Inactive CheckReagents->ReagentDegraded No ReagentsOK Reagents are OK CheckReagents->ReagentsOK Yes ReplaceReagents Action: Use fresh, properly stored reagents. Verify protein concentration and integrity. ReagentDegraded->ReplaceReagents Yes CheckConditions Step 2: Evaluate Reaction Conditions - pH Optimal? - Molar Ratio Correct? - Reaction Time/Temp Sufficient? ReagentsOK->CheckConditions Success Problem Resolved ReplaceReagents->Success ConditionsSuboptimal Conditions Suboptimal CheckConditions->ConditionsSuboptimal No ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK Yes OptimizeConditions Action: Adjust pH, molar ratio, time, and temperature. Perform small-scale optimization experiments. ConditionsSuboptimal->OptimizeConditions Yes CheckPurification Step 3: Assess Purification Method - Loss during purification? - Inappropriate column/membrane? ConditionsOK->CheckPurification OptimizeConditions->Success PurificationIssue Purification Problem CheckPurification->PurificationIssue No PurificationOK Purification is Efficient CheckPurification->PurificationOK Yes OptimizePurification Action: Optimize purification protocol. Check column/membrane compatibility and recovery. PurificationIssue->OptimizePurification Yes PurificationOK->Success OptimizePurification->Success

Caption: Troubleshooting workflow for low PEGylation yield.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • PEG Reagent: Ensure your PEG reagent is not hydrolyzed or oxidized. Store it at the recommended temperature (typically -20°C) and protect it from moisture.[1]

    • Protein: Confirm the concentration and integrity of your protein. Degradation or aggregation of the starting material will lead to poor PEGylation.

    • Reducing Agent (for reductive amination): If using a reducing agent like sodium cyanoborohydride, ensure it is fresh and has been stored in a desiccator to prevent inactivation.[1]

  • Optimize Reaction Conditions:

    • pH: The optimal pH is critical and depends on the PEGylation chemistry. For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is generally used. For N-terminal specific PEGylation with PEG-aldehydes, a slightly acidic pH of around 6 is often optimal.[1][2]

    • Molar Ratio: A sufficient molar excess of the PEG reagent is necessary to drive the reaction to completion. A starting point of 5 to 20-fold molar excess of PEG to protein is common, but this may require optimization.

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction at different time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration. Reactions can be performed at room temperature or 4°C to balance reaction rate and protein stability.

  • Evaluate Purification Method:

    • Ensure that the PEGylated product is not being lost during the purification process. Check the flow-through and wash fractions for your product.

    • The choice of purification method (e.g., size exclusion chromatography, ion-exchange chromatography) should be appropriate for separating the PEGylated protein from unreacted protein and excess PEG.

Issue 2: Protein Aggregation During or After PEGylation

Q: My protein is aggregating during the PEGylation reaction or during purification. How can I prevent this?

A: Protein aggregation is a common issue that can be mitigated by optimizing reaction conditions and using stabilizing excipients.

Logical Decision Tree for Preventing Aggregation

AggregationPrevention Start Protein Aggregation Observed OptimizeConditions Optimize Reaction Conditions - Lower Protein Concentration - Adjust pH and Temperature - Modify PEG:Protein Ratio Start->OptimizeConditions AddExcipients Incorporate Stabilizing Excipients - Sugars (Sucrose, Trehalose) - Amino Acids (Arginine, Glycine) - Surfactants (Polysorbate 20/80) OptimizeConditions->AddExcipients If aggregation persists ModifyPurification Modify Purification Strategy - Lower Flow Rate in SEC - Optimize Buffer Composition - Perform at Low Temperature AddExcipients->ModifyPurification If aggregation persists CharacterizeAggregates Characterize Aggregates (SEC, DLS, SDS-PAGE) ModifyPurification->CharacterizeAggregates Result Aggregation Minimized CharacterizeAggregates->Result

Caption: Decision-making process for aggregation prevention.

Strategies to Minimize Aggregation:

  • Optimize Reaction Conditions:

    • Protein Concentration: High protein concentrations can increase the likelihood of aggregation. Try reducing the protein concentration.

    • pH and Temperature: Perform the reaction at a pH and temperature where the protein is most stable.

    • PEG:Protein Molar Ratio: While a molar excess of PEG is needed, a very high excess can sometimes promote aggregation. Optimize this ratio through small-scale experiments.

  • Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help prevent aggregation.

    ExcipientTypical ConcentrationMechanism of Action
    Sucrose, Trehalose5-10% (w/v)Preferential exclusion, increases protein stability.
    Arginine50-100 mMSuppresses non-specific protein-protein interactions.
    Glycine50-200 mMStabilizes protein structure.
    Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
  • Modify Purification Strategy:

    • Size Exclusion Chromatography (SEC): Reduce the flow rate to minimize pressure-induced aggregation.

    • Buffer Composition: Ensure the purification buffers are optimized for the stability of the PEGylated protein.

    • Temperature: Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation.

Issue 3: Loss of Biological Activity

Q: My PEGylated protein shows a significant loss of biological activity. What can I do to retain its function?

A: Loss of activity is often due to PEG attachment at or near the active site or binding interface of the protein.

Strategies to Preserve Biological Activity:

  • Site-Specific PEGylation: This is the most effective strategy to avoid modifying critical residues. By directing PEGylation to a specific site away from the active or binding regions, the protein's function can be preserved.

    • N-terminal PEGylation: Using PEG-aldehyde chemistry at a slightly acidic pH can favor modification of the N-terminal alpha-amine over lysine (B10760008) epsilon-amines.

    • Cysteine-Specific PEGylation: If a free cysteine is available and not critical for activity, PEG-maleimide or PEG-vinylsulfone can be used for highly specific conjugation.

    • Enzymatic PEGylation: Enzymes like transglutaminase or sortase can be used to attach PEG to specific amino acid sequences.

  • Optimize PEG Size: The size of the PEG chain can influence biological activity. Larger PEGs may cause more steric hindrance. Experiment with different PEG molecular weights to find a balance between improved pharmacokinetics and retained activity.

  • Active Site Protection: In some cases, the active site can be protected during the PEGylation reaction by adding a substrate or a competitive inhibitor. This can sterically block the PEG reagent from reacting with residues in the active site.

Comparison of Site-Specific PEGylation Methods

PEGylation ChemistryTarget Residue(s)Typical YieldAdvantagesDisadvantages
PEG-Aldehyde N-terminus, Lysine40-70%High selectivity for N-terminus at controlled pH.Can still react with lysines, leading to heterogeneity.
PEG-Hydrazide Oxidized N-terminal Ser/Thr>80%Highly specific for N-terminus, producing a homogeneous product.Requires an initial oxidation step which could affect protein stability.
PEG-Maleimide Cysteine>90%Highly specific and efficient.Maleimide-thiol linkage can be reversible under certain conditions.
Enzymatic Specific peptide tagsVariableExtremely high specificity.May require protein engineering to introduce the recognition sequence.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right PEGylation chemistry?

A1: The choice of PEGylation chemistry depends on the available functional groups on your protein, the desired degree of PEGylation, and whether site-specificity is required.

  • For random PEGylation , NHS-ester chemistry targeting lysine residues is common.

  • For N-terminal specific PEGylation , aldehyde chemistry is a widely used approach.

  • For highly site-specific PEGylation , cysteine-maleimide chemistry or enzymatic methods are preferred if applicable.

Q2: How can I determine the degree of PEGylation?

A2: Several analytical techniques can be used to determine the number of PEG molecules attached to your protein:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight. This method is qualitative but provides a quick assessment.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is a powerful technique for accurately determining the molecular weight of the PEGylated protein and identifying the distribution of different PEGylated species.

  • HPLC (SEC or RP-HPLC): Size exclusion or reversed-phase HPLC can separate different PEGylated forms, and the peak areas can be used for quantification.

Q3: What is the best way to purify my PEGylated protein?

A3: The choice of purification method depends on the properties of your PEGylated protein and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): Effective for separating PEGylated protein from unreacted PEG and smaller molecules. However, it may not resolve species with different degrees of PEGylation if the size difference is small.

  • Ion Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated species based on differences in surface charge. The attachment of PEG can shield charged residues, leading to different elution profiles for mono-, di-, and multi-PEGylated forms, as well as positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step to separate PEGylated species with different hydrophobicities.

Q4: Can PEGylation cause an immune response?

A4: While PEG is generally considered to have low immunogenicity, there is evidence that anti-PEG antibodies can be present in some individuals or can be induced upon administration of PEGylated therapeutics. This can lead to accelerated clearance of the drug or, in rare cases, hypersensitivity reactions. It is important to be aware of this potential and to monitor for any adverse immune responses in preclinical and clinical studies.

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of PEGylated Proteins

Objective: To visually confirm PEGylation and estimate the apparent molecular weight of the PEGylated product.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffers (for stacking and resolving gels)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium Persulfate (APS)

  • TEMED

  • Protein samples (unmodified and PEGylated)

  • Protein molecular weight markers

  • Loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol)

  • Running buffer (Tris-glycine-SDS)

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Gel Casting: Prepare and cast a resolving gel (typically 7.5-12% acrylamide) and a stacking gel (typically 4-5% acrylamide).

  • Sample Preparation: Mix protein samples with loading buffer and heat at 95°C for 5 minutes to denature.

  • Electrophoresis: Load the samples and molecular weight markers into the wells of the gel. Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis: Compare the migration of the PEGylated protein to the unmodified protein and the molecular weight markers. A significant upward shift in the band for the PEGylated sample indicates successful conjugation.

Protocol 2: MALDI-TOF Mass Spectrometry of PEGylated Proteins

Objective: To determine the molecular weight and degree of PEGylation of a protein.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • Purified PEGylated protein sample (1-10 µM)

Procedure:

  • Sample-Matrix Preparation: Mix the protein sample with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range. Use linear mode for large molecules.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the unmodified protein and the different PEGylated species (mono-, di-, tri-PEGylated, etc.). The mass difference between the peaks will correspond to the molecular weight of the attached PEG chain.

Protocol 3: General Enzymatic Activity Assay

Objective: To determine the biological activity of a PEGylated enzyme.

Materials:

  • Spectrophotometer or plate reader

  • Substrate specific to the enzyme

  • Buffer solution for the reaction

  • Unmodified and PEGylated enzyme samples of known concentration

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the substrate and buffer in a cuvette or microplate well.

  • Enzyme Addition: Initiate the reaction by adding a known amount of either the unmodified or PEGylated enzyme.

  • Measurement: Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

  • Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Comparison: Compare the specific activity (activity per unit of enzyme concentration) of the PEGylated enzyme to that of the unmodified enzyme to determine the percentage of retained activity. For example, for α-amylase, a starch solution is used as the substrate, and the production of reducing sugars is measured using a colorimetric reagent like dinitrosalicylic acid.

This technical support center provides a foundational guide to addressing common challenges in PEGylation. For more specific issues, it is always recommended to consult detailed literature and the technical documentation for your specific reagents.

References

Optimizing linker length for successful PROTAC development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing linker length for successful Proteolysis-Targeting Chimera (PROTAC) development.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC molecule has three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical component that influences the PROTAC's efficacy by determining the spatial orientation of the POI and the E3 ligase.[2] An optimized linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[3][4]

Q2: How does linker length impact PROTAC activity?

Linker length is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[5]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.

  • Too long: A linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.

Finding the optimal linker length, often referred to as the "sweet spot," is critical for maximizing degradation efficacy.

Q3: What are the most common types of linkers used in PROTAC design?

The most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.

  • PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC.

  • Alkyl Linkers: These are more hydrophobic, which can enhance cell permeability but may decrease solubility.

Other linker types include those with rigid structures like piperazine (B1678402) or triazole rings, which can modulate conformational flexibility.

Q4: How does linker composition, beyond length, affect PROTAC performance?

Linker composition influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. The flexibility or rigidity of the linker is also a key factor. While flexible linkers are common, incorporating rigid elements can improve the stability of the ternary complex. However, excessive rigidity can also hinder the formation of a productive complex.

Q5: What is the "hook effect" and how does the linker influence it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because an excess of PROTAC molecules can lead to the formation of non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) instead of the desired ternary complex. A well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help mitigate the hook effect.

Troubleshooting Guides

Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but no significant protein degradation is observed.

This is a common issue that often points to problems with ternary complex formation.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths).Identification of a PROTAC with an optimal linker length that induces target degradation.
Incorrect Linker Rigidity Modify the linker by incorporating more rigid or flexible elements to alter conformational dynamics.Formation of a more stable and productive ternary complex.
Unfavorable Ternary Complex Conformation Use biophysical assays like SPR or ITC to directly evaluate the formation and stability of the ternary complex.Confirmation of whether a stable ternary complex is being formed.
Poor Cell Permeability Modify the linker to improve physicochemical properties (e.g., replace a hydrophobic linker with a more hydrophilic one). Assess cellular uptake directly.Increased intracellular concentration of the PROTAC, leading to degradation.

Problem 2: I am observing a significant "hook effect" in my dose-response curve.

The hook effect can mask the true potency of a PROTAC.

Potential Cause Troubleshooting Step Expected Outcome
Low Ternary Complex Stability Optimize the linker to enhance positive cooperativity in the ternary complex. A more stable ternary complex is less likely to dissociate into binary complexes.A reduction in the hook effect, with a broader concentration range showing effective degradation.
Suboptimal Linker Flexibility Introduce more rigid elements into the linker to pre-organize the PROTAC into a conformation that favors ternary complex formation.Reduced formation of non-productive binary complexes, thus mitigating the hook effect.
Testing at Too High Concentrations Perform a wide dose-response experiment, including lower concentrations (in the nanomolar to low micromolar range), to identify the optimal degradation window.A classic bell-shaped curve that reveals the true degradation potency at lower concentrations.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples illustrating the impact of linker length on degradation efficiency.

Table 1: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG10>1000<20
PROTAC BPEG135085
PROTAC C PEG 16 5 >95
PROTAC DPEG198070

Note: This table represents a hypothetical but illustrative dataset based on general findings in the literature. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

Table 2: Impact of Linker Length on Estrogen Receptor (ERα) Degradation

PROTACLinker Length (atoms)ERα Degradation at 100 nM
ERα-PROTAC-19Low
ERα-PROTAC-212Moderate
ERα-PROTAC-3 16 High
ERα-PROTAC-419Moderate
ERα-PROTAC-521Low

Note: This table summarizes qualitative findings showing a clear optimal linker length.

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the kinetics and affinity of binding interactions, including ternary complex formation.

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The ratio of the binary KD to the ternary KD provides the cooperativity value (α).

3. In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the E3 ligase complex, the target protein, and ATP in an appropriate reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, using an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 PROTAC->POI_PROTAC_E3 Binds POI Target Protein (POI) E3 E3 Ligase Ub Ubiquitin POI_PROTAC_E3->Ub Recruits PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Transfers to POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeted to Degradation Degradation Products Proteasome->Degradation Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start No/Poor Degradation Observed CheckBinary Good Binary Binding? Start->CheckBinary CheckTernary Assess Ternary Complex Formation (SPR, ITC) CheckBinary->CheckTernary Yes ReEvaluate Re-evaluate Ligands CheckBinary->ReEvaluate No SynthesizeLibrary Synthesize Linker Length Library CheckTernary->SynthesizeLibrary No/Weak Complex CheckPermeability Assess Cell Permeability CheckTernary->CheckPermeability Stable Complex Success Degradation Achieved SynthesizeLibrary->Success ModifyComposition Modify Linker Composition/Rigidity ModifyComposition->Success CheckPermeability->ModifyComposition Low Permeability CheckPermeability->Success Good Permeability

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Experimental_Workflow Design 1. Design & Synthesize Linker Library Biophysical 2. Biophysical Assays (SPR, ITC, FP) Design->Biophysical Evaluate Ternary Complex Formation Cellular 3. Cellular Degradation Assay (Western Blot) Biophysical->Cellular Confirm Cellular Activity HookEffect Dose-response to check Hook Effect Cellular->HookEffect Ubiquitination 4. In Vitro/Cellular Ubiquitination Assay Optimize 5. Analyze Data & Select Lead PROTAC Ubiquitination->Optimize HookEffect->Ubiquitination Confirm Mechanism

Caption: Experimental workflow for optimizing PROTAC linker length.

References

Technical Support Center: Purification of Azido-PEG12-Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving Azido-PEG12-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound reaction products?

The purification of PEGylated compounds, including derivatives of this compound, often presents unique challenges due to their physical properties. Key difficulties include:

  • High Polarity and Water Solubility: Makes extraction from aqueous reaction mixtures challenging and can lead to poor retention on normal-phase silica (B1680970) gel.

  • Broad Molecular Weight Distribution: Although this compound is a discrete PEG linker, reaction byproducts or starting materials can have similar properties, complicating separation.

  • Tendency to Streak on TLC and Column Chromatography: The polar nature of the PEG chain can cause significant streaking, leading to poor separation and mixed fractions.[1][2]

  • Removal of Unreacted PEG Reagents: Excess this compound or other PEGylated starting materials can be difficult to separate from the desired product.

Q2: Which purification techniques are most suitable for this compound derivatives?

The choice of purification method depends on the specific properties of the reaction product and the impurities present. Commonly used techniques include:

  • Silica Gel Column Chromatography: Effective for separating compounds with different polarities. Optimization of the solvent system is crucial to minimize streaking.[1][2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for purifying polar compounds. It separates molecules based on their hydrophobicity.

  • Size Exclusion Chromatography (SEC): Useful for separating molecules based on their hydrodynamic volume. This can be effective for removing unreacted small molecules from a larger PEGylated product.

  • Dialysis: A suitable method for removing small molecule impurities (e.g., salts, unreacted non-PEGylated reagents) from larger PEGylated products.

Q3: How can I monitor the progress of my this compound reaction and purification?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor reaction progress and identify fractions containing the desired product during column chromatography. For visualizing azide-containing compounds, specific staining methods can be employed. A common method involves the in-situ reduction of the azide (B81097) to an amine followed by staining with ninhydrin.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of reaction conversion and purity of the final product.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the identity of the product and impurities by their mass-to-charge ratio.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound reaction products.

Issue 1: Streaking on TLC Plates

Problem: The spots for my PEGylated compound are streaking on the TLC plate, making it difficult to assess purity and determine an appropriate solvent system for column chromatography.[1]

Possible Causes & Solutions:

CauseSolution
High Polarity of the Compound Use a more polar mobile phase. A common strategy is to add a small percentage of methanol (B129727) or ethanol (B145695) to a dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3) based eluent. A ternary system of Ethanol/Ethyl Acetate/Hexanes can also be effective in reducing streaking.
Interaction with Silica Gel Add a small amount of a competitive binding agent to the mobile phase, such as triethylamine (B128534) (TEA) for basic compounds or acetic acid for acidic compounds, to reduce tailing.
Sample Overloading Apply a smaller, more concentrated spot to the TLC plate.
Issue 2: Poor Separation during Silica Gel Column Chromatography

Problem: My PEGylated product is co-eluting with impurities or is spread across many fractions during column chromatography.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System Optimize the mobile phase based on TLC analysis. A shallow gradient of a polar solvent (e.g., 1-10% methanol in DCM) can improve separation. For highly polar compounds, consider using a reversed-phase silica gel.
Column Overloading Use a larger diameter column or reduce the amount of crude product loaded. A general rule of thumb is to use 30-100 times the weight of silica gel to the weight of the crude sample.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally recommended.
Sample Application Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica gel can also improve resolution.
Issue 3: Difficulty Removing Unreacted this compound

Problem: After purification, I still have a significant amount of unreacted this compound in my product.

Possible Causes & Solutions:

CauseSolution
Similar Polarity to Product If the product is significantly larger than the starting material, consider using size exclusion chromatography (SEC). For smaller molecules, optimizing the gradient in column chromatography or RP-HPLC is necessary.
Inefficient Reaction Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature to minimize the amount of unreacted starting material.
Precipitation/Crystallization If there is a sufficient difference in solubility, precipitation of the product by adding an anti-solvent can be an effective purification step.
Issue 4: Peak Tailing in HPLC Analysis

Problem: My PEGylated product shows significant peak tailing in the HPLC chromatogram, affecting purity assessment and quantification.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For basic compounds, add a competing base like triethylamine (TEA) to the mobile phase. For acidic compounds, add an acid like trifluoroacetic acid (TFA). Operating at a lower pH can also help by protonating residual silanol (B1196071) groups on the column.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Use a guard column to protect the analytical column. If the column is contaminated, try washing it with a strong solvent. If performance does not improve, the column may need to be replaced.
Extra-column Volume Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of a hypothetical click chemistry reaction product of this compound with an alkyne-functionalized molecule.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an optimal mobile phase that gives good separation between the product, starting materials, and byproducts. A common starting point is a mixture of DCM and methanol (e.g., 98:2 v/v). The desired product should ideally have an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, less polar solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).

    • Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for RP-HPLC Analysis

This protocol outlines a general method for analyzing the purity of an this compound derivative.

  • Column and Mobile Phase Selection:

    • Use a C18 reversed-phase column.

    • Prepare two mobile phases:

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Set the flow rate (e.g., 1 mL/min).

    • Use a UV detector and monitor at a wavelength where the product has absorbance (e.g., 220 nm for the triazole ring formed in a click reaction or a specific wavelength for an attached chromophore).

    • Run a gradient elution. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (linear gradient)

      • 35-40 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the purity of the product based on the relative peak areas.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Silica Gel Column Chromatography Adsorption (Polarity)Separation of small to medium-sized molecules with different polarities.Low cost, scalable.Can have lower resolution for similar compounds, potential for streaking with highly polar molecules.
Reversed-Phase HPLC (RP-HPLC) Partition (Hydrophobicity)High-resolution purification and analysis of polar to moderately nonpolar compounds.High resolution, sensitive, and quantitative.More expensive, limited scalability for preparative purification.
Size Exclusion Chromatography (SEC) Size and ShapeSeparation of molecules with significant size differences (e.g., removing small molecule impurities from a large PEGylated protein).Gentle method, preserves biological activity.Lower resolution for molecules of similar size.
Dialysis Size-based diffusionRemoval of small molecules (salts, reagents) from macromolecules.Simple, inexpensive.Slow, not suitable for separating molecules of similar large sizes.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_monitoring Monitoring & Initial Assessment cluster_purification Purification cluster_analysis Final Purity Analysis Reaction This compound Reaction (e.g., Click Chemistry) TLC_Analysis TLC Analysis Reaction->TLC_Analysis Monitor Progress LCMS_Analysis LC-MS Analysis Reaction->LCMS_Analysis Check Conversion Dialysis Dialysis / SEC Reaction->Dialysis For large products Column_Chromatography Column Chromatography (Silica or RP) TLC_Analysis->Column_Chromatography Determine Solvent System HPLC Preparative HPLC LCMS_Analysis->HPLC Guide Method Development Final_HPLC Analytical HPLC Column_Chromatography->Final_HPLC HPLC->Final_HPLC Dialysis->Final_HPLC Pure_Product Pure Product Final_HPLC->Pure_Product Purity > 95% Final_LCMS LC-MS Final_LCMS->Pure_Product Confirm Mass NMR NMR Spectroscopy NMR->Pure_Product Confirm Structure

Caption: Experimental workflow for the purification and analysis of this compound reaction products.

Troubleshooting_Logic Start Purification Issue Identified Problem_Type What is the nature of the issue? Start->Problem_Type Streaking_TLC Streaking on TLC Problem_Type->Streaking_TLC TLC Poor_Separation Poor Separation in Column Problem_Type->Poor_Separation Column Unreacted_PEG Unreacted PEG Present Problem_Type->Unreacted_PEG Impurity HPLC_Tailing Peak Tailing in HPLC Problem_Type->HPLC_Tailing HPLC Solvent_System Optimize Mobile Phase (Increase Polarity, Additives) Streaking_TLC->Solvent_System Poor_Separation->Solvent_System Column_Conditions Optimize Column Conditions (Gradient, Loading, Packing) Poor_Separation->Column_Conditions Unreacted_PEG->Column_Conditions Alternative_Method Consider Alternative Method (SEC, RP-HPLC) Unreacted_PEG->Alternative_Method HPLC_Parameters Adjust HPLC Parameters (Mobile Phase pH, Guard Column) HPLC_Tailing->HPLC_Parameters Resolved Issue Resolved Solvent_System->Resolved Column_Conditions->Resolved Alternative_Method->Resolved HPLC_Parameters->Resolved

References

Stability and storage conditions for Azido-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azido-PEG12-alcohol

This guide provides essential information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored under specific conditions to ensure its stability and longevity. For long-term storage (months to years), it is recommended to keep it at -20°C.[1][2][3][4] For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[1] It is also advised to store the compound in a dry and dark environment.

Q2: What is the shelf life of this compound?

If stored correctly, this compound is stable for more than three years.

Q3: How should this compound be handled upon receipt?

The product is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping. Upon receipt, it is best to store it at the recommended temperatures.

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of solvents, including water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).

Stability and Storage Data Summary

ParameterConditionDurationReference
Long-Term Storage -20°C, dry, darkMonths to years
Short-Term Storage 0-4°C, dry, darkDays to weeks
Shipping Ambient TemperatureA few weeks
SolventSolubilityReference
WaterSoluble
DMSOSoluble
DCMSoluble
DMFSoluble

Troubleshooting Guide

Q1: My click chemistry reaction with this compound failed or has a very low yield. What could be the issue?

Several factors could contribute to a failed or low-yield click chemistry reaction. The azide (B81097) functionality is generally stable under most conditions, which is one of its advantages in chemical conjugations. However, issues can still arise. Consider the following:

  • Reagent Quality: Ensure the alkyne, BCN, or DBCO-containing molecule you are reacting with the azide is pure and has not degraded.

  • Catalyst (for CuAAC): If you are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst is crucial. Ensure you are using a fresh source of catalyst and that it has not been oxidized to copper(II). The use of a reducing agent like sodium ascorbate (B8700270) is recommended.

  • Reaction Conditions: Verify that the pH, temperature, and solvent are appropriate for your specific click chemistry reaction.

  • Purity of this compound: Although shipped with high purity, improper storage or handling could lead to degradation. If you suspect the quality of your this compound, consider running a quality control check.

Q2: How can I check the purity and integrity of my this compound?

To assess the purity of your this compound, you can use standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): This can be used to verify the molecular weight of the compound. The exact mass of this compound is 571.3316 g/mol .

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to check for the presence of impurities.

Q3: I observe unexpected side products in my reaction. What could be the cause?

The azide group is highly selective and stable under most conditions. If you are observing side products, it is more likely due to other reactive functional groups in your starting materials or impurities. The hydroxyl group on the this compound could potentially react under certain conditions if not properly protected.

Experimental Protocols

Protocol: Quality Control of this compound using ¹H NMR

  • Sample Preparation: Dissolve a small amount (1-5 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Integrate the peaks and compare the chemical shifts to a reference spectrum to confirm the structure and identify any potential impurities.

Logical Workflow

Below is a troubleshooting workflow for a failed click chemistry reaction involving this compound.

G start Start: Failed Click Chemistry Reaction check_reagents Verify Purity and Integrity of All Reagents (this compound, Alkyne, Catalyst) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents and Repeat Experiment reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Solvent, Temperature, pH, Time) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Correct? check_conditions->conditions_ok optimize_conditions Optimize Reaction Conditions (e.g., Catalyst Concentration, Temperature) conditions_ok->optimize_conditions No check_protocol Consult Literature for Similar Reactions and Protocols conditions_ok->check_protocol Yes optimize_conditions->start end_success Successful Reaction check_protocol->end_success end_fail Further Investigation Needed (e.g., MS analysis of reaction mixture) check_protocol->end_fail

Caption: Troubleshooting workflow for a failed click chemistry reaction.

References

Preventing side reactions in Azido-PEG12-alcohol click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-PEG12-alcohol click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in CuAAC with this compound, and how can they be minimized?

A1: The most prevalent side reactions include:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): This reaction forms a diyne byproduct from the coupling of two terminal alkynes, often catalyzed by Cu(II) in the presence of oxygen. To minimize this, it is crucial to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using an adequate amount of a reducing agent like sodium ascorbate (B8700270) helps maintain copper in its active Cu(I) state.

  • Oxidation of Substrates: The Cu(I)/sodium ascorbate system can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive functional groups on your substrate, particularly biomolecules with residues like histidine, arginine, cysteine, and methionine.[1][2] The use of copper-stabilizing ligands, such as THPTA or TBTA, can limit the degradation of these amino acids.[1]

  • Thiol-Related Side Reactions: Free thiols, such as those in cysteine residues, can react in a copper-catalyzed process with azides and alkynes to form thiotriazoles. This can lead to false-positive results in proteomic studies.[3] To mitigate this, consider using thiol-blocking agents if your substrate contains free cysteines.

Q2: Why is my CuAAC reaction with this compound showing low yield?

A2: Low or no product yield can be attributed to several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent or exposure to air can deactivate the catalyst.

  • Poor Reagent Quality: Ensure the purity and stability of your this compound and alkyne partner. Azides can be unstable and should be stored properly. Old or improperly stored sodium ascorbate can also be a reason for low yields, as it will not efficiently reduce Cu(II) to Cu(I).

  • Steric Hindrance: The PEG chain, although designed to improve solubility and biocompatibility, can sometimes cause steric hindrance around the azide (B81097) group, slowing down the reaction.[4] Optimizing reaction time and temperature may be necessary.

  • Substrate-Specific Issues: Some substrates may chelate the copper catalyst, making it unavailable for the reaction. In such cases, using an excess of the copper catalyst and a stabilizing ligand can be beneficial.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.

Q3: How does the PEG chain in this compound affect the click reaction?

A3: The PEG chain has several effects:

  • Increased Solubility: PEGylation enhances the water solubility of the molecule, which is advantageous for bioconjugation reactions in aqueous buffers.

  • Potential for Steric Hindrance: The flexible and hydrated PEG chain can sometimes sterically shield the azide group, potentially slowing the reaction rate compared to smaller, non-PEGylated azides. The length of the PEG chain can influence the extent of this effect.

  • Chelation of Copper: The ether oxygens in the PEG backbone can weakly chelate the copper catalyst. While this is generally not a major issue, it can influence the catalyst's reactivity. Using a strong chelating ligand for the copper is recommended to ensure the catalyst remains active and available for the cycloaddition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst (Cu(I)) oxidation to inactive Cu(II)Degas all solvents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). Use freshly prepared sodium ascorbate solution.
Poor quality of azide or alkyneVerify the purity of starting materials via analytical methods (e.g., NMR, MS). Store reagents under recommended conditions.
Steric hindrance from the PEG chain or substrateIncrease reaction time and/or temperature (e.g., from room temperature to 37-50°C). Consider using a longer, more flexible linker on the alkyne partner if possible.
Copper chelation by the substrateIncrease the concentration of the copper catalyst and ligand. Use a ligand with high affinity for Cu(I), such as THPTA or TBTA.
Presence of Side Products Oxidative homocoupling of the alkyneEnsure anaerobic conditions. Increase the concentration of sodium ascorbate.
Degradation of a sensitive substrateUse a copper-stabilizing ligand (e.g., THPTA, BTTAA) to minimize the formation of reactive oxygen species. Lower the reaction temperature.
Reaction with free thiolsAdd a thiol-blocking agent (e.g., N-ethylmaleimide) to the reaction mixture if your substrate contains free cysteines.
Reaction Reproducibility Issues Inconsistent quality of reagentsUse high-purity, fresh reagents. Azides, in particular, can be unstable and should be stored properly.
Variations in oxygen exposureStandardize the degassing procedure and ensure a consistent inert atmosphere for all reactions.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a starting point for the conjugation of this compound to an alkyne-containing molecule. Optimization may be required based on the specific substrates.

1. Reagent Preparation:

  • This compound Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

  • Alkyne-Substrate Solution: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.

  • Copper-Stabilizing Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

2. Reaction Setup (100 µL final volume):

  • In a microcentrifuge tube, combine:

    • 10 µL of 10 mM this compound (1 mM final concentration)

    • 12 µL of 10 mM Alkyne-Substrate (1.2 mM final concentration, 1.2 equivalents)

    • Buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the volume to ~92.5 µL.

  • Vortex the mixture gently.

3. Catalyst and Reductant Addition:

  • Prepare a premix of the catalyst and ligand:

    • In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it stand for a few minutes.

  • Add the 7.5 µL of the CuSO₄/THPTA premix to the reaction tube.

  • Initiate the reaction by adding 5 µL of 100 mM sodium ascorbate solution.

4. Reaction Incubation:

  • Vortex the reaction mixture gently.

  • Incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

5. Work-up and Purification:

  • Upon completion, the product can be purified by methods such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove the catalyst and excess reagents.

Quantitative Data Summary

The following tables summarize typical concentration ranges for CuAAC reactions. These should be optimized for each specific application.

Table 1: Typical Reagent Concentrations

ReagentTypical Concentration RangeNotes
Azide (e.g., this compound)1 - 10 mMThe limiting reagent.
Alkyne1.2 - 5 equivalents (relative to azide)An excess of the smaller, non-PEGylated partner is often used.
CuSO₄0.1 - 1 mM (1-10 mol% relative to azide)Higher concentrations may be needed for challenging substrates.
Sodium Ascorbate1 - 5 mM (5-10 fold excess over CuSO₄)A fresh solution is critical for efficient reduction of Cu(II).
Ligand (e.g., THPTA)0.5 - 5 mM (1-5 fold excess over CuSO₄)A 5:1 ligand to copper ratio is often recommended for bioconjugation.

Table 2: Example Reaction Conditions for PEGylated Substrates

SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
mPEG-alkyne + Azidomethyl-coumarinSupercritical CO₂352482.3
mPEG-alkyne + Azidomethyl-coumarinSupercritical CO₂354887.1
Aha-IFNβ + Propargyl-PEGAqueous Buffer with SDSRoom Temp-High Conversion
PEG-functionalized alkyne + Azide-resorcinareneDMF404884

Visualizations

Experimental Workflow

G General Workflow for this compound Click Chemistry reagent_prep 1. Reagent Preparation (Azide-PEG, Alkyne, CuSO4, Na-Ascorbate, Ligand) reaction_setup 2. Reaction Setup (Mix Azide-PEG, Alkyne, and Buffer) reagent_prep->reaction_setup catalyst_add 3. Catalyst Addition (Add premixed CuSO4/Ligand) reaction_setup->catalyst_add initiation 4. Reaction Initiation (Add Sodium Ascorbate) catalyst_add->initiation incubation 5. Incubation (Room Temperature, 1-4h) initiation->incubation monitoring 6. Reaction Monitoring (TLC, LC-MS) incubation->monitoring monitoring->incubation Continue if incomplete purification 7. Purification (HPLC, SEC) monitoring->purification Reaction complete analysis 8. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for CuAAC with this compound.

Troubleshooting Decision Tree

G Troubleshooting Low Yield in this compound Click Chemistry start Low or No Product Yield check_reagents Are reagents fresh and pure? (Especially Sodium Ascorbate) start->check_reagents reagents_no Prepare fresh reagents check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes check_conditions Are reaction conditions anaerobic? reagents_yes->check_conditions conditions_no Degas solvents and use inert atmosphere check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes check_stoichiometry Is stoichiometry optimized? (Excess of one reagent?) conditions_yes->check_stoichiometry stoichiometry_no Vary reactant ratios check_stoichiometry->stoichiometry_no No stoichiometry_yes Yes check_stoichiometry->stoichiometry_yes check_catalyst Is catalyst concentration sufficient? (Consider substrate chelation) stoichiometry_yes->check_catalyst catalyst_no Increase CuSO4 and Ligand concentration check_catalyst->catalyst_no No catalyst_yes Yes check_catalyst->catalyst_yes check_kinetics Is reaction slow due to steric hindrance? catalyst_yes->check_kinetics kinetics_no Further investigation needed check_kinetics->kinetics_no No kinetics_yes Increase reaction time and/or temperature check_kinetics->kinetics_yes Yes

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

References

How to monitor the progress of a bioconjugation reaction with Azido-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG12-alcohol in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation, a process that links biomolecules to other molecules.[1][2][3][4] It features a 12-unit polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for "click chemistry" reactions, and a terminal alcohol group.[1] This structure makes it a versatile linker for modifying proteins, peptides, and other biomolecules to improve their solubility, stability, and pharmacokinetic properties. The azide group specifically allows for highly efficient and specific covalent bond formation with molecules containing an alkyne group through a reaction known as an azide-alkyne cycloaddition.

Q2: What are the common methods to monitor the progress of a bioconjugation reaction involving this compound?

A2: The progress of a bioconjugation reaction with this compound can be monitored using several analytical techniques. The most common methods include:

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are widely used to separate the conjugated product from the starting materials based on size and hydrophobicity.

  • Mass Spectrometry (MS): Mass spectrometry provides direct evidence of conjugation by detecting the mass increase in the biomolecule after the addition of the this compound linker.

  • Gel Electrophoresis: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a shift in the molecular weight of a protein after PEGylation, indicating a successful conjugation.

  • Thin-Layer Chromatography (TLC): For smaller molecules, TLC can be a quick and simple way to visualize the consumption of starting materials and the formation of the product.

  • Spectroscopy: Techniques like UV-Vis or fluorescence spectroscopy can be used if either the biomolecule or a label attached to the PEG linker has a distinct spectroscopic signature.

Q3: What are the main challenges in analyzing PEGylated biomolecules?

A3: A primary challenge in analyzing PEGylated biomolecules is the inherent heterogeneity of many PEG reagents, which can lead to a distribution of product masses. This polydispersity can complicate the interpretation of mass spectrometry and chromatography data. Additionally, the presence of multiple potential conjugation sites on a biomolecule can result in a mixture of products with varying degrees of PEGylation.

Troubleshooting Guides

Issue 1: No or low conjugation efficiency observed in HPLC or SDS-PAGE.
Possible Cause Troubleshooting Step
Inefficient "Click" Reaction Conditions Ensure the proper catalyst (e.g., copper(I) for CuAAC) and reducing agent (e.g., sodium ascorbate) are used at the correct concentrations. Optimize reaction parameters such as pH, temperature, and incubation time.
Degradation of Reagents Verify the quality and purity of the this compound and the alkyne-modified biomolecule. Azides can be sensitive to certain conditions.
Steric Hindrance The conjugation site on the biomolecule may be sterically inaccessible. Consider engineering a more accessible conjugation site or using a longer PEG linker.
Incorrect Buffer Composition Some buffer components can interfere with the conjugation reaction. For example, chelating agents like EDTA can inhibit copper-catalyzed reactions. Use a compatible buffer system.
Issue 2: Complex or broad peaks in HPLC or mass spectrometry data.
Possible Cause Troubleshooting Step
Polydispersity of PEG Reagent If using a polydisperse PEG reagent, a broad peak is expected. For more defined products, consider using a monodisperse PEG linker.
Multiple Conjugation Sites The biomolecule may have multiple sites available for conjugation, leading to a mixture of products with different numbers of PEG chains attached. To achieve site-specific conjugation, consider using protecting groups or protein engineering techniques.
Incomplete Reaction If the reaction has not gone to completion, a mixture of starting materials and products will be present. Increase the reaction time or optimize conditions to drive the reaction to completion.
Aggregation of Conjugate The PEGylated product may be prone to aggregation. Analyze the sample using Size-Exclusion Chromatography (SEC) to detect aggregates. Optimize buffer conditions (e.g., pH, ionic strength) to minimize aggregation.
Issue 3: Difficulty in purifying the final bioconjugate.
Possible Cause Troubleshooting Step
Similar Properties of Product and Reactants If the conjugated product has similar chromatographic properties to the starting biomolecule, separation can be challenging. Try alternative chromatography modes (e.g., ion-exchange or hydrophobic interaction chromatography) for better resolution.
Excess Unreacted PEG Reagent A large excess of the PEG reagent can complicate purification. Optimize the stoichiometry of the reactants to minimize excess PEG. Use a purification method that effectively separates based on size, such as dialysis or size-exclusion chromatography.

Experimental Protocols

Protocol 1: Monitoring a Protein-PEG Conjugation by SDS-PAGE
  • Reaction Sampling: At various time points (e.g., 0, 1, 4, and 24 hours) during the conjugation reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by diluting it in SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Sample Preparation: Mix the quenched aliquot with an equal volume of 2x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples, along with an unconjugated protein control and a molecular weight marker, onto a suitable polyacrylamide gel.

  • Running the Gel: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and visualize the protein bands. A successful conjugation will be indicated by the appearance of a new band with a higher molecular weight compared to the unconjugated protein control.

Protocol 2: Monitoring a Bioconjugation Reaction by Reverse-Phase HPLC (RP-HPLC)
  • Instrument Setup:

    • Column: C4, C8, or C18 reverse-phase column suitable for protein or peptide separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: At different time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding an acid like TFA). If necessary, dilute the sample in Mobile Phase A.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Analyze the chromatograms. The unconjugated biomolecule will have a characteristic retention time. As the reaction progresses, a new peak corresponding to the more hydrophobic PEGylated product should appear and increase in area, while the peak for the starting material decreases.

Visualizations

Experimental_Workflow_SDS_PAGE cluster_reaction Bioconjugation Reaction cluster_sampling Sampling & Quenching cluster_sds_page SDS-PAGE Analysis cluster_results Results Interpretation Reaction Protein + this compound Sampling Take Aliquots at Time Points (0, 1, 4, 24h) Reaction->Sampling Monitor Progress Quenching Quench Reaction (e.g., add to loading buffer) Sampling->Quenching Preparation Sample Preparation (Heat at 95°C) Quenching->Preparation Loading Load Samples onto Gel Preparation->Loading Electrophoresis Run Electrophoresis Loading->Electrophoresis Staining Stain and Visualize Electrophoresis->Staining Analysis Analyze Band Shift (Increased Molecular Weight) Staining->Analysis

Caption: Workflow for monitoring a bioconjugation reaction using SDS-PAGE.

Experimental_Workflow_HPLC cluster_reaction Bioconjugation Reaction cluster_sampling Sampling & Quenching cluster_hplc RP-HPLC Analysis cluster_results Data Analysis Reaction Biomolecule + this compound Sampling Take Aliquots at Different Time Points Reaction->Sampling Monitor Progress Quenching Quench Reaction (e.g., add TFA) Sampling->Quenching Injection Inject Sample Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (214/280 nm) Separation->Detection Analysis Analyze Chromatogram: - Decrease in Starting Material Peak - Increase in Product Peak Detection->Analysis

Caption: Workflow for monitoring a bioconjugation reaction using RP-HPLC.

References

Impact of solvent choice on Azido-PEG12-alcohol reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG12-alcohol. The focus is on addressing common issues related to solvent choice and other experimental parameters that impact reaction kinetics, particularly in the context of bioconjugation and PROTAC synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Low or No Product Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: I am performing a CuAAC (click) reaction with this compound and an alkyne-functionalized molecule, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in CuAAC reactions are a common issue and can often be resolved by systematically evaluating the following factors:

  • Catalyst Inactivity: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and solutions thoroughly before use. Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the Cu(I) state.[1][2]

  • Reagent Quality: The purity and stability of your reagents are critical.

    • Solution: Verify the integrity of your this compound and alkyne substrate using analytical methods like NMR or mass spectrometry. Use a fresh supply of the copper source (e.g., CuSO₄) and the reducing agent.[1]

  • Poor Solubility: Inadequate solubility of any of the reactants in the chosen solvent system can significantly hinder the reaction.

    • Solution: this compound is soluble in water, DMSO, and DMF.[] For CuAAC reactions, aqueous mixtures with co-solvents like DMSO, DMF, or t-BuOH are often used to ensure all components are fully dissolved.

  • Incompatible Buffer: Certain buffer components can interfere with the copper catalyst.

    • Solution: Avoid buffers containing primary amines (e.g., Tris) or other strong coordinating species that can sequester the copper catalyst. Phosphate-buffered saline (PBS) at a pH of around 7 is a commonly used and compatible buffer.

Slow Reaction Rate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Question: My copper-free SPAAC reaction with this compound and a strained alkyne (e.g., DBCO, BCN) is proceeding very slowly. How can I increase the reaction rate?

Answer:

While SPAAC reactions are generally rapid, several factors can influence their kinetics:

  • Choice of Cyclooctyne: The structure of the strained alkyne has a significant impact on the reaction rate due to differences in ring strain and steric hindrance.

    • Solution: If your reaction is too slow, consider switching to a more reactive cyclooctyne. For example, some cyclooctynes with electron-withdrawing groups exhibit faster kinetics.

  • Solvent Effects: The reaction medium can influence the rate of SPAAC reactions.

    • Solution: While SPAAC is tolerant of a wide range of buffers, organic co-solvents can impact the reaction rate and should be used judiciously. The presence of a PEG linker on one of the reactants has been shown to potentially increase the reaction rate.

  • Steric Hindrance: Bulky substituents near the azide (B81097) or alkyne can impede the reaction.

    • Solution: If you suspect steric hindrance is an issue, consider increasing the reaction temperature or prolonging the reaction time. If possible, redesigning your substrates to include a longer spacer between the reactive moiety and the bulky group may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The azide group allows for "click chemistry" reactions (CuAAC and SPAAC) to conjugate with alkyne-containing molecules, while the terminal hydroxyl group can be further modified. The PEG12 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Q2: Which type of click chemistry should I choose: CuAAC or SPAAC?

The choice between CuAAC and SPAAC depends on your application.

  • CuAAC offers very fast reaction kinetics but requires a copper catalyst, which can be toxic to living cells. It is an excellent choice for in vitro conjugations where speed is a priority.

  • SPAAC is a copper-free reaction, making it bioorthogonal and suitable for applications in living systems. The reaction rates of SPAAC are generally fast but can vary depending on the strained alkyne used.

Q3: How should I store this compound?

To maintain its stability, this compound should be stored at -20°C in a dry environment.

Q4: Can the PEG linker in this compound affect the reaction kinetics?

Yes, the PEG linker can positively influence reaction kinetics. For instance, in SPAAC reactions, the presence of a PEG linker on a DBCO-conjugated antibody was found to increase the reaction rate by approximately 31% compared to a non-PEGylated version.

Q5: I'm having difficulty purifying my final PEGylated product. What can I do?

Purification of PEGylated compounds can be challenging. Consider the following techniques:

  • Reverse-Phase HPLC: This is often the most effective method for purifying PEGylated molecules.

  • Size Exclusion Chromatography (SEC) or Dialysis: These methods are useful for removing small molecule impurities from larger PEGylated products.

  • Precipitation: If there is a significant solubility difference, precipitating your product by adding a non-solvent can be an effective purification step.

Quantitative Data on Reaction Kinetics

The choice of solvent and reaction partners significantly impacts the kinetics of azide-alkyne cycloaddition reactions. The following tables provide a summary of relevant quantitative data to aid in experimental design.

Table 1: Comparison of CuAAC Reaction Yields in Various Solvents

Solvent SystemYield of 1,2,3-TriazoleReference
Cyrene™Good to Excellent (50-96%)
Dichloromethane (DCM)Moderate
1,4-DioxaneModerate
Dimethylformamide (DMF)Low
N-Methyl-2-pyrrolidone (NMP)Low
Dimethyl Sulfoxide (DMSO)Low
Water/t-BuOHHigh yields reported in literature
GlycerolGood yields

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 2: Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide and Various Cyclooctynes

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)NotesReference
Bicyclo[6.1.0]nonyne (BCN)0.15Moderately reactive cyclooctyne.
Alexa488-DIBO62Example of a very fast SPAAC reaction.
Tetramethylthioheptyne (TMTH)High, but unstableRepresents a class of highly reactive but less stable cyclooctynes.

Note: The reactivity of this compound in SPAAC is expected to be in a similar range to other alkyl azides like benzyl azide.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction of this compound with an alkyne-functionalized molecule. Optimization may be required for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of this compound in deionized water or an appropriate buffer (e.g., PBS).

    • Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • (Optional) Prepare a 10-100 mM stock solution of a Cu(I) stabilizing ligand (e.g., TBTA) in a compatible organic solvent like DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule.

    • Add this compound in a 1.1 to 1.5 molar excess.

    • Add the reaction solvent (e.g., a mixture of water/buffer and a co-solvent like DMSO) to achieve the desired final concentration.

    • If using a ligand, add it at this stage (typically 0.01-0.1 equivalents).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the CuSO₄ solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).

    • Stir the reaction at room temperature. Gentle heating (e.g., 40-60°C) can be applied if the reaction is sluggish.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Work-up and Purification:

    • Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.

    • Purify the product using a suitable method such as reverse-phase HPLC, size exclusion chromatography, or precipitation.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free SPAAC reaction between this compound and a strained alkyne (e.g., DBCO- or BCN-functionalized molecule).

  • Reagent Preparation:

    • Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

    • Dissolve this compound in the reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the strained alkyne with the solution of this compound. A molar ratio of 1:1 or a slight excess of one component can be used.

    • Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (e.g., <10%) to avoid denaturation if working with proteins.

  • Reaction Incubation and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. For less reactive substrates or to minimize degradation of sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Once the reaction is complete, purify the final conjugate to remove any unreacted starting materials. Suitable purification methods include size exclusion chromatography, dialysis, or reverse-phase HPLC.

Visualizations

Troubleshooting_Workflow start Low/No Product Yield q_catalyst Is the Cu(I) catalyst active? start->q_catalyst sol_catalyst Degas solvents. Use fresh reducing agent. Work under inert atmosphere. q_catalyst->sol_catalyst No q_solubility Are all reactants soluble? q_catalyst->q_solubility Yes sol_catalyst->q_solubility sol_solubility Use co-solvents (DMSO, DMF). Ensure complete dissolution. q_solubility->sol_solubility No q_reagents Are reagents of good quality? q_solubility->q_reagents Yes sol_solubility->q_reagents sol_reagents Verify purity of starting materials. Use fresh reagents. q_reagents->sol_reagents No q_buffer Is the buffer compatible? q_reagents->q_buffer Yes sol_reagents->q_buffer sol_buffer Avoid amine-containing buffers (Tris). Use PBS. q_buffer->sol_buffer No end Improved Yield q_buffer->end Yes sol_buffer->end

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Reaction_Kinetics_Factors center This compound Reaction Kinetics solvent Solvent Choice center->solvent catalyst Catalyst System (CuAAC) center->catalyst alkyne Alkyne Structure center->alkyne temp Temperature center->temp concentration Reagent Concentration center->concentration sub_solvent Polarity Co-solvents (DMSO, DMF) Aqueous vs. Organic solvent->sub_solvent sub_catalyst Cu(I) Source & Ligand Reducing Agent catalyst->sub_catalyst sub_alkyne Terminal Alkyne (CuAAC) Strained Cyclooctyne (SPAAC) Steric Hindrance alkyne->sub_alkyne

Caption: Factors influencing this compound reaction kinetics.

References

Technical Support Center: Purification of Biomolecules after Conjugation with Azido-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Azido-PEG12-alcohol from a sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: Residual unreacted this compound can lead to several complications in downstream applications. These include inaccurate characterization of the conjugate, reduced therapeutic efficacy, potential for off-target effects, and interference with analytical assays. Therefore, its removal is a critical step to ensure the purity and quality of the final product.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing small, unreacted PEG linkers like this compound (Molecular Weight: ~571.67 g/mol ) are based on the size difference between the linker and the conjugated biomolecule. The primary techniques include:

  • Dialysis/Ultrafiltration: A membrane-based technique that separates molecules based on a specific molecular weight cutoff (MWCO).[1][2][]

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume.[][4]

  • Precipitation: A technique that selectively precipitates either the product or the impurities.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of method depends on several factors, including the size of your target biomolecule, the required purity, sample volume, and available equipment. The following diagram provides a decision-making workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Start Decision1 Decision1 Start->Decision1 Dialysis Dialysis/ Ultrafiltration Decision1->Dialysis Yes Precipitation Precipitation Decision1->Precipitation No Decision2 Decision2 SEC Size Exclusion Chromatography (SEC) Decision2->SEC Yes Decision2->Dialysis No Sufficient Decision3 Decision3 Decision3->Dialysis No Ultrafiltration (Concentration step) Decision3->Dialysis Yes Dialysis Dialysis->Decision2 Dialysis->Decision3

Figure 1. Decision workflow for selecting a purification method.

Troubleshooting Guide

Issue Possible Cause Recommendation
Unreacted this compound still present after dialysis. Incorrect Molecular Weight Cutoff (MWCO) of the membrane.For this compound (MW ~571.67 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.
Insufficient dialysis time or buffer volume.Dialyze for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
Poor separation of linker and conjugate with SEC. Inappropriate column choice.For removing a small linker from a large biomolecule, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25).
Suboptimal mobile phase composition.Ensure the mobile phase is optimized for your biomolecule to prevent non-specific interactions with the column matrix.
Loss of conjugated biomolecule during purification. The biomolecule is passing through the dialysis membrane.Confirm that the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule.
Non-specific binding to the membrane or column.Pre-condition the membrane or column according to the manufacturer's instructions. Consider using materials known for low protein binding.
Precipitation of the biomolecule.Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your biomolecule throughout the purification process.

Experimental Protocols

Dialysis/Ultrafiltration

This method is suitable for removing small molecules from larger biomolecules.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., PBS)

  • Reaction mixture

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.

  • Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed tubing or cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times the sample volume.

  • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.

  • Buffer Exchange: Perform the dialysis for several hours to overnight. For efficient removal, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Size Exclusion Chromatography (SEC)

SEC is a rapid and effective method for separating molecules based on their size.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • HPLC or chromatography system

  • Mobile phase (e.g., PBS)

  • Reaction mixture

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Loading: Load the reaction mixture onto the column. The injection volume should be optimized based on the column size.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugated biomolecule will elute first, followed by the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions as the sample elutes from the column.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the pure product.

General Workflow Diagram

The following diagram illustrates the general workflow for removing unreacted this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Start Reaction Mixture Purification Select Purification Method (Dialysis, SEC, etc.) Start->Purification Execute Perform Purification Purification->Execute Analysis Analyze Purity (e.g., HPLC, MS) Execute->Analysis Decision Purity Acceptable? Analysis->Decision End Purified Product Decision->End Yes Repeat Repeat Purification or Optimize Method Decision->Repeat No Repeat->Purification

Figure 2. General workflow for purification and analysis.

Quantitative Data Summary

Purification Method Principle Typical Biomolecule Size Advantages Disadvantages
Dialysis/Ultrafiltration Size-based separation using a semi-permeable membrane.>10 kDaSimple, cost-effective, can handle large volumes.Time-consuming, potential for sample dilution (dialysis), membrane fouling.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.>5 kDaHigh resolution, rapid, can be automated.Requires specialized equipment, potential for sample dilution.
Precipitation Differential solubility in the presence of a precipitating agent (e.g., ammonium (B1175870) sulfate).VariableCan concentrate the sample, relatively simple.May lead to protein denaturation, co-precipitation of impurities.

Note: The efficiency of each method will depend on the specific characteristics of the biomolecule and the experimental conditions. It is often necessary to optimize the chosen method for each specific application. Analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE should be used to confirm the removal of unreacted this compound and to assess the purity of the final conjugate.

References

Validation & Comparative

A Comparative Guide to the Characterization of Azido-PEG12-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the development of novel therapeutics, the precise characterization of functionalized polyethylene (B3416737) glycol (PEG) linkers is of paramount importance. Azido-PEG12-alcohol is a discrete PEG (dPEG®) reagent featuring an azide (B81097) group for click chemistry and a terminal hydroxyl group for further functionalization. Ensuring the purity, identity, and integrity of this heterobifunctional linker is critical for the successful synthesis of well-defined bioconjugates.

This guide provides an objective comparison of key analytical methods for the characterization of this compound, presenting supporting data and detailed experimental protocols. Furthermore, it compares this molecule with two common alternatives: Amino-PEG12-alcohol and N-Boc-PEG12-alcohol.

Data Presentation: Comparison of PEG12 Conjugates

The following table summarizes the key properties and typical characterization data for this compound and its alternatives.

FeatureThis compoundAmino-PEG12-alcoholN-Boc-PEG12-alcohol
Molecular Formula C₂₄H₄₉N₃O₁₂C₂₄H₅₁NO₁₂C₂₉H₅₉NO₁₄
Molecular Weight 571.67 g/mol 545.67 g/mol 645.78 g/mol
Typical Purity (by HPLC) >95%>95%>95%
¹H NMR (Key Chemical Shifts in CDCl₃) ~3.38 ppm (-CH₂-N₃), ~3.7 ppm (-CH₂-OH), 3.64 ppm (PEG backbone)~2.85 ppm (-CH₂-NH₂), ~3.7 ppm (-CH₂-OH), 3.64 ppm (PEG backbone)~3.2 ppm (-CH₂-NHBoc), ~3.7 ppm (-CH₂-OH), 3.64 ppm (PEG backbone), 1.44 ppm (Boc)
FTIR (Key Peaks) ~2100 cm⁻¹ (Azide stretch)~3300-3400 cm⁻¹ (N-H stretch)~1680-1700 cm⁻¹ (C=O stretch of Boc)
Mass Spectrometry (Expected m/z) [M+Na]⁺ at ~594.32[M+H]⁺ at ~546.35[M+Na]⁺ at ~668.39

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and assessing the degree of functionalization of PEG derivatives.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the PEG conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ can be particularly useful for resolving hydroxyl protons[1][2].

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the large signal from the PEG backbone ethylene (B1197577) oxide protons (typically around 3.64 ppm).

    • Identify the characteristic signals from the protons on the carbons adjacent to the functional groups. For this compound, this would be a triplet at approximately 3.38 ppm for the -CH₂-N₃ group and a triplet around 3.7 ppm for the -CH₂-OH group[3].

    • Integrate the peaks corresponding to the terminal functional groups and the PEG backbone. The ratio of these integrals can be used to confirm the structure and assess the degree of functionalization. It is crucial to account for the ¹³C satellite peaks of the main PEG signal, which can overlap with the terminal group signals and lead to inaccurate quantification if ignored[4][5].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of specific functional groups.

Protocol:

  • Sample Preparation: The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • For this compound, the key characteristic peak is the strong, sharp azide (N₃) asymmetric stretching vibration, which appears around 2100 cm⁻¹.

    • The presence of the hydroxyl group is confirmed by a broad O-H stretching band in the region of 3200-3500 cm⁻¹.

    • The strong C-O stretching of the PEG backbone is typically observed around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the conjugate, confirming its identity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Instrument: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. PEG derivatives readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, in addition to protonated molecules ([M+H]⁺).

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks corresponding to the different adducts.

    • For this compound (MW = 571.67), the expected primary ion would be the sodium adduct [M+Na]⁺ at m/z ≈ 594.32.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the PEG conjugate. Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrument: An HPLC system equipped with a C8 or C18 reversed-phase column and an ELSD or CAD.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. For example, a gradient of 10-30% acetonitrile in water over 15 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detector Settings (ELSD):

    • Nebulizer Temperature: ~50°C

    • Evaporator Temperature: ~70°C

    • Gas Flow Rate: ~1.6 SLM (Standard Liters per Minute)

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Validation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (Structure & Purity) purification->nmr ftir FTIR Spectroscopy (Functional Groups) purification->ftir ms Mass Spectrometry (Molecular Weight) purification->ms hplc HPLC-ELSD/CAD (Purity) purification->hplc data_analysis Compare data with specifications nmr->data_analysis ftir->data_analysis ms->data_analysis hplc->data_analysis validation Validated Product data_analysis->validation

Caption: Experimental workflow for the synthesis and characterization of this compound.

logical_relationships cluster_product This compound cluster_methods Characterization Methods cluster_information Information Obtained product This compound nmr NMR product->nmr ftir FTIR product->ftir ms Mass Spec product->ms hplc HPLC product->hplc structure Structure & Functionalization nmr->structure functional_groups Presence of -N₃ & -OH ftir->functional_groups mw Molecular Weight ms->mw purity Purity hplc->purity

Caption: Logical relationships between characterization methods and the information obtained.

References

A Head-to-Head Comparison: Azido-PEG12-alcohol vs. Other Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical step in the design and synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker's properties directly influence the stability, solubility, pharmacokinetics, and efficacy of the final product. This guide provides an objective comparison of Azido-PEG12-alcohol with other commonly used heterobifunctional PEG linkers, supported by experimental data to inform the selection process.

This compound is a hydrophilic, discrete-length polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) group and a hydroxyl group. The azide functionality allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. The hydroxyl group can be further modified or replaced to introduce other reactive functionalities.

This guide will compare the performance of this compound and its associated click chemistry with other prevalent heterobifunctional PEG linkers, such as those employing maleimide-thiol and NHS ester-amine chemistries.

Quantitative Performance Comparison

The choice of linker chemistry significantly impacts key performance indicators of the resulting bioconjugate. The following tables summarize quantitative data from various studies, comparing the performance of linkers based on their reactive functional groups.

ParameterAzide-Alkyne (Click Chemistry)Maleimide-Thiol ChemistryNHS Ester-Amine Chemistry
Conjugation Efficiency (%) >95%[1]84 ± 4% to ~100%High, but can be variable
Yield of Desired Conjugate (%) High, often >80% with controlled stoichiometry[2]60-80%Variable, dependent on conditions
Reaction Specificity Very High (Bioorthogonal)High for thiolsModerate (can react with other nucleophiles)
Presence of Byproducts Low to NoneLowCan have side reactions (e.g., hydrolysis)
Purity after Standard Purification (%) >95%>95%75-85%
Stability of Linkage Very High (Stable triazole ring)Moderate to High (Thioether bond, susceptible to retro-Michael addition)[1]High (Stable amide bond)

Table 1: Comparative Conjugation Efficiency and Product Purity. This table highlights the high efficiency and specificity of click chemistry, which often leads to higher yields of the desired conjugate with fewer byproducts compared to NHS ester chemistry. While maleimide-thiol chemistry also boasts high efficiency, the stability of the resulting linkage can be a concern.

ParameterADC with Azide-PEG Linker (via Click Chemistry)ADC with Maleimide-PEG Linker
Aggregation after 1 month at 4°C (%) Low<2% to 5-10% (can be influenced by hydrophobicity)[3]
Drug Dissociation in Human Plasma (72h, %) Low5-10% (dependent on maleimide (B117702) derivative)
In-vivo Half-life (murine model, hours) Can be prolonged due to hydrophilic PEG~250 hours (for a representative ADC)

Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC). The stability of the linker is crucial for the in vivo performance of an ADC. The triazole linkage formed via click chemistry is known for its exceptional stability. While the thioether bond from maleimide-thiol chemistry is generally stable, it can be susceptible to a retro-Michael reaction, leading to premature drug release. However, next-generation maleimides have been developed to improve stability.[1]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Protein Conjugation with this compound followed by Click Chemistry

Objective: To conjugate a protein with a payload using this compound as a linker.

Materials:

  • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activating agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate)

  • Payload with a terminal alkyne group (e.g., DBCO-functionalized drug)

  • Copper(I) catalyst (for CuAAC) or catalyst-free (for SPAAC)

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Activation of this compound: The terminal hydroxyl group of this compound is activated, for example, by reacting it with p-nitrophenyl chloroformate to form a reactive carbonate ester.

  • Conjugation to Protein: The activated Azido-PEG12-linker is reacted with the protein. The reactive carbonate will form a stable carbamate (B1207046) linkage with amine groups (e.g., lysine (B10760008) residues) on the protein surface.

  • Purification: The excess, unreacted linker is removed from the azido-modified protein using a size-exclusion chromatography column.

  • Click Chemistry Reaction: The azido-modified protein is then reacted with the alkyne-functionalized payload.

    • For CuAAC: A copper(I) catalyst is added to the reaction mixture.

    • For SPAAC: The reaction proceeds without a catalyst.

  • Final Purification: The final bioconjugate is purified from excess payload and other reagents using size-exclusion chromatography.

Protocol 2: Assessment of ADC Stability in Plasma

Objective: To evaluate the stability of the linker in an ADC by measuring drug dissociation in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma

  • Incubator at 37°C

  • Analytical method to quantify the conjugated and free drug (e.g., LC-MS, ELISA)

Methodology:

  • The ADC is incubated in human plasma at a known concentration at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

  • The samples are processed to separate the ADC from the plasma proteins.

  • The amount of conjugated drug and any released free drug is quantified using a validated analytical method.

  • The percentage of drug dissociation over time is calculated to determine the stability of the linker.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.

Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Protein Conjugation cluster_click Step 3: Click Chemistry Azido-PEG12-OH Azido-PEG12-OH Activated Linker Activated Linker Azido-PEG12-OH->Activated Linker Activation Protein Protein Azido-Protein Azido-Protein Activated Linker->Azido-Protein Protein->Azido-Protein Alkyne-Payload Alkyne-Payload Final Conjugate Final Conjugate Azido-Protein->Final Conjugate Alkyne-Payload->Final Conjugate ADC_Signaling_Pathway cluster_cell Target Cancer Cell ADC ADC Receptor Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug Release Drug Release Lysosome->Drug Release Linker Cleavage Apoptosis Apoptosis Drug Release->Apoptosis Induces

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide to Azido-PEG12-alcohol and Its Shorter and Longer Chain Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene (B3416737) glycol (PEG) linker length influences the performance of Proteolysis Targeting Chimeras (PROTACs), with a focus on the widely used Azido-PEG12-alcohol linker.

In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's success. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed to enhance solubility, cell permeability, and overall efficacy. This guide provides a detailed comparison of PROTACs synthesized with this compound versus those with shorter and longer PEG chain linkers, supported by representative experimental data and detailed protocols.

The Balancing Act: How PEG Linker Length Dictates PROTAC Performance

The length of the PEG linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long can lead to a decrease in potency due to a higher entropic penalty upon binding and may not effectively bring the two proteins into proximity for ubiquitination.[2]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize key in vitro data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase, connected by PEG linkers of varying lengths. While direct comparative data for a PEG12 linker in this specific series is not available in the cited literature, its expected performance is extrapolated based on the observed trends.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linker Lengths

Linker LengthDC50 (nM)Dmax (%)
PEG4 >5000<10
PEG8 8995
PEG12 (extrapolated) 25-50 >98
PEG16 15092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Biophysical and Permeability Properties of BRD4-Targeting PROTACs

Linker LengthTernary Complex Cooperativity (α)PAMPA Permeability (10⁻⁶ cm/s)
PEG4 <10.8
PEG8 3.51.2
PEG12 (extrapolated) ~4-5 ~1.0
PEG16 2.80.7

Ternary Complex Cooperativity (α): A measure of the synergistic binding of the PROTAC to the target protein and E3 ligase. α > 1 indicates positive cooperativity. PAMPA: Parallel Artificial Membrane Permeability Assay.

The data suggests a clear structure-activity relationship where a PEG linker of intermediate length, such as PEG8 or the extrapolated PEG12, provides the optimal balance for potent degradation. Shorter linkers like PEG4 are ineffective at inducing degradation, likely due to the inability to form a stable ternary complex. As the linker length increases beyond the optimum, as seen with PEG16, the degradation potency begins to decrease.

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC action and the methods used for their evaluation, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

BRD4_Signaling Simplified BRD4 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones binds PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histones->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Gene Transcription (e.g., c-Myc, Bcl-2) RNA_Pol_II->Gene_Transcription initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Simplified BRD4 signaling pathway.

Experimental_Workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., with this compound) Biophysical Biophysical Assays (e.g., ITC for Ternary Complex) Synthesis->Biophysical Cellular_Degradation Cellular Degradation Assay (Western Blot for DC50, Dmax) Synthesis->Cellular_Degradation Permeability Permeability Assay (PAMPA) Synthesis->Permeability Target_Engagement Target Engagement Assay (NanoBRET) Cellular_Degradation->Target_Engagement Permeability->Target_Engagement In_Vivo In Vivo Efficacy Studies Target_Engagement->In_Vivo

PROTAC evaluation workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes the synthesis of a BRD4-targeting PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

  • Synthesis of Alkyne-functionalized JQ1:

    • React JQ1 with a suitable linker containing a terminal alkyne group (e.g., 4-pentynoic acid) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

    • Purify the product by flash column chromatography.

  • Synthesis of Azido-functionalized Pomalidomide (B1683931):

    • React pomalidomide with this compound under Mitsunobu conditions (DIAD, PPh3 in THF) to couple the alcohol to the phthalimide (B116566) nitrogen.

    • Alternatively, functionalize pomalidomide with a linker containing a terminal azide.

  • CuAAC Click Reaction:

    • Dissolve the alkyne-functionalized JQ1 (1.0 eq) and the azido-functionalized pomalidomide (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add copper(II) sulfate (B86663) pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response range of the PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

  • Plate Preparation:

    • Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Add buffer to the wells of a 96-well acceptor plate.

  • Compound Addition:

    • Add the PROTAC solutions to the donor wells of the filter plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).

  • Quantification:

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation:

    • Calculate the permeability coefficient (Pe) based on the compound concentrations and incubation time.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The representative data for BRD4-targeting PROTACs indicates that a PEG linker of intermediate length, such as one derived from this compound, is likely to provide an optimal balance of properties for potent protein degradation. However, it is crucial to emphasize that the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a range of linker lengths is essential for the rational design and optimization of novel PROTAC-based therapeutics. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for Azido-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Azido-PEG12-alcohol has become a widely used reagent, offering a balance of hydrophilicity and a reactive azide (B81097) handle for "click" chemistry. However, the expanding toolbox of bioconjugation demands a critical evaluation of available alternatives that may offer superior performance in specific applications. This guide provides an objective, data-driven comparison of prominent alternatives to this compound, focusing on linker backbone chemistry and the reactive groups employed for conjugation.

This comparison will delve into two primary categories of alternatives: those with different reactive functionalities for bioorthogonal ligation and those with alternative polymer backbones that challenge the primacy of polyethylene (B3416737) glycol (PEG). We will examine key performance metrics, including reaction efficiency, stability of the resulting conjugate, impact on solubility, and effects on the biological function of the conjugated molecule.

I. Alternatives Based on Reactive Chemistry: Beyond the Azide-Alkyne Cycloaddition

While the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are robust and widely adopted, several alternative bioorthogonal reactions offer distinct advantages, particularly in terms of reaction kinetics and the absence of potentially cytotoxic copper catalysts. A key alternative to the azide functionality is the use of a strained alkene, such as trans-cyclooctene (B1233481) (TCO), which reacts with a tetrazine partner in an inverse-electron-demand Diels-Alder (IEDDA) reaction.

Performance Comparison: Azide (Click Chemistry) vs. TCO (IEDDA)

The IEDDA reaction between TCO and tetrazine is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC.[1][2] This rapid kinetics allows for efficient conjugation at very low concentrations, which is particularly advantageous for in vivo applications.[2]

FeatureAzide-PEG12-OH (via SPAAC with DBCO/BCN)TCO-PEG12-OH (via IEDDA with Tetrazine)
Reaction Type Strain-Promoted Azide-Alkyne CycloadditionInverse-Electron-Demand Diels-Alder
Second-Order Rate Constant (k₂) ~10⁻³ - 1 M⁻¹s⁻¹Up to ~10⁶ M⁻¹s⁻¹[1][2]
Reaction Time 1 - 12 hours30 minutes - 2 hours
Catalyst Required NoNo
Resulting Linkage Stability Highly stable 1,2,3-triazole ring, resistant to hydrolysis and enzymatic cleavage.Stable dihydropyridazine, followed by nitrogen elimination to form a stable pyridazine. Considered highly stable in vivo.
Solubility Impact The hydrophilic PEG chain enhances the solubility of the conjugate.The hydrophilic PEG chain similarly enhances the solubility of the conjugate.
Effect on Protein Function Generally minimal impact, but can be application-dependent.Generally minimal impact; the rapid reaction at low concentrations can be beneficial.

Diagram: Bioconjugation Workflow Comparison

Bioconjugation_Workflows cluster_Azide Azide-PEG12-OH Pathway cluster_TCO TCO-PEG12-OH Pathway A1 Protein-NH₂ A3 Protein-N₃ A1->A3 NHS Ester Reaction A2 Azido-PEG12-NHS A5 Protein-Triazole-Molecule A3->A5 Click Chemistry (SPAAC/CuAAC) A4 Alkyne-Molecule T1 Protein-NH₂ T3 Protein-TCO T1->T3 NHS Ester Reaction T2 TCO-PEG12-NHS T5 Protein-Diels-Alder-Molecule T3->T5 IEDDA Reaction T4 Tetrazine-Molecule

Figure 1. Comparative workflows for bioconjugation using Azide-PEG12 and TCO-PEG12 linkers.

II. Alternatives to the PEG Backbone: The Rise of Polypeptoids

While PEG offers excellent hydrophilicity and biocompatibility, concerns about its potential immunogenicity and non-biodegradability have driven the exploration of alternative polymer backbones. Polysarcosine (pSar), a polypeptoid, has emerged as a promising alternative, offering many of the benefits of PEG with the added advantages of being biodegradable and potentially less immunogenic.

Performance Comparison: PEG vs. Polysarcosine

Studies directly comparing PEG and pSar linkers of the same length in the context of antibody-drug conjugates (ADCs) have demonstrated that pSar can lead to improved pharmacokinetic profiles and enhanced in vivo efficacy.

FeaturePEG12 LinkerPolysarcosine-12 (pSar12) Linker
Backbone Chemistry Poly(ethylene glycol)Poly(N-methylglycine)
Biodegradability Non-biodegradableBiodegradable into natural metabolites.
Immunogenicity Potential for anti-PEG antibodies.Generally considered non-immunogenic.
Hydrophilicity HighHigh, comparable to PEG.
In Vivo Half-Life of Conjugate Can be extended, but anti-PEG antibodies can lead to accelerated clearance.Shown to prolong circulation half-life, comparable to or better than PEG.
Efficacy of ADC Established standard.Preclinical studies show comparable or superior efficacy to PEG-linked ADCs.

Diagram: Linker Backbone Structures

Linker_Backbones cluster_PEG PEG12 Repeating Unit cluster_pSar Polysarcosine-12 Repeating Unit PEG -[O-CH₂-CH₂]₁₂- pSar -[N(CH₃)-CH₂-C(O)]₁₂-

References

A Head-to-Head Comparison of Protein Labeling Reagents for Mass Spectrometry: Azido-PEG12-alcohol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of proteins by mass spectrometry is fundamental. Chemical labeling, a key technique in quantitative proteomics, enables the accurate measurement of protein abundance and the identification of protein-protein interactions. Azido-PEG12-alcohol has emerged as a versatile tool for these applications, leveraging the power of click chemistry for efficient and specific tagging of proteins. This guide provides an objective comparison of this compound with other prominent labeling strategies, supported by experimental data, to facilitate the selection of the optimal reagent for your research needs.

This comparison guide delves into the performance of this compound against a spectrum of alternative protein labeling reagents. We will explore key performance indicators such as labeling efficiency, enrichment bias, and the overall impact on protein identification and quantification in mass spectrometry-based proteomics.

The Rise of Bioorthogonal Chemistry in Proteomics

The advent of bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, and the strain-promoted azide-alkyne cycloaddition (SPAAC) allow for the specific covalent linkage of a reporter tag to a target protein without interfering with cellular processes. The azide (B81097) group, being small and biologically inert, is an ideal bioorthogonal handle for such applications.

This compound, a reagent featuring a terminal azide group and a twelve-unit polyethylene (B3416737) glycol (PEG) spacer, offers a balance of reactivity and favorable physicochemical properties. The PEG linker enhances the solubility of the labeled protein and can reduce non-specific binding during enrichment steps.

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for analyzing proteins labeled with this compound or similar reagents involves several key steps. The following diagram illustrates a typical experimental pipeline, from protein labeling to mass spectrometry analysis and data interpretation.

experimental_workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Target Protein (e.g., on cell surface) Labeling Labeling with This compound Protein->Labeling Click Click Chemistry (e.g., with alkyne-biotin) Labeling->Click Enrich Affinity Purification (e.g., Streptavidin beads) Click->Enrich Elution Elution of Labeled Proteins Enrich->Elution Digestion Proteolytic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Protein Identification & Quantification LCMS->Data logical_relationships cluster_reagent Labeling Reagent cluster_workflow Analytical Workflow Reagent This compound Azide Azide Group Reagent->Azide PEG PEG12 Linker Reagent->PEG Alcohol Alcohol Group (for further modification) Reagent->Alcohol Click Click Chemistry (CuAAC or SPAAC) Azide->Click enables MS Mass Spectrometry (LC-MS/MS) PEG->MS impacts ionization Enrichment Enrichment Strategy (e.g., Biotin-Streptavidin) Click->Enrichment facilitates Enrichment->MS provides sample for Data Data Analysis (Identification & Quantification) MS->Data generates data for

A Comparative Guide to HPLC Methods for Purity Analysis of Azido-PEG12-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of Polyethylene Glycol (PEG) derivatives is critical in the development of PEGylated therapeutics and other advanced materials. Azido-PEG12-alcohol, a bifunctional linker, plays a significant role in bioconjugation via "click chemistry." Ensuring the purity of this reagent is paramount for the efficacy and safety of the final conjugate. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into the performance of various techniques supported by experimental data and detailed protocols.

Comparison of HPLC Techniques

The analysis of this compound and its potential impurities, which may include materials with different PEG chain lengths or lacking one of the functional groups, can be effectively achieved using several HPLC methods. The most common techniques are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice of method depends on the specific requirements of the analysis, such as the need to resolve oligomers, sensitivity, and sample throughput.

Since this compound lacks a strong UV chromophore, detection is a critical aspect of the analytical method. Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are well-suited for this purpose as they do not require the analyte to have a chromophore.[1][2] Refractive Index (RI) detection is another option but is generally less sensitive and not compatible with gradient elution.[3]

Method Principle of Separation Primary Application for this compound Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.High-resolution separation of individual oligomers and related impurities.Excellent for resolving species with small differences in structure.[3] High efficiency and resolving power. Compatible with gradient elution for complex samples.[1]May require derivatization for UV detection if ELSD or CAD is unavailable. Potential for peak broadening of PEG compounds.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (molecular size).Analysis of polydispersity and detection of high molecular weight impurities or aggregates.Simple and robust method for determining molecular weight distribution. Nondestructive to the sample.Limited resolution for separating individual oligomers of similar size. Can be sensitive to nonspecific interactions between the analyte and the column matrix.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Separation of polar compounds and an alternative to RP-HPLC.Enhanced retention of highly polar analytes like short-chain PEGs. Uses mobile phases with high organic content, which can enhance MS sensitivity.Can have longer equilibration times compared to RP-HPLC. The retention mechanism can be complex and multimodal.

Experimental Protocols

Below are detailed experimental protocols for the key HPLC methods discussed. These are representative methods and may require optimization for specific instruments and samples.

Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD

This method is ideal for the high-resolution separation of this compound from its oligomers and other closely related impurities.

  • Column: C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detector:

    • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

    • CAD: Nitrogen gas pressure: 35 psi, Power function can be used for a more uniform response.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% Acetonitrile in water) at a concentration of 1 mg/mL.

Size-Exclusion Chromatography (SEC) with RI/ELSD/CAD

This method is suitable for assessing the molecular weight distribution and identifying any high molecular weight species.

  • Column: SEC column with an appropriate pore size for the molecular weight range of interest (e.g., for PEG up to 20 kDa).

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detector:

    • RI: The detector and sample cell should be thermostatted.

    • ELSD/CAD: As described in the RP-HPLC method.

  • Injection Volume: 20-50 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.

Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD

HILIC provides an alternative selectivity to RP-HPLC and is particularly useful for polar molecules.

  • Column: Amide, Diol, or bare silica (B1680970) HILIC column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A linear gradient starting from high organic (e.g., 95% A) to a lower organic content (e.g., 50% A) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detector: ELSD or CAD as described in the RP-HPLC method.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a high concentration of the organic mobile phase component (e.g., 90% Acetonitrile) at a concentration of 1 mg/mL.

Data Presentation

The following table summarizes the expected performance characteristics of the different HPLC methods for the analysis of this compound.

Performance Parameter RP-HPLC SEC HILIC
Resolution of Oligomers ExcellentPoor to ModerateGood to Excellent
Analysis of Polydispersity Indirectly from oligomer distributionExcellentIndirectly from oligomer distribution
Sensitivity (with ELSD/CAD) HighModerate to HighHigh
Analysis Time Moderate (gradient elution)Short (isocratic elution)Moderate (gradient elution)
Method Development Complexity ModerateLowModerate to High
Robustness HighHighModerate

Mandatory Visualizations

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (RP, SEC, or HILIC) Injector->Column Detector Detector (ELSD, CAD, or RI) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Report Purity Report Integration->Report

Caption: General workflow for HPLC analysis of this compound.

Method_Selection Goal Analytical Goal Oligomer Resolve Oligomers & Impurities Goal->Oligomer High Resolution MWD Determine Molecular Weight Distribution Goal->MWD Size Analysis Polar Alternative Selectivity for Polar Analytes Goal->Polar Polarity RP_HILIC RP-HPLC or HILIC Oligomer->RP_HILIC SEC SEC MWD->SEC HILIC_Method HILIC Polar->HILIC_Method

Caption: Decision tree for selecting the appropriate HPLC method.

References

Validating Bioconjugate Activity: A Comparative Guide to Azido-PEG12-Alcohol Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the retention of biological activity after bioconjugation is a critical step in the development of targeted therapeutics, diagnostics, and research tools. The use of heterobifunctional linkers, such as Azido-PEG12-alcohol, offers precise control over the conjugation process, particularly through "click chemistry." This guide provides an objective comparison of bioconjugates prepared using this compound with those created using alternative conjugation strategies. We present supporting experimental data and detailed methodologies for key functional assays to validate the activity of your bioconjugates.

This compound is a versatile linker containing a 12-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (B81097) group, and a terminal alcohol group. The azide group allows for highly efficient and specific conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – collectively known as "click chemistry". The PEG spacer enhances solubility and can reduce aggregation of the resulting bioconjugate. This linker is particularly popular in the construction of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).

Comparison of Bioconjugation Technologies

The choice of conjugation chemistry significantly impacts the homogeneity, stability, and ultimately, the functional activity of the final bioconjugate. Below is a comparison of key performance characteristics of different bioconjugation methods.

FeatureAzide-PEG-Linker (Click Chemistry)NHS Ester ChemistryStaudinger LigationSortase-Mediated Ligation (SML)
Reactive Groups Azide and AlkyneN-hydroxysuccinimide ester and primary amine (e.g., Lysine)Azide and PhosphineC-terminal LPXTG motif and N-terminal Glycine
Specificity High (Bio-orthogonal)Moderate (targets available primary amines)High (Bio-orthogonal)High (Site-specific enzymatic reaction)
Reaction Speed Fast to Very Fast (CuAAC is faster than SPAAC)FastModerateSlow (Enzymatic)
Linkage Stability High (Stable triazole ring)High (Stable amide bond)High (Stable amide bond)High (Stable peptide bond)
Biocompatibility SPAAC is highly biocompatible; CuAAC requires a copper catalyst which can be cytotoxic.HighHigh (metal-free)Very High (enzymatic, occurs in biological systems)
Typical Applications ADCs, PROTACs, fluorescent labeling, surface modificationAntibody-drug conjugates (ADCs), protein labelingCell surface labeling, protein modificationProtein-protein fusions, site-specific labeling, protein cyclization

Functional Assays for Bioconjugate Validation

A panel of functional assays is essential to confirm that the conjugated molecule retains its intended biological activity. The specific assays will depend on the nature of the biomolecule and its intended function.

Target Binding Affinity Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to determine if the bioconjugate can still bind to its target. A competitive ELISA format is often used for PEGylated proteins.

Experimental Protocol: Competitive ELISA for PEGylated Protein Binding

  • Coating: Coat a 96-well microtiter plate with a monoclonal antibody specific to the PEGylated protein.

  • Sample and Standard Preparation: Prepare serial dilutions of your this compound bioconjugate and a non-conjugated control protein.

  • Competition: Add the prepared samples and standards to the wells, followed by the addition of a fixed concentration of a biotinylated version of the PEGylated protein. Incubate at room temperature for 1 hour with shaking.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the captured biotinylated protein.

  • Substrate Addition: Add a TMB substrate solution to each well. The development of a blue color is inversely proportional to the amount of bioconjugate in the sample that has competed for binding to the antibody.

  • Stopping the Reaction: Add a stop solution, which will turn the color to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis p1 Coat plate with anti-PEG antibody a1 Add standards/samples to wells p1->a1 p2 Prepare standards and samples of bioconjugate p2->a1 a2 Add biotinylated PEG conjugate (Competition) a1->a2 a3 Incubate and Wash a2->a3 a4 Add Streptavidin-HRP a3->a4 a5 Incubate and Wash a4->a5 a6 Add TMB Substrate a5->a6 a7 Add Stop Solution a6->a7 an1 Read Absorbance at 450 nm a7->an1 an2 Generate Standard Curve and Determine Concentration an1->an2

ELISA experimental workflow for bioconjugate validation.

Cell Proliferation Assay

For bioconjugates designed to stimulate or inhibit cell growth (e.g., growth factors or certain antibody conjugates), a cell proliferation assay is essential.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed a cell line that is responsive to the unconjugated biomolecule in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the this compound bioconjugate, a non-conjugated control, and a negative control (medium only) to the wells.

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 24-72 hours).

  • Reagent Addition: Add a proliferation reagent such as Cell Counting Kit-8 (CCK-8) or WST-1 to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. Metabolically active, proliferating cells will convert the reagent into a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8). The intensity of the color is proportional to the number of viable, proliferating cells.

Proliferation_Assay_Workflow cluster_setup Setup cluster_treatment Treatment & Incubation cluster_readout Readout cluster_result Result s1 Seed responsive cells in 96-well plate t1 Add diluted compounds to cells s1->t1 s2 Prepare serial dilutions of bioconjugate & controls s2->t1 t2 Incubate for 24-72 hours t1->t2 r1 Add proliferation reagent (e.g., CCK-8) t2->r1 r2 Incubate for 1-4 hours r1->r2 r3 Measure Absorbance r2->r3 res1 Determine effect on cell proliferation r3->res1

Workflow for a cell proliferation assay.

Cytotoxicity Assay (e.g., MTT Assay)

For bioconjugates such as antibody-drug conjugates (ADCs), where the goal is to kill target cells, a cytotoxicity assay is the primary method for functional validation. The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cytotoxicity_Assay_Workflow cluster_setup Setup cluster_treatment Treatment & Incubation cluster_readout Readout cluster_result Result s1 Seed target cells in 96-well plate t1 Add compounds to cells s1->t1 s2 Prepare serial dilutions of ADC & controls s2->t1 t2 Incubate for 72-120 hours t1->t2 r1 Add MTT reagent t2->r1 r2 Incubate for 2-4 hours r1->r2 r3 Add solubilization solution r2->r3 r4 Measure Absorbance at 570 nm r3->r4 res1 Calculate IC50 value r4->res1

MTT cytotoxicity assay workflow for ADCs.

Data Presentation for Comparison

To objectively compare the performance of bioconjugates created with this compound versus other methods, quantitative data from the functional assays should be summarized in a clear, tabular format.

Table 1: Comparative Binding Affinity (ELISA)

BioconjugateConjugation MethodTarget Binding (IC50, nM)
Protein-Payload 1This compound (SPAAC)Example Value
Protein-Payload 2NHS EsterExample Value
Unconjugated ProteinN/AExample Value

Table 2: Comparative Cytotoxicity (MTT Assay)

BioconjugateConjugation MethodCytotoxicity (IC50, nM)
ADC 1This compound (SPAAC)Example Value
ADC 2Staudinger LigationExample Value
Free PayloadN/AExample Value
Unconjugated AntibodyN/AExample Value

Conclusion

The validation of functional activity is a non-negotiable step in the development of bioconjugates. This compound, utilized in click chemistry, offers a highly specific and efficient method for bioconjugation. However, the ultimate success of a bioconjugate hinges on its retained biological function. By employing a panel of robust functional assays, such as ELISA, cell proliferation, and cytotoxicity assays, researchers can quantitatively assess the performance of their bioconjugates. This guide provides the foundational protocols and a comparative framework to enable an objective evaluation of bioconjugates prepared with this compound against other conjugation technologies, thereby facilitating the selection of the optimal strategy for a given therapeutic or research application.

The Dichotomy of a PROTAC Linker: Unveiling the In Vivo and In Vitro Efficacy of Azido-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation and therapeutic design, the choice of a chemical linker is a critical determinant of a molecule's ultimate success. Among the vast arsenal (B13267) of available tools, Azido-PEG12-alcohol has emerged as a prominent hydrophilic spacer, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of this compound's performance in in vivo versus in vitro applications, supported by experimental data, to inform the rational design of next-generation therapeutics.

The fundamental role of a linker in a bifunctional molecule like a PROTAC is to bridge two distinct functional moieties—a ligand for a target protein and a ligand for an E3 ubiquitin ligase—at an optimal distance and orientation to facilitate the desired biological outcome, namely, the degradation of the target protein. The physicochemical properties of this linker, such as its length, flexibility, and hydrophilicity, profoundly influence the overall characteristics of the resulting conjugate, including its solubility, cell permeability, pharmacokinetic profile, and, ultimately, its therapeutic efficacy.

Polyethylene glycol (PEG) linkers are widely employed due to their biocompatibility, water solubility, and ability to improve the pharmacokinetic properties of conjugated molecules.[1][2] this compound, with its discrete chain length of 12 ethylene (B1197577) glycol units, offers a balance of these properties. The terminal azide (B81097) group provides a versatile handle for "click chemistry," a set of bioorthogonal reactions that enable efficient and specific conjugation to molecules containing an alkyne group, while the hydroxyl group allows for further functionalization.[3][4]

In Vitro vs. In Vivo Performance: A Tale of Two Environments

The efficacy of a molecule can differ significantly between the controlled environment of a cell culture dish and the complex biological milieu of a living organism. This dichotomy is particularly pronounced for linker technologies like this compound, where the linker's impact on pharmacokinetics and biodistribution becomes paramount in vivo.

In Vitro Efficacy: The Realm of Cellular Potency

In vitro studies are indispensable for the initial screening and optimization of therapeutic candidates. These assays, typically conducted on cultured cell lines, provide a direct measure of a molecule's ability to engage its target and elicit a biological response, such as cell death or protein degradation. For PROTACs and ADCs, a key metric of in vitro efficacy is the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50), which represents the concentration of the compound required to inhibit or degrade 50% of the target, respectively.

The length of the PEG linker can influence in vitro potency. While hydrophilic PEG chains can improve the solubility of hydrophobic payloads, potentially enhancing cell permeability and target engagement, excessively long linkers may introduce steric hindrance, thereby reducing the molecule's cytotoxic or degradation activity.[1] Studies have shown that for some conjugates, shorter PEG linkers can lead to higher in vitro potency.

In Vivo Efficacy: The Crucible of Systemic Performance

In vivo studies, conducted in animal models, provide a more comprehensive assessment of a therapeutic candidate's potential by evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. The in vivo performance of a PEGylated conjugate is critically influenced by the length of the PEG chain.

Longer PEG linkers, such as PEG12 and beyond, generally lead to a longer circulation half-life and an increased area under the curve (AUC), which is a measure of total drug exposure over time. This is attributed to the "stealth" effect of the hydrophilic PEG chain, which shields the conjugate from renal clearance and enzymatic degradation. This prolonged systemic exposure can translate to enhanced tumor accumulation and, consequently, improved antitumor efficacy in vivo, even in cases where the in vitro potency is slightly compromised.

Comparative Data: this compound vs. Alternatives

While direct head-to-head studies exclusively comparing this compound with a comprehensive panel of other linkers in a single system are limited, the existing body of literature allows for a comparative analysis of general trends.

Table 1: Quantitative Comparison of Different Linker Types and Lengths

Linker Type/LengthIn Vitro Potency (IC50/DC50)In Vivo Half-Life (t½)Key Findings
No Linker/Direct Conjugation Highly variable, often potentShortProne to rapid clearance and potential aggregation.
Short-Chain Alkyl Linkers Generally potentShortCan be hydrophobic, leading to poor solubility.
Azido-PEG4-alcohol Often highly potentModerateBalances potency with some improvement in pharmacokinetics.
Azido-PEG8-alcohol PotentModerate to LongOften represents a good balance between in vitro and in vivo performance.
This compound Potent, may be slightly reduced compared to shorter PEGsLongGenerally provides significant improvements in pharmacokinetic profiles.
Azido-PEG24-alcohol May be reducedLongestMaximizes circulation time, but may negatively impact potency.
Polysarcosine (pSar) Comparable to or better than PEGComparable to PEGA promising biodegradable and potentially less immunogenic alternative to PEG.
Polypeptide Linkers (e.g., (Gly-Ser)n) TunableTunableOffers low immunogenicity and the ability to engineer specific properties.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the use of this compound.

Protocol 1: Conjugation of this compound to a Small Molecule via "Click" Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-functionalized small molecule to this compound.

Materials:

  • Alkyne-functionalized small molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve the alkyne-functionalized small molecule and a 1.2 molar equivalent of this compound in DMSO.

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

  • Add the copper catalyst solution to the reaction mixture, followed by the addition of a 10-fold molar excess of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring the progress by LC-MS.

  • Upon completion, purify the conjugate by preparative HPLC to remove unreacted starting materials and catalyst.

  • Lyophilize the purified product to obtain the final conjugate.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effect of a bioconjugate on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Bioconjugate stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the bioconjugate in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted bioconjugate to each well. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a bioconjugate in a mouse model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Bioconjugate formulated in a sterile vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15)

  • Syringes and needles for intravenous (IV) injection

  • Blood collection tubes containing an anticoagulant (e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimate the mice for at least one week before the study.

  • Administer a single IV bolus dose of the bioconjugate to the mice via the tail vein.

  • Collect blood samples (approximately 20-30 µL) from the saphenous vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism Target_Protein Target Protein PROTAC PROTAC (with this compound linker) Target_Protein->PROTAC Binds to Proteasome Proteasome Target_Protein->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Target_Protein Ubiquitinates E3_Ligase->PROTAC Recruits Ubiquitin Ubiquitin Ubiquitin->Target_Protein Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades into

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Efficacy Evaluation Small_Molecule Alkyne-Small Molecule Conjugation CuAAC 'Click' Reaction Small_Molecule->Conjugation PEG_Linker This compound PEG_Linker->Conjugation Purification HPLC Purification Conjugation->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate In_Vitro In Vitro Studies (e.g., Cytotoxicity Assay) Final_Conjugate->In_Vitro In_Vivo In Vivo Studies (e.g., PK, Efficacy) Final_Conjugate->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: General experimental workflow for synthesis and evaluation.

Conclusion: A Strategic Choice for Optimized Drug Design

The selection of a linker is a pivotal decision in the design of complex therapeutics like PROTACs and ADCs. This compound offers a compelling balance of properties, providing a hydrophilic spacer that can significantly enhance the in vivo pharmacokinetic profile of a conjugate, often leading to improved therapeutic efficacy. While this may sometimes come at the cost of a modest reduction in in vitro potency compared to shorter linkers, the overall benefit in a systemic setting is frequently a worthwhile trade-off.

The optimal linker choice, however, is not a one-size-fits-all solution and is highly dependent on the specific properties of the warhead, the target, and the desired therapeutic outcome. For drug development professionals, a thorough evaluation of a panel of linkers with varying lengths and compositions, through a systematic workflow encompassing both in vitro and in vivo studies, is essential for the rational design of safe and effective medicines. The emergence of alternative linker technologies, such as polysarcosine and polypeptides, further expands the toolkit available to researchers, offering new avenues to overcome the limitations of traditional PEGylation and to fine-tune the performance of next-generation bioconjugates.

References

A Comparative Guide to PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, the molecular bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile tool to optimize ADC performance.

This guide provides an objective comparison of different PEG linkers used in ADC development, supported by experimental data. It delves into the impact of PEG linker length and architecture on key ADC properties and provides detailed methodologies for essential experiments to aid in the selection of the optimal linker for a given therapeutic candidate.

The Role of PEG Linkers in Enhancing ADC Properties

The conjugation of potent, often hydrophobic, cytotoxic drugs to monoclonal antibodies can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. Hydrophilic PEG linkers can mitigate these issues through several mechanisms:

  • Improved Solubility and Stability: The hydrophilic nature of PEG can counteract the hydrophobicity of the payload, reducing the propensity for ADC aggregation and improving overall solubility and stability in aqueous environments.[1][]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a prolonged plasma half-life.[1][3] This extended circulation time allows for greater accumulation of the ADC at the tumor site.

  • Reduced Immunogenicity: The flexible PEG chains can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an immune response.[]

  • Higher Drug-to-Antibody Ratios (DAR): By improving the solubility and reducing aggregation, PEG linkers can enable the development of ADCs with higher DARs, potentially leading to enhanced potency.

Comparative Analysis of PEG Linker Architectures: Linear vs. Branched

PEG linkers are primarily available in two architectural forms: linear and branched. The choice between these can significantly impact the ADC's properties, particularly at higher DARs.

A study comparing a linear 24-unit PEG (L-PEG24) linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate (DAR 8) revealed that the ADC with the branched linker exhibited significantly slower clearance and a nearly 3-fold higher area under the curve (AUC). This suggests that a branched configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics for highly loaded ADCs.

Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical parameter that can be fine-tuned to achieve the desired balance between pharmacokinetic enhancement and potent cytotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length and architecture on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)Reference
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from a study using anti-CD30 and anti-CD19 ADCs with a DAR of 8.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

ADC TypeLinkerFold Reduction in Cytotoxicity (vs. No PEG)Reference
Affibody-MMAE Conjugate4 kDa PEG4.5
Affibody-MMAE Conjugate10 kDa PEG22

It is important to note that the effect of PEG linker length on in vitro potency can be dependent on the specific antibody, payload, and overall ADC design.

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

Linker ArchitectureClearance RateReference
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data from a study on a trastuzumab-DM1 conjugate.

Table 4: In Vivo Efficacy of ADCs with Different PEG Linkers

ADCTumor ModelDosing RegimenTumor Growth InhibitionReference
Affibody-PEG10K-MMAENCI-N87 Gastric Cancer Xenograft1.5 mg/kg, every 3 days for 4 dosesStronger tumor growth inhibition compared to shorter PEG and no PEG conjugates
RS7-mPEG24-MMAEBxPC-3 Pancreatic Xenograft3 mg/kgSignificant tumor suppression

In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.

Mandatory Visualizations

The following diagrams illustrate key concepts in ADC development, from the general structure and mechanism of action to experimental workflows.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Target Target Cancer Cell Antibody Antibody Linker Linker Antibody->Linker Covalent Bond Antigen Antigen Antibody->Antigen Specific Binding Payload Payload Linker->Payload Covalent Bond ADC_Mechanism_of_Action ADC Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. ADC-antigen complex is internalized via endocytosis ADC Binding->Internalization Lysosomal Trafficking 3. ADC trafficked to the lysosome Internalization->Lysosomal Trafficking Payload Release 4. Linker cleavage releases the cytotoxic payload Lysosomal Trafficking->Payload Release Cell Death 5. Payload induces cell death (apoptosis) Payload Release->Cell Death Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Assay In Vitro Cytotoxicity Assay (e.g., MTT, XTT) PK Study Pharmacokinetic (PK) Study (Rodent Model) Cytotoxicity Assay->PK Study Stability Assay Plasma Stability Assay (LC-MS) Stability Assay->PK Study Efficacy Study In Vivo Efficacy Study (Xenograft Model) PK Study->Efficacy Study ADC with different\nPEG Linkers ADC with different PEG Linkers ADC with different\nPEG Linkers->Cytotoxicity Assay ADC with different\nPEG Linkers->Stability Assay

References

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